molecular formula C8H5BrN2O2 B1291794 6-bromo-1H-indazole-3-carboxylic acid CAS No. 660823-36-9

6-bromo-1H-indazole-3-carboxylic acid

Cat. No.: B1291794
CAS No.: 660823-36-9
M. Wt: 241.04 g/mol
InChI Key: QDQJIDDXPACPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJIDDXPACPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646113
Record name 6-Bromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660823-36-9
Record name 6-Bromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold, known to interact with a variety of biological targets. The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for synthetic modifications, making it a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from data on closely related analogues and predictive models.

PropertyValue (Predicted/Inferred)Reference/Notes
Molecular Formula C₈H₅BrN₂O₂-
Molecular Weight 241.04 g/mol -
CAS Number 660823-36-9-
Appearance Off-white to pale yellow solidBased on appearance of similar indazole derivatives.
Melting Point >250 °C (decomposes)Estimated based on the high melting point of the isomeric 6-bromo-1H-indazole-4-carboxylic acid (293-298 °C) and other related indazole carboxylic acids. High melting points are typical for such rigid, hydrogen-bonding capable structures.[1]
Boiling Point 436.5 ± 25.0 °C (Predicted)Predicted value. Significant decomposition is expected at this temperature.
Solubility Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol.The carboxylic acid and indazole moieties allow for some polarity and hydrogen bonding, while the brominated benzene ring imparts lipophilicity.
pKa ~3-4 for the carboxylic acid; ~12-13 for the indazole N-HEstimated based on typical pKa values for aromatic carboxylic acids and the indazole N-H proton.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.5-14.5br s1HCOOHThe carboxylic acid proton is typically a broad singlet at a very downfield chemical shift due to hydrogen bonding.
~13.0-14.0br s1HN-HThe indazole N-H proton is also a broad singlet, often in a similar region to the carboxylic acid proton. Its position can be solvent and concentration dependent.
~8.0-8.2d1HH-4The proton at position 4 is expected to be a doublet, coupled to H-5.
~7.8-7.9d1HH-7The proton at position 7 is expected to be a doublet, coupled to H-5.
~7.4-7.6dd1HH-5The proton at position 5 will appear as a doublet of doublets due to coupling with both H-4 and H-7.

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~165-170C=OThe carbonyl carbon of the carboxylic acid.
~140-145C-7aQuaternary carbon at the ring junction.
~135-140C-3Carbon bearing the carboxylic acid group.
~125-130C-5-
~120-125C-4-
~115-120C-6Carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect.
~110-115C-7-
~105-110C-3aQuaternary carbon at the ring junction.

FTIR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Vibration TypeNotes
3300-2500 (broad)O-H stretch (carboxylic acid)A very broad and characteristic absorption due to strong hydrogen bonding.
~3100N-H stretch (indazole)A sharper peak than the O-H stretch, but still can be broad.
~1700-1680C=O stretch (carboxylic acid)A strong, sharp absorption. The position may be slightly lower due to conjugation with the indazole ring.
~1620, ~1470C=C and C=N stretches (aromatic)Multiple bands corresponding to the vibrations of the bicyclic aromatic system.
~1250C-O stretch (carboxylic acid)A medium to strong absorption.
~800C-H out-of-plane bendBending vibrations of the aromatic C-H bonds.
~600C-Br stretchA weak to medium absorption in the fingerprint region.

Mass Spectrometry (Predicted Fragmentation)

m/zFragment IonNotes
240/242[M]⁺ (Molecular Ion)A characteristic isotopic pattern with two peaks of roughly equal intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br).
223/225[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
195/197[M-COOH]⁺Loss of the entire carboxylic acid group as a radical.
116[C₇H₄N₂]⁺ (Indazole ring fragment)Fragmentation of the brominated benzene ring, leading to the core indazole structure.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidative cyclization of 6-bromoisatin. The following is a detailed experimental protocol based on established methodologies for similar transformations.

Materials:

  • 6-bromoisatin

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Isatin Solution: In a round-bottom flask, dissolve 6-bromoisatin (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature until a clear solution is obtained.

  • Diazotization: Cool the isatin solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) to the reaction mixture while maintaining the temperature below 5 °C. Stir vigorously for 30 minutes.

  • Preparation of the Acidic Solution: In a separate beaker, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. Cool this solution to 0-5 °C in an ice bath.

  • Addition to Acid: Slowly add the diazotized isatin solution to the cold, vigorously stirred sulfuric acid solution. A precipitate may form. Continue stirring at 0-5 °C for 1 hour.

  • Reduction and Cyclization: Prepare a solution of tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the tin(II) chloride solution to the reaction mixture. A color change and/or gas evolution may be observed.

  • Reaction Completion and Isolation: Allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts and acids. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Role in Signaling Pathways and Drug Discovery

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 1H-indazole-3-carboxamide derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[2]

PAK1 is a key downstream effector of the small GTPases Rac and Cdc42 and is involved in regulating cell motility, morphology, and proliferation. Aberrant PAK1 activity is implicated in the progression and metastasis of various cancers. By inhibiting PAK1, 1H-indazole-3-carboxamide derivatives can disrupt these pathological processes.

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase. The indazole core mimics the purine ring of ATP, while substituents at the 3-position and on the indazole ring system can be tailored to achieve high affinity and selectivity for the target kinase.

Below is a diagram illustrating the synthesis of a generic 1H-indazole-3-carboxamide inhibitor and its role in the PAK1 signaling pathway.

G cluster_synthesis Synthesis of Inhibitor cluster_pathway PAK1 Signaling Pathway This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Amine Amine Amine->Coupling Reaction 1H-indazole-3-carboxamide Inhibitor 1H-indazole-3-carboxamide Inhibitor Coupling Reaction->1H-indazole-3-carboxamide Inhibitor PAK1 PAK1 1H-indazole-3-carboxamide Inhibitor->PAK1 inhibits Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinase->Rac/Cdc42 activates Rac/Cdc42->PAK1 activates Downstream Effectors Downstream Effectors PAK1->Downstream Effectors phosphorylates Cell Migration & Invasion Cell Migration & Invasion Downstream Effectors->Cell Migration & Invasion promotes

Synthesis of a PAK1 inhibitor and its mechanism of action.

The workflow for the synthesis and biological evaluation of such inhibitors is a multi-step process that is central to modern drug discovery efforts.

G Start Synthesis of this compound Synthesis of this compound Start->Synthesis of this compound Amide Coupling with Diverse Amines Amide Coupling with Diverse Amines Synthesis of this compound->Amide Coupling with Diverse Amines Library of 1H-indazole-3-carboxamide Derivatives Library of 1H-indazole-3-carboxamide Derivatives Amide Coupling with Diverse Amines->Library of 1H-indazole-3-carboxamide Derivatives In vitro Kinase Assay (e.g., PAK1) In vitro Kinase Assay (e.g., PAK1) Library of 1H-indazole-3-carboxamide Derivatives->In vitro Kinase Assay (e.g., PAK1) Hit Identification (Potent Inhibitors) Hit Identification (Potent Inhibitors) In vitro Kinase Assay (e.g., PAK1)->Hit Identification (Potent Inhibitors) Lead Optimization (SAR Studies) Lead Optimization (SAR Studies) Hit Identification (Potent Inhibitors)->Lead Optimization (SAR Studies) In vivo Efficacy Studies In vivo Efficacy Studies Lead Optimization (SAR Studies)->In vivo Efficacy Studies Preclinical Candidate Preclinical Candidate In vivo Efficacy Studies->Preclinical Candidate

Drug discovery workflow for indazole-based kinase inhibitors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. While comprehensive experimental data on the parent molecule is somewhat limited, its chemical properties can be reliably predicted, and its utility as a synthetic intermediate is well-established. Its role as a precursor to potent kinase inhibitors, such as those targeting the PAK1 signaling pathway, highlights its importance in the ongoing search for novel therapeutics. The experimental protocols and data presented in this guide are intended to facilitate further research and development involving this versatile chemical entity.

References

A Comprehensive Technical Guide to 6-bromo-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-bromo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a comprehensive experimental protocol for its synthesis, and its significant applications in the development of targeted therapeutics, particularly as a scaffold for potent kinase inhibitors. The information is curated to support researchers and drug development professionals in leveraging this versatile compound for the design and synthesis of novel bioactive molecules.

Chemical Identity and Properties

This compound is a substituted indazole derivative that serves as a crucial intermediate in organic synthesis, most notably in the pharmaceutical industry. Its chemical structure, featuring a bromine atom on the benzene ring and a carboxylic acid group on the pyrazole ring, provides two reactive sites for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 660823-36-9
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Physical Form Solid
Purity ≥97%
Storage Temperature Refrigerator
InChI 1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKey QDQJIDDXPACPKY-UHFFFAOYSA-N
SMILES O=C(O)c1nn[c]2[c]1cc(Br)cc2

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectral data available, specific shifts depend on solvent.[1]
¹³C NMR Spectral data available.[1]
Mass Spectrometry (MS) Expected [M-H]⁻ at m/z 238.94617 and [M+H]⁺ at m/z 240.96073. Fragmentation of carboxylic acids typically involves the loss of OH (M-17) and COOH (M-45).[2]
Infrared (IR) Spectral data available.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidative rearrangement of 6-bromoisatin. The following is a detailed experimental protocol based on established literature procedures.

Experimental Protocol: Synthesis from 6-Bromoisatin

This protocol describes the conversion of 6-bromoisatin to this compound.

Materials and Reagents:

  • 6-Bromoisatin

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Isatin Solution: In a suitable reaction vessel, dissolve 6-bromoisatin in a 1N aqueous solution of sodium hydroxide. Gently warm the mixture to approximately 50°C to facilitate dissolution, then cool to room temperature.

  • Diazotization: Cool the resulting solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

  • Acidification: In a separate vessel, prepare a chilled solution of dilute sulfuric acid. Slowly add the diazotized solution from the previous step to the sulfuric acid solution with vigorous stirring, ensuring the temperature remains below 5°C.

  • Reduction and Cyclization: Prepare a cold solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this reducing solution dropwise to the reaction mixture. The indazole ring formation will occur.

  • Precipitation and Isolation: Upon completion of the reaction, the product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any residual acids and salts. Dry the product under vacuum to yield the final compound.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Isolation cluster_product Final Product 6-Bromoisatin 6-Bromoisatin Dissolution_in_NaOH 1. Dissolution in aq. NaOH 6-Bromoisatin->Dissolution_in_NaOH aq. NaOH Diazotization 2. Diazotization with NaNO2 Dissolution_in_NaOH->Diazotization aq. NaNO2, 0-5°C Acidification 3. Addition to H2SO4 Diazotization->Acidification aq. H2SO4, 0-5°C Reduction_Cyclization 4. Reduction with SnCl2/HCl Acidification->Reduction_Cyclization SnCl2.2H2O, HCl Precipitation 5. Product Precipitation Reduction_Cyclization->Precipitation Filtration 6. Vacuum Filtration Precipitation->Filtration Washing 7. Washing with Water Filtration->Washing Drying 8. Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound is a particularly valuable starting material for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.

Role as a Kinase Inhibitor Scaffold

Derivatives of 6-bromo-1H-indazole have been instrumental in the development of potent inhibitors for several kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-Like Kinase 4 (PLK4). The indazole core mimics the purine ring of ATP, enabling competitive binding to the kinase active site. The 6-bromo position allows for the introduction of various substituents through cross-coupling reactions to enhance potency and selectivity, while the 3-carboxylic acid group can be converted to amides and other functionalities to form critical interactions within the ATP-binding pocket.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels.[3] Dysregulation of the VEGFR signaling pathway is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize.[4] Inhibitors that block VEGFR signaling can therefore starve tumors of essential nutrients and oxygen.

The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][5] A major downstream pathway involves the activation of Phospholipase Cγ (PLCγ), which in turn activates the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]

G Simplified VEGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Activation Raf Raf PKC->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Cell Proliferation, Migration, Survival Transcription_Factors->Gene_Expression Modulation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR2 signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of derivatives, particularly potent kinase inhibitors for cancer therapy. This guide provides essential technical information to facilitate the use of this compound in research and development, from its fundamental properties and synthesis to its application in targeting critical signaling pathways in disease.

References

A Technical Guide to 6-bromo-1H-indazole-3-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in the field of medicinal chemistry and pharmaceutical sciences. Its rigid bicyclic indazole core, functionalized with both a bromine atom and a carboxylic acid group, makes it a versatile intermediate for the synthesis of complex bioactive molecules.[1] The indazole scaffold is a well-recognized "privileged structure" in drug discovery, known for its ability to mimic the indole nucleus and engage in crucial hydrogen bonding interactions with biological targets like protein kinases.[2] Consequently, derivatives of this compound are actively investigated for various therapeutic applications, most notably as anti-cancer and anti-inflammatory agents.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Weight 241.04 g/mol [4][5]
Chemical Formula C₈H₅BrN₂O₂[5]
CAS Number 660823-36-9[4]
Physical Form Solid
Typical Purity 97%
InChI Key QDQJIDDXPACPKY-UHFFFAOYSA-N
Storage Temperature Refrigerator

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in several research domains:

  • Pharmaceutical Development : This compound is a cornerstone for synthesizing a new generation of therapeutic agents. It is a key intermediate in the development of kinase inhibitors for cancer therapy, such as those targeting Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl.[1][6] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity, while the carboxylic acid is ideal for forming amide bonds, a common linkage in drug molecules.

  • Biochemical Research : It is utilized in the creation of chemical probes to investigate the mechanisms of action of specific enzymes and receptors.[1][3] By incorporating this scaffold into larger molecules, researchers can study structure-activity relationships (SAR) and elucidate disease pathways.

  • Material Science : The compound is also explored for its potential in creating novel organic materials with unique electronic or photophysical properties.[1]

Synthesis and Experimental Protocols

The synthesis of derivatives from this compound is a common procedure in medicinal chemistry. Below is a representative protocol for the synthesis of an amide derivative, a crucial step in modifying the core scaffold to enhance pharmacological properties.

Experimental Protocol: Synthesis of an N-Aryl-6-bromo-1H-indazole-3-carboxamide

This protocol details the amide coupling of this compound with a generic arylamine.

Materials:

  • This compound

  • Substituted arylamine (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBT) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HOBT (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

  • Add triethylamine (3 equivalents) and stir the reaction mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add the desired substituted arylamine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final N-aryl-6-bromo-1H-indazole-3-carboxamide.[7][8]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Purification A 6-bromo-1H-indazole- 3-carboxylic acid B Add EDC, HOBT, TEA in DMF A->B Reagents C Activated Ester Intermediate B->C Stir 15-20 min E N-Aryl-6-bromo-1H-indazole- 3-carboxamide (Crude) C->E Stir 4-8 hours D Substituted Arylamine D->E F Work-up & Purification (Precipitation, Chromatography) E->F G Final Pure Product F->G G cluster_0 Kinase Signaling Cascade signal Growth Factor Signal receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) signal->receptor substrate Substrate Protein receptor->substrate atp ATP atp->receptor phos_substrate Phosphorylated Substrate substrate->phos_substrate Phosphorylation downstream Downstream Signaling (e.g., MAPK/ERK) phos_substrate->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response inhibitor Indazole-based Inhibitor (Derived from Core Acid) inhibitor->receptor Blocks ATP Binding Site

References

Elucidation of the Chemical Structure of 6-bromo-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-bromo-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis, and explores its potential biological significance.

Chemical Structure and Properties

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of the bromine atom and the carboxylic acid group at specific positions on the indazole ring system dictates its chemical reactivity and potential biological activity.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
SMILES O=C(O)c1nn[nH]c2cc(Br)ccc12
InChI Key QDQJIDDXPACPKY-UHFFFAOYSA-N

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 (d)Doublet1HH-4
~7.8 (d)Doublet1HH-7
~7.5 (dd)Doublet of doublets1HH-5
13.0-14.0 (br s)Broad singlet1HCOOH
14.0-15.0 (br s)Broad singlet1HNH

Note: Predicted values are based on spectral data of similar indazole derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165.0C=O (Carboxylic Acid)
~142.0C-7a
~140.0C-3
~128.0C-5
~125.0C-4
~122.0C-6
~115.0C-7
~112.0C-3a

Note: Predicted values are based on spectral data of similar indazole derivatives and general chemical shift ranges for indazole and carboxylic acid carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)N-H stretchIndazole NH
~1700C=O stretchCarboxylic Acid
1620-1450C=C and C=N stretchAromatic/Heterocyclic Rings
~1300C-O stretchCarboxylic Acid
~800C-Br stretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrum Fragmentation

m/zFragment IonDescription
240/242[M]⁺Molecular ion peak (presence of Br isotopes)
223/225[M-OH]⁺Loss of hydroxyl radical
195/197[M-COOH]⁺Loss of carboxyl group
116[C₇H₄N₂]⁺Loss of Br and COOH

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the oxidation of the corresponding aldehyde, 6-bromo-1H-indazole-3-carbaldehyde.

Step 1: Synthesis of 6-bromo-1H-indazole-3-carbaldehyde

A plausible method for the synthesis of the aldehyde intermediate is the nitrosation of 6-bromoindole.[1]

  • Reaction: 6-bromoindole is treated with sodium nitrite in an acidic medium.

  • Mechanism: The reaction proceeds through the formation of an N-nitroso intermediate, followed by rearrangement and cyclization to form the indazole ring.

  • Work-up: The product is typically isolated by extraction and purified by chromatography.

Step 2: Oxidation to this compound

The synthesized 6-bromo-1H-indazole-3-carbaldehyde can then be oxidized to the target carboxylic acid.

  • Reagents: Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Procedure: The aldehyde is dissolved in a suitable solvent (e.g., acetone for Jones oxidation) and the oxidizing agent is added portion-wise while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Purification: The crude product is isolated by filtration and purified by recrystallization.

Synthesis_Workflow Start 6-Bromoindole Step1 Nitrosation (NaNO₂, H⁺) Start->Step1 Intermediate 6-Bromo-1H-indazole-3-carbaldehyde Step1->Intermediate Step2 Oxidation (e.g., KMnO₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the specific biological targets of this compound is limited, the indazole scaffold is a well-known pharmacophore in many kinase inhibitors.[1] Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility.[2]

The PAK1 Signaling Pathway: A Potential Target

PAK1 is a serine/threonine kinase that is activated by small GTPases Rac and Cdc42. Once activated, PAK1 phosphorylates a multitude of downstream substrates, influencing several critical cellular processes that are often dysregulated in cancer.

Key Downstream Effects of PAK1 Activation:

  • Cell Proliferation and Survival: PAK1 can activate the Raf-MEK-ERK (MAPK) and PI3K/AKT signaling pathways, both of which are central to promoting cell growth and inhibiting apoptosis.[1][3]

  • Cell Motility and Invasion: PAK1 plays a crucial role in regulating the actin cytoskeleton, which is essential for cell migration and invasion, key processes in cancer metastasis.

  • Hormone Independence: In breast cancer, PAK1 has been shown to phosphorylate the estrogen receptor α (ERα), contributing to hormone-independent growth.[4]

Given that other indazole derivatives target PAK1, it is plausible that this compound could also exhibit inhibitory activity against this or other related kinases. However, this remains a hypothesis that requires experimental validation.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes RTK Growth Factors (e.g., EGF, FGF) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 GPCR GPCR Ligands GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MAPK Raf-MEK-ERK (MAPK Pathway) PAK1->MAPK Phosphorylation PI3K_AKT PI3K/AKT Pathway PAK1->PI3K_AKT Phosphorylation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Phosphorylation Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation Motility Cell Motility & Invasion Cytoskeleton->Motility

References

An In-depth Technical Guide to the Synthesis of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details two primary synthetic pathways, complete with experimental protocols for the synthesis of key precursors. It also presents a compilation of quantitative data, including spectroscopic analysis of the target compound, to aid in its synthesis and characterization. This guide is intended for researchers and professionals in the field of drug discovery and development who are interested in the synthesis and application of substituted indazole derivatives.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key component in a variety of therapeutic agents, including those with anti-inflammatory, anti-tumor, and kinase inhibitory properties. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the presence of two reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the carboxylic acid group, which allows for amide bond formation and other modifications. Its derivatives are being explored for their potential as kinase inhibitors in cancer therapy.

This guide outlines two plausible and well-documented synthetic routes for the preparation of this compound, providing detailed experimental procedures for the synthesis of key intermediates.

Synthetic Pathways

Two primary synthetic routes for this compound are presented below. Both pathways utilize commercially available starting materials and involve well-established chemical transformations.

Pathway 1: From 6-Bromo-indole

This pathway involves the conversion of 6-bromo-indole to 6-bromo-1H-indazole-3-carboxaldehyde, followed by oxidation to the desired carboxylic acid.

Synthetic Pathway 1 A 6-Bromo-indole B 6-Bromo-1H-indazole-3-carboxaldehyde A->B NaNO2, HCl C This compound B->C Oxidation (e.g., KMnO4, Oxone)

Caption: Synthesis of this compound from 6-bromo-indole.

Pathway 2: From 4-Bromo-2-methylaniline

This route begins with the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline, which is then carboxylated at the 3-position.

Synthetic Pathway 2 D 4-Bromo-2-methylaniline E 6-Bromo-1H-indazole D->E 1. Acetic anhydride 2. Isoamyl nitrite, KOAc F This compound E->F 1. n-BuLi 2. CO2

Caption: Synthesis of this compound from 4-bromo-2-methylaniline.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates in the pathways described above.

Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde (Precursor for Pathway 1)

This protocol is adapted from a procedure for the nitrosation of indoles.[1]

Materials:

  • 6-Bromo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve 6-bromo-indole (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite (4.0 eq) in water.

  • Carefully add hydrochloric acid (2.7 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 50 °C for 3 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1H-indazole-3-carboxaldehyde.

Oxidation of 6-Bromo-1H-indazole-3-carboxaldehyde to this compound (Final step of Pathway 1)

A general procedure for the oxidation of aldehydes to carboxylic acids using Oxone is described here.

Materials:

  • 6-Bromo-1H-indazole-3-carboxaldehyde

  • Oxone (Potassium peroxymonosulfate)

  • Dimethylformamide (DMF) or another suitable solvent

  • Water

Procedure:

  • Dissolve 6-bromo-1H-indazole-3-carboxaldehyde (1.0 eq) in DMF.

  • Add a solution of Oxone (2.0 eq) in water dropwise to the aldehyde solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Large-Scale Synthesis of 6-Bromo-1H-indazole (Precursor for Pathway 2)

This protocol is based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[2]

Materials:

  • 4-Bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Heptane

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Carboxylation of 6-Bromo-1H-indazole (Final step of Pathway 2)

This is a general procedure for the carboxylation of indazoles.

Materials:

  • 6-Bromo-1H-indazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Dry ice (solid CO₂)

  • Hydrochloric acid

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Quench the reaction by adding crushed dry ice in small portions.

  • Allow the reaction mixture to warm to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
CAS Number 660823-36-9

Table 2: Spectroscopic Data [3]

Spectroscopic Technique Data
¹H NMR InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Mass Spectrometry (MS) Predicted m/z: 239.9535 (M+), 241.9514 (M+2)+
Infrared (IR) Spectroscopy Characteristic peaks for O-H (carboxylic acid), N-H (indazole), C=O (carboxylic acid), and C-Br bonds are expected.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Derivatives of indazole-3-carboxylic acid have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction along a particular pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Indazole 6-Bromo-1H-indazole-3-carboxylic acid derivative Indazole->Kinase

Caption: General signaling pathway illustrating kinase inhibition by an indazole derivative.

Further research and derivatization of this compound are necessary to elucidate its specific biological targets and mechanisms of action.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The two presented synthetic pathways offer viable routes from commercially available starting materials. The provided experimental protocols and quantitative data will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the biological activities of derivatives of this compound is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 6-bromo-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry. The document details two principal pathways, starting from readily available precursors: 4-bromo-2-methylaniline and 6-bromoindole. Each section includes detailed experimental protocols, quantitative data, and visual workflows to facilitate reproducible and efficient synthesis.

Route 1: Synthesis from 4-bromo-2-methylaniline

This pathway involves the initial formation of the 6-bromo-1H-indazole core via diazotization and cyclization of 4-bromo-2-methylaniline, followed by carboxylation at the C3 position.

Experimental Workflow

Synthesis from4-bromo-2-methylaniline start 4-bromo-2-methylaniline step1 Diazotization & Cyclization (NaNO2, acid) start->step1 intermediate 6-bromo-1H-indazole step1->intermediate step2 Carboxylation (e.g., Kolbe-Schmitt or Grignard reaction) intermediate->step2 product This compound step2->product

Caption: Synthetic pathway from 4-bromo-2-methylaniline.

Detailed Experimental Protocols

Step 1: Synthesis of 6-bromo-1H-indazole

This procedure is adapted from a scalable synthesis protocol.[1]

  • Materials: 4-bromo-2-methylaniline, Acetic anhydride, Potassium acetate, Isoamyl nitrite, Chloroform, Heptane, Concentrated hydrochloric acid, Sodium hydroxide.

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.

    • Cool the solution and add acetic anhydride (2.0 eq).

    • To the reaction mixture, add potassium acetate followed by isoamyl nitrite.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[1]

    • After completion, cool the mixture and remove volatile components under reduced pressure.

    • The residue is then subjected to acidic hydrolysis using concentrated hydrochloric acid.

    • Neutralization with a strong base like sodium hydroxide will precipitate the crude product.

    • The crude 6-bromo-1H-indazole can be purified by recrystallization or column chromatography.

Step 2: Carboxylation of 6-bromo-1H-indazole

The introduction of a carboxylic acid group at the C3 position of the indazole ring can be challenging. Common methods include:

  • Direct Carboxylation: This can be achieved under high pressure and temperature using carbon dioxide with a suitable base (Kolbe-Schmitt type reaction). However, this method often requires harsh conditions.

  • Metalation followed by Carboxylation: A more common approach involves the deprotonation of the N1 position with a strong base (e.g., NaH), followed by protection of the nitrogen. Subsequent lithiation at the C3 position and quenching with dry ice (solid CO2) can yield the desired carboxylic acid after deprotection.

A detailed, optimized protocol for the specific C3 carboxylation of 6-bromo-1H-indazole is an area of active process development.

Quantitative Data
Step Product Typical Yield Key Analytical Data
16-bromo-1H-indazoleModerate to highPurity assessed by NMR, MS, and HPLC.[1]
2This compoundVariable¹H NMR (DMSO-d₆): Chemical shifts (δ) will be characteristic of the indazole core protons and the carboxylic acid proton. MS (ESI): m/z calculated for C₈H₅BrN₂O₂.

Route 2: Synthesis from 6-bromoindole

This alternative route utilizes the readily available 6-bromoindole, which undergoes a ring expansion via nitrosation to form the indazole-3-carboxaldehyde, followed by oxidation to the carboxylic acid. This method avoids the potentially harsh conditions of direct carboxylation.

Experimental Workflow

Synthesis from 6-bromoindole start 6-bromoindole step1 Nitrosation (NaNO2, HCl) start->step1 intermediate 6-bromo-1H-indazole-3-carboxaldehyde step1->intermediate step2 Oxidation (e.g., KMnO4, Jones reagent) intermediate->step2 product This compound step2->product

References

An In-depth Technical Guide to 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-bromo-1H-indazole-3-carboxylic acid

Introduction

This compound is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its indazole core is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for synthetic modification, making it a valuable starting material and intermediate for the synthesis of a wide range of more complex molecules, particularly kinase inhibitors for potential cancer therapy. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
Molecular FormulaC₈H₅BrN₂O₂[1]
Molecular Weight241.04 g/mol [2]
Melting Point293-298 °C[2]
InChI1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)[2]
InChIKeyYYONCBWTWPVWRT-UHFFFAOYSA-N[2]
SMILESOC(=O)c1cc(Br)cc2[nH]ncc12[2]
FormSolid[2]
Assay97%[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data.

¹H NMR Spectrum (DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.9br s1H-COOH
~8.1d1HAr-H
~7.7d1HAr-H
~7.5dd1HAr-H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[3]

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)Assignment
~163C=O (Carboxylic Acid)
~141C (Indazole Ring)
~135C (Indazole Ring)
~127CH (Indazole Ring)
~123C-Br
~121CH (Indazole Ring)
~111CH (Indazole Ring)
~122C (Indazole Ring)

IR Spectrum

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Carboxylic Acid)
~800StrongC-H out-of-plane bend

Mass Spectrometry

m/zIon
239/241[M]⁺ (Molecular Ion, showing bromine isotope pattern)
222/224[M-OH]⁺
194/196[M-COOH]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the synthesis of the precursor 6-bromo-1H-indazole, followed by carboxylation. A detailed protocol for the synthesis of the precursor is provided below, based on the diazotization of 4-bromo-2-methylaniline.[4]

Step 1: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline [4]

  • Materials: 4-bromo-2-methylaniline, Chloroform, Acetic anhydride, Potassium acetate, Isoamyl nitrite, Concentrated hydrochloric acid, 50% aqueous Sodium hydroxide, Heptane.

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

    • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

    • To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

    • Heat the mixture to reflux at 68°C and maintain for 20 hours.

    • After the reaction is complete, cool the mixture to 25°C.

    • Remove the volatile components from the reaction mixture under vacuum.

    • Add water to the residue and perform an azeotropic distillation.

    • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

    • Cool the acidic mixture to 20°C.

    • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

    • Evaporate the solvent from the resulting mixture.

    • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Step 2: Carboxylation of 6-bromo-1H-indazole

A general method for the carboxylation of indazoles involves lithiation followed by quenching with carbon dioxide.

  • Materials: 6-bromo-1H-indazole, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Dry ice (solid CO₂), Hydrochloric acid.

  • Procedure:

    • Dissolve 6-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

    • Stir the reaction mixture at -78°C for 1-2 hours.

    • Quench the reaction by adding an excess of crushed dry ice.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Acidify the mixture with aqueous hydrochloric acid to a pH of approximately 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Two important kinase targets for which indazole-based inhibitors have been developed are p21-activated kinase 1 (PAK1) and Vascular Endothelial Growth Factor Receptor (VEGFR).

p21-activated kinase 1 (PAK1) Signaling Pathway

PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival.[5] Its aberrant activation is associated with tumor progression.[6] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[6]

PAK1_Signaling_Pathway Rho GTPases (Rac, Cdc42) Rho GTPases (Rac, Cdc42) PAK1 PAK1 Rho GTPases (Rac, Cdc42)->PAK1 Cytoskeletal Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal Remodeling Gene Transcription Gene Transcription PAK1->Gene Transcription Survival Pathways Survival Pathways PAK1->Survival Pathways Cell Motility & Invasion Cell Motility & Invasion Cytoskeletal Remodeling->Cell Motility & Invasion Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Survival Pathways->Apoptosis Inhibition 6-bromo-1H-indazole-3-carboxylic_acid_derivatives 6-bromo-1H-indazole- 3-carboxylic acid derivatives 6-bromo-1H-indazole-3-carboxylic_acid_derivatives->PAK1

PAK1 Signaling Pathway and Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.[7][8] Tumor growth is highly dependent on angiogenesis, making VEGFR a key target for anti-cancer therapies.[8] The indazole scaffold can act as a competitive inhibitor at the ATP-binding site of kinases like VEGFR.[9]

VEGFR_Signaling_Pathway VEGFR VEGFR PI3K/Akt Pathway PI3K/Akt Pathway VEGFR->PI3K/Akt Pathway PLCγ/PKC/MAPK Pathway PLCγ/PKC/MAPK Pathway VEGFR->PLCγ/PKC/MAPK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Angiogenesis Angiogenesis Cell Survival->Angiogenesis Cell Proliferation & Migration Cell Proliferation & Migration PLCγ/PKC/MAPK Pathway->Cell Proliferation & Migration Cell Proliferation & Migration->Angiogenesis 6-bromo-1H-indazole-3-carboxylic_acid_derivatives 6-bromo-1H-indazole- 3-carboxylic acid derivatives 6-bromo-1H-indazole-3-carboxylic_acid_derivatives->VEGFR

VEGFR Signaling Pathway and Inhibition

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a general workflow for screening derivatives of this compound as potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_evaluation Evaluation Start 6-bromo-1H-indazole- 3-carboxylic acid Amide Coupling Amide Coupling with various amines Library Library of Indazole Derivatives Amide Coupling->Library Biochemical Assay In vitro Kinase Assay (e.g., PAK1, VEGFR) Library->Biochemical Assay Cell-based Assay Cell Proliferation/ Migration Assay Biochemical Assay->Cell-based Assay Hit Identification Hit Identification & SAR Analysis Cell-based Assay->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Workflow for Kinase Inhibitor Discovery

Conclusion

This compound is a fundamentally important molecule in the realm of medicinal chemistry. Its robust synthesis and versatile chemical handles make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated activity of its derivatives as potent kinase inhibitors, particularly against targets like PAK1 and VEGFR, highlights its significance in the development of novel therapeutics for cancer and other proliferative diseases. Further exploration of the structure-activity relationships of compounds derived from this scaffold holds considerable promise for the discovery of next-generation targeted therapies.

References

The Synthesis and Application of 6-Bromo-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of 6-Bromo-1H-indazole-3-carboxylic Acid.

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors. Its unique structural features, including the indazole core which can mimic the purine base of ATP, and the strategically placed bromine atom and carboxylic acid group that allow for diverse chemical modifications, make it an attractive scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on its utility in the discovery of novel anti-cancer agents targeting signaling pathways such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4).

Introduction

The indazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties. The functionalization of the indazole ring at various positions has led to the development of several marketed drugs. This compound has emerged as a crucial intermediate, providing a versatile platform for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the synthesis of the precursor 6-bromo-1H-indazole-3-carbaldehyde, followed by its oxidation to the desired carboxylic acid.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde

This protocol is adapted from a procedure involving the nitrosation of the corresponding indole.

Materials:

  • 6-Bromo-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve 6-bromo-indole in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite.

  • To the cooled mixture, add hydrochloric acid dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature, followed by gentle heating (e.g., 50°C) to ensure completion.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazole-3-carbaldehyde.

  • Purify the crude product by a suitable method, such as column chromatography.

Experimental Protocol: Oxidation to this compound

This is a general protocol for the oxidation of an aldehyde to a carboxylic acid.

Materials:

  • 6-Bromo-1H-indazole-3-carbaldehyde

  • Potassium Permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

  • Acetone or a suitable solvent

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

  • Sodium Bisulfite (NaHSO₃) (for workup with KMnO₄)

  • Water

Procedure:

  • Dissolve 6-bromo-1H-indazole-3-carbaldehyde in a suitable solvent like acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) portion-wise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • If using KMnO₄, quench the reaction by adding sodium bisulfite solution until the purple color disappears and the manganese dioxide precipitate is dissolved.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties for this compound and its immediate precursor.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (cm-1)MS (m/z)
6-Bromo-1H-indazole-3-carbaldehyde C₈H₅BrN₂O225.0422914.17 (brs, 1H), 10.20 (s, 1H), 8.14 (d, 1H), 7.76 (s, 1H), 7.49 (d, 1H)187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.13342, 2980, 1671, 1597, 1480[M-H]⁻ 222.95
This compound C₈H₅BrN₂O₂241.04>300~13.5 (br s, 1H, COOH), ~8.0-7.5 (m, 3H, Ar-H), ~14.0 (br s, 1H, NH)Not readily available~3400 (N-H), ~3000 (O-H), ~1700 (C=O)[M+H]⁺ 240.95

Note: The NMR data for this compound is predicted based on the structure and data for similar compounds, as a full experimental spectrum was not available in the searched literature.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors. The carboxylic acid moiety serves as a handle for amide coupling to introduce various side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.[2] Indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[3]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast and lung cancer.[4][5] Consequently, PLK4 has emerged as a promising target for anti-cancer therapy.[6] Indazole derivatives have been identified as potent and selective inhibitors of PLK4.[7]

PLK4_Pathway cluster_cell_cycle Cell Cycle Progression PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Centriole Centriole Duplication SAS6 SAS-6 STIL->SAS6 Recruits SAS6->Centriole Aneuploidy Aneuploidy & Cell Death Centriole->Aneuploidy Inhibitor Indazole-based Inhibitor Inhibitor->PLK4 Inhibits

Caption: PLK4 signaling in centriole duplication.

Experimental Workflow: Synthesis of Bioactive Amides

The following workflow illustrates the use of this compound in the synthesis of a library of bioactive amide derivatives.

Experimental_Workflow Start 6-Bromo-1H-indazole- 3-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Diverse Amine Building Blocks (R-NH2) Amine->Coupling Purification Purification (e.g., Column Chromatography, HPLC) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening

Caption: Workflow for amide library synthesis.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the presence of multiple functional groups for chemical elaboration have established it as a cornerstone for the development of novel kinase inhibitors. The successful application of the indazole core in targeting critical cancer-related signaling pathways, such as those governed by VEGFR-2 and PLK4, highlights the immense potential of derivatives of this compound in generating next-generation targeted therapies. This guide provides a foundational understanding for researchers and scientists to leverage this important molecule in their drug discovery endeavors.

References

A Comprehensive Guide to Determining the Solubility Profile of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 6-bromo-1H-indazole-3-carboxylic acid is limited. This guide provides a framework of established experimental protocols for researchers to determine its solubility profile.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Understanding its solubility is a critical first step in early-stage drug discovery and development, as poor solubility can lead to unpredictable in vitro results and challenges in formulation and bioavailability.[3] This technical guide outlines the standard methodologies for determining the aqueous and organic solvent solubility of this compound.

Data Presentation: A Template for Solubility Profiling

To ensure a systematic and comparable record of solubility data, researchers can utilize the following table to document their findings.

Solvent SystemTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Solubility (µM)Method UsedObservations
e.g., Phosphate Buffer257.4Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)25N/AShake-Flask
e.g., Ethanol25N/AShake-Flask
e.g., Simulated Gastric Fluid371.2Kinetic Assay
e.g., Simulated Intestinal Fluid376.8Kinetic Assay

Experimental Protocols

Two primary methods for solubility determination are the equilibrium solubility assay (shake-flask method) and the kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility of a compound at equilibrium and is considered the gold standard for its accuracy.[5]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid form)[4]

  • Selected aqueous buffers (e.g., phosphate-buffered saline - PBS) and/or organic solvents (e.g., DMSO, ethanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). The mixtures should be agitated for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the collected supernatant through a suitable syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6][7] It measures the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[3][8]

Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 or 20 mM).[8]

  • Aqueous buffer (e.g., PBS at pH 7.4)

  • Microtiter plates (e.g., 96-well plates)

  • Plate reader (nephelometer or UV spectrophotometer)

Procedure (Nephelometric Method):

  • Stock Solution Dispensing: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[6]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the contents and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[3][6]

  • Precipitation Detection: Measure the light scattering in each well using a nephelometer. The point at which precipitation is detected indicates the kinetic solubility limit.[3]

Procedure (Direct UV Method):

  • Solution Preparation: Similar to the nephelometric method, prepare the compound solutions in a microtiter plate by adding the DMSO stock to the aqueous buffer.

  • Incubation: Incubate the plate for a specified time.

  • Filtration: Separate the undissolved precipitate by filtering the solutions through a filter plate.[6]

  • Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let stand to settle C->D E Collect and filter supernatant D->E F Quantify concentration (HPLC/LC-MS) E->F G Determine Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides a foundational approach for characterizing the solubility of this compound. Accurate and consistent application of these methodologies will yield reliable data crucial for advancing drug development and other research applications.

References

Stability of 6-bromo-1H-indazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 6-bromo-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this document outlines established protocols for conducting forced degradation studies, drawing upon methodologies for structurally related indazole derivatives and adhering to international guidelines. Understanding the chemical stability is crucial for its proper storage, handling, and application in the synthesis of pharmacologically active molecules.

Introduction

This compound is a substituted indazole that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, notably found in molecules designed as kinase inhibitors.[1] In particular, derivatives of 6-bromo-1H-indazole have been utilized in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1] The physicochemical properties, including chemical stability, are critical parameters that influence the compound's utility, the developability of its derivatives into therapeutic agents, and the reliability of biological assay results.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and degradation products.[3] The International Council for Harmonisation (ICH) provides guidelines for conducting these studies, including photostability testing (ICH Q1B) and stability testing of new drug substances (ICH Q1A).[4][5]

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented below.

PropertySpecification
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Solid
Storage Temperature Refrigerator (2-8°C)

To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a refrigerator, protected from light and moisture.[6]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.[7] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The following sections outline the experimental protocols for various stress conditions.

Data Presentation

The following tables are templates for summarizing quantitative data from forced degradation studies.

Table 1: Forced Degradation Study of this compound in Solution

Stress ConditionReagent/ConditionTime (h)Temperature (°C)% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis 0.1 M HCl2, 8, 2460
Base Hydrolysis 0.1 M NaOH2, 8, 2460
Oxidation 3% H₂O₂2, 8, 24Room Temp
Thermal (Solution) Water:Acetonitrile (50:50)4880

Table 2: Solid-State and Photolytic Forced Degradation Study

Stress ConditionReagent/ConditionTime (h)Temperature (°C)% DegradationMajor Degradation Products (if identified)
Thermal (Solid) Dry Heat4880
Photolytic ICH Q1B Light Exposure24Room Temp
Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[8]

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.[8]

  • Withdraw aliquots at specified time points (e.g., 2, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C.[8]

  • Withdraw aliquots at specified time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.[8]

  • Withdraw aliquots at specified time points.

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in an oven at 80°C.[8]

  • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

6. Thermal Degradation (Solution):

  • Dissolve the compound in a suitable solvent mixture (e.g., water:acetonitrile 50:50).

  • Incubate the solution at 80°C.[8]

  • Withdraw aliquots at specified time points.

7. Photolytic Degradation:

  • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[8]

8. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[8] A photodiode array (PDA) detector is often used to check for peak purity.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Methanol acid Acid Hydrolysis 0.1 M HCl, 60°C stock->acid Apply Stress base Base Hydrolysis 0.1 M NaOH, 60°C stock->base Apply Stress oxidation Oxidation 3% H₂O₂, Room Temp stock->oxidation Apply Stress thermal_sol Thermal (Solution) 80°C stock->thermal_sol Apply Stress photo Photolytic ICH Q1B Guidelines stock->photo Apply Stress sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal_sol->sampling thermal_solid Thermal (Solid) 80°C thermal_solid->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-PDA/MS Method sampling->hplc neutralize->hplc data Calculate % Degradation Identify Degradants hplc->data

Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

  • Hydrolysis: The carboxylic acid functional group is generally stable to hydrolysis. However, under harsh acidic or basic conditions, decarboxylation could potentially occur at elevated temperatures.

  • Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[6]

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which could lead to debromination.[6]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially involving decarboxylation or cleavage of the indazole ring.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (e.g., Decarboxylation) parent->hydrolysis oxidation Oxidation (e.g., N-oxide formation) parent->oxidation photolysis Photolysis (e.g., Debromination) parent->photolysis thermolysis Thermal Degradation (e.g., Ring Cleavage) parent->thermolysis

Potential Degradation Pathways.

Relevance in Drug Discovery: PI3K Signaling Pathway

As previously mentioned, this compound is a precursor for synthesizing inhibitors of the PI3K signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] The ability to synthesize potent and selective PI3K inhibitors makes this scaffold highly valuable in oncology research.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indazole Indazole-based Inhibitor Indazole->PI3K Inhibition

Simplified PI3K Signaling Pathway Inhibition.

Conclusion

References

physical and chemical characteristics of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-bromo-1H-indazole-3-carboxylic acid

Introduction

This compound is a heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, featuring an indazole core substituted with a bromine atom and a carboxylic acid group, provides two reactive sites for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Research has highlighted its role as a key component in the development of novel therapeutic agents, including potent inhibitors for the treatment of chronic diseases and agents with anti-inflammatory and anti-cancer properties.[1][2] This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and insights into its applications.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 660823-36-9[1]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1][3]
Appearance Light brown to brown powder/solid[1]
Purity ≥ 97% (HPLC)[1]
Predicted Boiling Point 436.5 ± 25.0 °C[4]
Predicted Density 1.79 ± 0.1 g/cm³[4]
Storage Temperature 2-8°C (Refrigerator), Sealed in dry conditions[5]
InChI Key QDQJIDDXPACPKY-UHFFFAOYSA-N[6]

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and quality assessment of this compound. The following table summarizes key spectral data.

Analysis TypeDataReference(s)
¹H NMR Spectral data available for confirmation.[6]
¹³C NMR Spectral data available for confirmation.[6]
Mass Spectrometry ESI-MS data available for molecular weight confirmation.[6][7]
Infrared (IR) Spectral data available for functional group identification.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of this compound in a research setting.

Synthesis Protocol: From 6-bromoisatin

A general and effective method for synthesizing this compound involves the chemical transformation of a substituted isatin (dihydroindole-2,3-dione).[2]

Materials:

  • 6-bromodihydroindole-2,3-dione (6-bromoisatin)

  • 1N Sodium Hydroxide (NaOH) solution

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Ring Opening: The starting material, 6-bromoisatin (1 equivalent), is diluted with 1N sodium hydroxide solution and heated to approximately 50°C for 30 minutes. The mixture is then cooled to room temperature and stirred for an additional hour.[2]

  • Diazotization: The resulting solution is cooled to 0°C. An aqueous solution of sodium nitrite (1 equivalent) is added while maintaining the temperature at 0°C. This solution is then slowly added via a submerged pipette to a vigorously stirred, pre-cooled (0°C) aqueous solution of sulfuric acid over 15 minutes. The reaction is allowed to proceed for another 30 minutes.[2]

  • Reduction and Cyclization: A cold (0°C) solution of tin(II) chloride dihydrate (2.4 equivalents) in concentrated hydrochloric acid is added to the reaction mixture over 10 minutes. The mixture is stirred for 60 minutes to facilitate the reduction and subsequent cyclization, forming the indazole ring.[2]

  • Isolation: Upon completion, the precipitated solid product is collected by filtration, washed thoroughly with water, and dried. The resulting this compound is typically of sufficient purity for subsequent steps.[2]

G cluster_synthesis Synthesis Workflow Start 6-bromoisatin Step1 1. Ring Opening (NaOH, 50°C) Start->Step1 Reagents Step2 2. Diazotization (NaNO₂, H₂SO₄, 0°C) Step1->Step2 Intermediate Step3 3. Reduction & Cyclization (SnCl₂, HCl) Step2->Step3 Diazonium salt End 6-bromo-1H-indazole- 3-carboxylic acid Step3->End Final Product

Caption: Synthetic pathway for this compound.

Purification Protocol: Recrystallization

For applications requiring higher purity, the synthesized product can be further purified by recrystallization.[2][8]

Materials:

  • Crude this compound

  • Acetic acid (or other suitable solvent identified via screening)[2]

  • Erlenmeyer flask, heat source, filtration apparatus

Procedure:

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of hot acetic acid is added to completely dissolve the material.[8]

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried under vacuum.[8]

Analytical Quality Control Protocol

A robust quality control workflow is essential to confirm the identity and purity of the final compound.

Procedures:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample. A sample is dissolved in a suitable diluent (e.g., acetonitrile/water) and injected into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector. Purity is calculated based on the area percentage of the main peak.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show the molecular ion peak corresponding to the calculated weight, including the characteristic isotopic pattern for a bromine-containing molecule.[9]

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and N-H stretches from the indazole ring.[9]

G cluster_qc Quality Control Workflow Sample Synthesized Sample Purity Purity Assessment (HPLC) Sample->Purity Structure Structural Confirmation Sample->Structure Release Meets Specification: Release Purity->Release Fail Out of Specification: Repurify/Investigate Purity->Fail NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR NMR->Release NMR->Fail MS->Release IR->Release

Caption: A typical workflow for the quality control of the final product.

Reactivity, Stability, and Safety

Stability: The compound is stable under normal storage conditions. It should be stored in a refrigerator, sealed from moisture and air.[5][10]

Reactivity: The carboxylic acid and bromo-substituents are the primary sites of reactivity. The carboxylic acid can undergo typical reactions such as esterification or amide bond formation, which is a common strategy in drug development.[11][12] The bromine atom on the indazole ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

Safety and Handling:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

  • Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[10]

Applications in Research and Drug Development

This compound is a versatile intermediate primarily used in pharmaceutical research.[1] It serves as a foundational scaffold for synthesizing a range of bioactive molecules. Its derivatives have been investigated for several therapeutic applications:

  • Oncology: It is a building block for creating kinase inhibitors, a class of drugs often used in cancer therapy.[1]

  • Inflammatory Diseases: The indazole core is present in many compounds with anti-inflammatory properties.[1]

  • Anemia of Chronic Disease (ACD): It has been used in the synthesis of indazole derivatives that act as potent inhibitors of hepcidin production, offering a potential treatment for ACD.[2]

References

Methodological & Application

Synthesis of 6-bromo-1H-indazole-3-carboxylic acid: An Essential Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-bromo-1H-indazole-3-carboxylic acid, a key building block in the development of various therapeutic agents. The methodology is based on the well-established conversion of a substituted isatin, in this case, 6-bromoisatin, through a multi-step process involving alkaline hydrolysis, diazotization, reduction, and subsequent acid-catalyzed cyclization. This protocol is designed for researchers and professionals in the fields of medicinal chemistry and drug development, offering a clear and reproducible procedure. All quantitative data is summarized for easy reference, and a comprehensive workflow diagram is provided to illustrate the synthetic pathway.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active molecules. Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of targeted therapies, including kinase inhibitors. The precise and efficient synthesis of this molecule is therefore of significant interest. The protocol detailed herein is adapted from the classical synthesis of indazole-3-carboxylic acids from isatins, a method originally reported by Snyder, H. R., et al.[1][2]. This application note presents a step-by-step guide for the synthesis of the 6-bromo analog, starting from commercially available 6-bromoisatin.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Material 6-bromoisatin-
Key Reagents Sodium Hydroxide (NaOH)[1]
Sodium Nitrite (NaNO₂)[1]
Stannous Chloride (SnCl₂)[2]
Hydrochloric Acid (HCl)[1][2]
Solvents Water (H₂O)[1][2]
Reaction Temperature Step 1: 50°C, then 0°C[1]
Step 2: < 5°C-
Step 3: Room Temperature-
Reaction Time Step 1: 1.5 hours[1]
Step 2 & 3: Variable-
Typical Yield Not explicitly stated for 6-bromo derivative-
Purity Assessment NMR, Mass Spectrometry, HPLC[3]

Experimental Protocol

This protocol details the synthesis of this compound from 6-bromoisatin.

Step 1: Alkaline Hydrolysis of 6-bromoisatin
  • In a suitable reaction vessel, suspend 6-bromoisatin (1.0 eq) in a 1 N aqueous solution of sodium hydroxide (approximately 1.1 eq).

  • Heat the mixture to 50°C with stirring for 30 minutes. The solid should dissolve to form a deep-colored solution.[1]

  • Cool the solution to room temperature and continue stirring for an additional hour.[1]

  • Further, cool the reaction mixture to 0°C in an ice bath.

Step 2: Diazotization and Reduction
  • To the cold solution from Step 1, slowly add a pre-cooled (0°C) aqueous solution of sodium nitrite (1.0 eq). Maintain the temperature below 5°C during the addition.[1]

  • In a separate vessel, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution from the previous step to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 5°C. This will form the corresponding hydrazine derivative.

Step 3: Cyclization to this compound
  • Allow the reaction mixture containing the hydrazine intermediate to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • The acidic conditions will facilitate the cyclization to form this compound.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start bromoisatin 6-Bromoisatin start->bromoisatin Starting Material hydrolysis Alkaline Hydrolysis (50°C, 30 min then RT, 1h) bromoisatin->hydrolysis naoh 1N NaOH (aq) naoh->hydrolysis Reagent diazotization Diazotization with NaNO₂ (< 5°C) hydrolysis->diazotization Intermediate reduction Reduction with SnCl₂/HCl (< 5°C) diazotization->reduction Diazonium Salt cyclization Acid-Catalyzed Cyclization (Room Temperature) reduction->cyclization Hydrazine Intermediate filtration Filtration cyclization->filtration washing Washing with Water filtration->washing drying Drying washing->drying purification Recrystallization (Optional) drying->purification end_product 6-bromo-1H-indazole- 3-carboxylic acid drying->end_product purification->end_product

Caption: Synthetic workflow for this compound.

References

Application Note: A Scalable, Two-Step Synthesis of 6-bromo-1H-indazole-3-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthetic route for the preparation of 6-bromo-1H-indazole-3-carboxylic acid, a key building block in the development of various therapeutic agents. The synthesis commences with the efficient, large-scale preparation of 6-bromo-1H-indazole from commercially available 4-bromo-2-methylaniline. The subsequent functionalization at the C3 position is achieved through a high-yielding Vilsmeier-Haack formylation to afford 6-bromo-1H-indazole-3-carboxaldehyde, which is then oxidized to the target carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals, providing a clear, reproducible, and scalable methodology suitable for multi-gram to kilogram production. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous biologically active molecules, including potent kinase inhibitors used in oncology. Specifically, this compound serves as a crucial intermediate for the synthesis of complex pharmaceutical candidates. The bromine atom at the 6-position and the carboxylic acid at the 3-position provide versatile handles for further chemical modifications and structure-activity relationship (SAR) studies. Given its importance, the development of a scalable and cost-effective synthetic process is of significant interest to the pharmaceutical industry.

This application note presents a reliable two-step synthesis of this compound. The initial step focuses on the large-scale synthesis of the 6-bromo-1H-indazole core via a diazotization and cyclization reaction of 4-bromo-2-methylaniline. The second step details the regioselective introduction of a carboxylic acid group at the 3-position through a Vilsmeier-Haack formylation followed by an oxidation reaction. This approach avoids the use of harsh conditions associated with direct carboxylation and provides a more controlled and scalable process.

Overall Synthetic Pathway

The synthetic strategy is a two-step process starting from 4-bromo-2-methylaniline. The first step is the formation of the indazole ring system to yield 6-bromo-1H-indazole. The second step involves the introduction of the carboxylic acid functionality at the C3 position via a formylation-oxidation sequence.

Synthesis_Pathway Start 4-bromo-2-methylaniline Intermediate1 6-bromo-1H-indazole Start->Intermediate1 Diazotization & Cyclization Intermediate2 6-bromo-1H-indazole-3-carboxaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Formylation FinalProduct This compound Intermediate2->FinalProduct Oxidation

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis, providing a comparative overview for process optimization and scale-up.

Table 1: Synthesis of 6-bromo-1H-indazole

ParameterValue
Starting Material 4-bromo-2-methylaniline
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
Solvent Chloroform, Heptane
Reaction Temperature Reflux at 68°C
Reaction Time 20 hours
Typical Yield 85-95%
Purity Assessment NMR, Mass Spectrometry, HPLC

Table 2: Synthesis of 6-bromo-1H-indazole-3-carboxaldehyde

ParameterValue
Starting Material 6-bromo-1H-indazole
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0°C to 80°C
Reaction Time 4-6 hours
Typical Yield 90-98%
Purity Assessment NMR, Mass Spectrometry, HPLC

Table 3: Synthesis of this compound

ParameterValue
Starting Material 6-bromo-1H-indazole-3-carboxaldehyde
Key Reagents Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene
Solvent tert-Butanol, Water
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 92-98%
Purity Assessment NMR, Mass Spectrometry, HPLC, Elemental Analysis

Experimental Protocols

Step 1: Large-Scale Synthesis of 6-bromo-1H-indazole

This protocol details the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline.

Materials and Reagents:

  • 4-bromo-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Heptane

  • Concentrated Hydrochloric acid

  • 50% aqueous Sodium hydroxide solution

  • Water

Equipment:

  • Large reaction vessel with overhead stirrer, condenser, and temperature probe

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to below 40°C and add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

  • Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux at 68°C and maintain for 20 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under reduced pressure. To the residue, add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to approximately 11 by the slow addition of a 50% aqueous sodium hydroxide solution. Evaporate the solvent from the resulting mixture. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.

Step 2: Synthesis of 6-bromo-1H-indazole-3-carboxaldehyde

This protocol describes the Vilsmeier-Haack formylation of 6-bromo-1H-indazole.

Materials and Reagents:

  • 6-bromo-1H-indazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

Equipment:

  • Reaction flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried reaction flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (10 volumes based on 6-bromo-1H-indazole) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 6-bromo-1H-indazole (1.0 eq) in DMF portion-wise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-bromo-1H-indazole-3-carboxaldehyde.[1]

Step 3: Oxidation of 6-bromo-1H-indazole-3-carboxaldehyde

This protocol details the oxidation of the aldehyde to the carboxylic acid using the Pinnick oxidation method.

Materials and Reagents:

  • 6-bromo-1H-indazole-3-carboxaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol

  • Water

  • Saturated aqueous sodium sulfite solution

  • 1N Hydrochloric acid

  • Ethyl acetate

Equipment:

  • Reaction flask with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 6-bromo-1H-indazole-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water. To this solution, add sodium dihydrogen phosphate (4.0 eq) and 2-methyl-2-butene (5.0 eq).

  • Oxidation: In a separate flask, prepare a solution of sodium chlorite (5.0 eq) in water. Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3 to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Logical Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of 6-bromo-1H-indazole cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation s1_start Dissolve 4-bromo-2-methylaniline in Chloroform s1_acetyl Acetylation with Acetic Anhydride s1_start->s1_acetyl s1_cyclo Diazotization & Cyclization (KOAc, Isoamyl Nitrite, Reflux) s1_acetyl->s1_cyclo s1_workup Work-up & Hydrolysis (HCl) s1_cyclo->s1_workup s1_isolate Isolation & Purification (NaOH, Heptane) s1_workup->s1_isolate s2_vilsmeier Prepare Vilsmeier Reagent (POCl3, DMF) s2_formyl Add 6-bromo-1H-indazole & Heat s2_vilsmeier->s2_formyl s2_workup Quench with Ice & Neutralize (NaHCO3) s2_formyl->s2_workup s2_isolate Filter & Dry Product s2_workup->s2_isolate s3_setup Dissolve Aldehyde in t-BuOH/Water with Buffer s3_oxidize Add NaClO2 Solution s3_setup->s3_oxidize s3_workup Quench with Na2SO3 s3_oxidize->s3_workup s3_isolate Acidify (HCl) & Filter s3_workup->s3_isolate

References

Application Note and Protocol: High-Purity 6-bromo-1H-indazole-3-carboxylic acid via Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the quality and safety of final drug products. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering an effective method to enhance the purity of this compound by removing impurities. This document provides a detailed protocol for the purification of this compound using crystallization, including solvent screening and a general purification procedure.

The principle behind crystallization is the difference in solubility of the compound of interest and its impurities in a selected solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] This allows for the dissolution of the crude material in a minimal amount of hot solvent. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1]

Data Presentation

The effectiveness of the crystallization process can be evaluated by comparing the purity of the this compound before and after the procedure. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for assessing purity.

Table 1: Purity and Yield of this compound Before and After Crystallization

ParameterBefore CrystallizationAfter Crystallization
Appearance Off-white to light brown powderWhite crystalline solid
Purity (by HPLC) 95.2%>99.5%
Yield -85-95%
Melting Point 293-298 °CNarrower range within 293-298 °C

Note: The data presented in this table are representative and may vary depending on the initial purity of the crude material and the specific crystallization conditions used.

Experimental Protocols

A systematic approach to crystallization involves two main stages: solvent screening to identify an appropriate solvent system, followed by the main crystallization procedure.

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • Crude this compound

  • Selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water)[1][2]

  • Test tubes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.[1]

  • To each test tube, add a different solvent dropwise at room temperature while vortexing to assess solubility. A good candidate solvent will show low solubility at room temperature.[1]

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube using a heating block or water bath.[1]

  • Continue adding the solvent in small portions until the solid completely dissolves at the elevated temperature.[1]

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.[1]

  • Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.[1]

Protocol 2: Single Solvent Crystallization

Objective: To purify crude this compound using a suitable single solvent identified during the screening process. Methanol is often a good starting point for indazole derivatives.[1]

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., methanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent to the flask.

  • Gently heat the mixture while stirring.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. It is important to use the minimum amount of hot solvent necessary to form a saturated solution.[1]

  • Once the compound is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger and purer crystals.[1]

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum.

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Compound "oils out" - The solution is cooling too quickly.- The compound is significantly impure.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a pre-purification step like column chromatography if the impurity level is high.

Visualizations

Experimental Workflow for Crystallization

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Analysis start Start with Crude This compound solvent_screening Solvent Screening start->solvent_screening Screen various solvents select_solvent Select Optimal Solvent solvent_screening->select_solvent Identify ideal solvent dissolution Dissolution in Minimum Hot Solvent select_solvent->dissolution Proceed with selected solvent cooling Slow Cooling to Room Temperature dissolution->cooling Saturated solution ice_bath Further Cooling in Ice Bath cooling->ice_bath Promote crystal growth filtration Vacuum Filtration ice_bath->filtration Maximize crystal formation washing Wash with Cold Solvent filtration->washing Separate crystals from mother liquor drying Drying under Vacuum washing->drying Remove residual impurities analysis Purity Analysis (HPLC) Yield Calculation drying->analysis Characterize final product end Pure Crystalline Product analysis->end

Caption: Workflow for the purification of this compound by crystallization.

References

Application Notes and Protocols for the Purification of 6-bromo-1H-indazole-3-carboxylic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological assays. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures. These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography, including recommendations for mobile phase selection and a general workflow.

Principle of Separation

The purification is achieved using normal-phase column chromatography. In this technique, the stationary phase is polar (silica gel), and the mobile phase is a mixture of less polar organic solvents. The separation of compounds in the crude mixture is based on their differential polarity. This compound, being a polar molecule due to the carboxylic acid and indazole moieties, will adsorb to the polar silica gel stationary phase.

Non-polar impurities will have weaker interactions with the silica gel and will elute first with a less polar mobile phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the target compound, this compound, can be desorbed and eluted from the column, separating it from more strongly retained polar impurities. Due to the acidic nature of the target compound, which can cause peak tailing on silica gel, the mobile phase is often modified with a small amount of a volatile acid, such as acetic acid or formic acid. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica surface and leading to better peak shape and separation.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Methanol

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Beakers, flasks, and other standard laboratory glassware

Procedure

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight for moderately difficult separations.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Ensure the stopcock of the column is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand on top of the plug.

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel bed.

  • Once the silica gel has settled, add a thin protective layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of dichloromethane and a small amount of methanol is often effective for polar compounds.

  • Alternatively, for less soluble compounds, perform a "dry loading". Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.

3. Elution and Fraction Collection:

  • Begin the elution with the initial, non-polar mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the data table below.

  • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

4. Isolation of the Purified Product:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).

Data Presentation

Table 1: Representative Chromatographic Conditions and Expected Results

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter (for ~1 g crude)
Mobile Phase A n-Hexane with 0.5% Acetic Acid
Mobile Phase B Ethyl Acetate with 0.5% Acetic Acid
Elution Profile Gradient Elution:
0-10 min: 5% B
10-30 min: 5% to 30% B (linear gradient)
30-50 min: 30% to 60% B (linear gradient)
50-60 min: 60% B (isocratic)
Flow Rate ~10 mL/min
Sample Loading ~1 g crude product dissolved in minimal DCM/Methanol
Expected Rf of Product ~0.3-0.4 in 1:1 Hexane:Ethyl Acetate
Expected Yield 70-90% (dependent on crude purity)
Expected Purity >98% (by HPLC)

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Application cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the column chromatography purification of this compound.

logical_relationship cluster_components Chromatography Components cluster_compounds Mixture Components cluster_interaction Interaction Strength stationary Stationary Phase (Silica Gel - Polar) strong Strong Adsorption (Slower Elution) stationary->strong leads to weak Weak Adsorption (Faster Elution) stationary->weak leads to mobile Mobile Phase (Hexane/EtOAc - Less Polar) mobile->strong overcomes with increased polarity mobile->weak promotes target Target Compound (this compound - Polar) target->stationary interacts strongly with target->strong impurity Non-polar Impurities impurity->stationary interacts weakly with impurity->weak

Caption: Logical relationship of components in the chromatographic separation.

Application Notes and Protocols: 6-bromo-1H-indazole-3-carboxylic acid as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in the design and synthesis of potent and selective kinase inhibitors. The indazole core acts as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the kinase active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity. Furthermore, the bromine atom at the 6-position provides a versatile handle for synthetic modification through various cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

This document provides detailed application notes on the utility of this compound as a scaffold for developing inhibitors against key oncogenic kinases, including Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and Akt (Protein Kinase B). It also includes comprehensive protocols for biochemical and cell-based assays to evaluate the efficacy of synthesized inhibitors.

Kinase Inhibition Data of this compound Derivatives

While this compound serves as a foundational scaffold, its derivatives have shown significant inhibitory activity against several important kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected derivatives against their respective kinase targets and cancer cell lines.

Table 1: Biochemical Kinase Inhibition by Derivatives of this compound

Derivative ClassTarget KinaseIC50 (nM)Assay Type
Indazole-basedPLK4< 0.1Biochemical Assay
Indazole-basedVEGFR2Single-digit nMBiochemical Assay
Indazole-basedAkt1Data not availableBiochemical Assay

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Derivative ClassCell LineCancer TypeIC50 (µM)
Indazole-based PLK4 InhibitorIMR-32Neuroblastoma0.948
Indazole-based PLK4 InhibitorMCF-7Breast Cancer0.979
Indazole-based PLK4 InhibitorH460Non-small cell lung cancer1.679
Indazole-based VEGFR2 InhibitorK562Chronic Myeloid Leukemia5.15

Key Signaling Pathways Targeted by Inhibitors Derived from this compound

Derivatives of this compound have been successfully employed to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PLK4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PLK4 PLK4 Receptor->PLK4 Activates Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Apoptosis_Induction Apoptosis Induction PLK4->Apoptosis_Induction Mitotic_Progression Mitotic Progression Centriole_Duplication->Mitotic_Progression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Progression->Cell_Cycle_Arrest Inhibitor 6-bromo-1H-indazole-3-carboxylic acid derivative Inhibitor->PLK4 Inhibits VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK Akt_Pathway Akt Pathway PI3K->Akt_Pathway Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Cell_Survival Cell Survival Akt_Pathway->Cell_Survival Inhibitor 6-bromo-1H-indazole-3-carboxylic acid derivative Inhibitor->VEGFR Inhibits Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival_Growth Cell Survival & Growth Downstream_Effectors->Cell_Survival_Growth Inhibitor 6-bromo-1H-indazole-3-carboxylic acid derivative Inhibitor->Akt Inhibits ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow Step1 1. Kinase Reaction Setup - Add kinase, substrate, and buffer to wells. - Add test compound (inhibitor) at various concentrations. Step2 2. Initiate Reaction - Add ATP to start the kinase reaction. - Incubate at room temperature for 60 minutes. Step1->Step2 Step3 3. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent. - Incubate at room temperature for 40 minutes. Step2->Step3 Step4 4. ADP to ATP Conversion & Signal Generation - Add Kinase Detection Reagent. - Incubate at room temperature for 30 minutes. Step3->Step4 Step5 5. Luminescence Measurement - Read luminescence using a plate reader. Step4->Step5 Step6 6. Data Analysis - Calculate percent inhibition. - Determine IC50 value. Step5->Step6 MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow Step1 1. Cell Seeding - Seed cells in a 96-well plate. - Allow cells to adhere overnight. Step2 2. Compound Treatment - Treat cells with various concentrations of the test compound. - Incubate for 48-72 hours. Step1->Step2 Step3 3. MTT Addition - Add MTT solution to each well. - Incubate for 4 hours. Step2->Step3 Step4 4. Formazan Solubilization - Remove the medium. - Add DMSO or solubilization solution to dissolve formazan crystals. Step3->Step4 Step5 5. Absorbance Measurement - Read absorbance at 570 nm. Step4->Step5 Step6 6. Data Analysis - Calculate percent cell viability. - Determine IC50 value. Step5->Step6

Application Notes and Protocols: The Role of 6-bromo-1H-indazole-3-carboxylic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2][3] Among the various indazole-based compounds, derivatives of 6-bromo-1H-indazole-3-carboxylic acid have emerged as a promising class of molecules with significant potential in oncology. The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for chemical modification, enabling the development of potent and selective anticancer agents.[4] These derivatives have demonstrated a range of biological activities, including the inhibition of key protein kinases, induction of apoptosis, and suppression of tumor cell proliferation, migration, and invasion.[1][2]

This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery, complete with detailed experimental protocols and a summary of their biological activities.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization into amides are key steps in the development of novel anticancer compounds. The general synthetic pathway is outlined below.

Synthesis_Workflow General Synthetic Workflow for this compound Derivatives A Starting Material (e.g., 6-bromoindoline-2,3-dione) B Ring Cleavage, Diazotization, Reduction & Cyclization A->B C Esterification B->C D 6-bromo-1H-indazole- 3-carboxylate Intermediate C->D E Hydrolysis D->E F 6-bromo-1H-indazole- 3-carboxylic acid E->F G Amide Coupling (with various amines) F->G H Target Amide Derivatives G->H

Caption: Synthetic pathway for this compound amides.

Protocol for the Synthesis of this compound:

A common route to synthesize the core scaffold involves the use of 6-bromoindoline-2,3-dione as a starting material.[2]

  • Ring Cleavage, Diazotization, Reduction, and Cyclization: The starting 6-bromoindoline-2,3-dione is subjected to cleavage under basic conditions, followed by diazotization, reduction, and cyclization to form the indazole ring.[2]

  • Esterification: The resulting indazole intermediate is then esterified to yield a methyl indazole-3-carboxylate.[2]

  • Hydrolysis: The ester is hydrolyzed using a suitable base, such as sodium hydroxide or lithium hydroxide, in a mixture of methanol and water.[4] The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Acidification and Isolation: After removing the methanol under reduced pressure, the aqueous residue is acidified with an acid like hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed with water, and dried under a vacuum to yield this compound.[4]

Protocol for Amide Coupling:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[4] Add a coupling agent such as 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA) (3 equivalents).[4] Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction and Work-up: Continue stirring at room temperature for 4-6 hours, monitoring the reaction's progress by TLC.[4] Upon completion, the reaction mixture is worked up to isolate the target amide derivative.

In Vitro Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23 - 1.15[1]
30l MDA-MB-231 (Breast)Not specified for proliferation, inhibits migration/invasion[2][5]
6o K562 (Leukemia)5.15[6][7]
6o A549 (Lung)>40[6][7]
6o PC-3 (Prostate)>40[6][7]
6o Hep-G2 (Hepatoma)>40[6][7]
5k Hep-G2 (Hepatoma)3.32[6]
109 H1975 (NSCLC)Not specified (potent)[8]
109 PC9 (NSCLC)Not specified (potent)[8]
109 HCC827 (NSCLC)Not specified (potent)[8]
109 H3255 (NSCLC)Not specified (potent)[8]

Protocol for MTT Cell Viability Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][9]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to the induction of apoptosis and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

3.1. Induction of Apoptosis

Several derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating the expression of cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This compound also decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS).[1] Similarly, compound 6o was found to induce apoptosis in K562 cells, potentially by inhibiting Bcl-2 family members.[6][7]

Apoptosis_Pathway Apoptotic Pathway Induced by this compound Derivatives Indazole_Derivative Indazole Derivative (e.g., 2f, 6o) Bcl2 Bcl-2 Indazole_Derivative->Bcl2 inhibition Bax Bax Indazole_Derivative->Bax activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by indazole derivatives.

3.2. Kinase Inhibition

The indazole core is a well-established pharmacophore for the development of kinase inhibitors.[2][3] Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target in cancer therapy due to its role in cell migration and invasion.[2][5] The representative compound 30l exhibited an IC50 of 9.8 nM for PAK1 and demonstrated high selectivity against a panel of other kinases.[2][5] Furthermore, this compound significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression.[2][5]

Other indazole derivatives have been developed as inhibitors of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3][8]

Kinase_Inhibition_Pathway Kinase Inhibition by this compound Derivatives Indazole_Derivative Indazole Derivative (e.g., 30l) PAK1 PAK1 Indazole_Derivative->PAK1 inhibition Snail Snail PAK1->Snail Cell_Metastasis Cell Migration & Invasion Snail->Cell_Metastasis

Caption: PAK1 signaling pathway inhibition.

Protocol for Kinase Inhibition Assay:

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.

  • Reagents: Prepare a reaction buffer containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and determine the IC50 value.

In Vivo Antitumor Activity

The anticancer potential of these derivatives has also been demonstrated in preclinical animal models. Compound 2f was shown to suppress the growth of a 4T1 tumor model in vivo without causing obvious side effects.[1]

Protocol for In Vivo Tumor Xenograft Study:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the discovery of novel anticancer drugs. Their demonstrated ability to induce apoptosis, inhibit key oncogenic kinases, and suppress tumor growth in vivo underscores their therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Further research and development of these compounds could lead to the identification of new clinical candidates for the treatment of various cancers.

References

Application Notes and Protocols: Synthesis and Application of 6-Bromo-1H-indazole-3-carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6-bromo-1H-indazole-3-carboxamide derivatives, a promising scaffold in modern medicinal chemistry. The inherent drug-like properties of the 1H-indazole-3-carboxamide core have led to its exploration against a variety of biological targets, most notably protein kinases.[1] This document outlines detailed synthetic protocols, summarizes key structure-activity relationship (SAR) data, and presents the biological significance of these compounds, particularly as kinase inhibitors.

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to the purine core of ATP, which allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[2] The strategic placement of a bromine atom at the 6-position of the indazole ring provides a versatile handle for synthetic modifications, such as cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the kinase ATP-binding pocket.[2] This, combined with the derivatization of the 3-carboxamide group, allows for the fine-tuning of potency and selectivity against various kinase targets implicated in diseases like cancer.[3][4]

Data Presentation

The biological activity of 6-bromo-1H-indazole-3-carboxamide derivatives is highlighted by their potent inhibition of several protein kinases. The following tables summarize the quantitative data for representative compounds against their primary targets.

Table 1: Structure-Activity Relationship of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors

Compound IDR1 (Indazole N1)R2 (Amide)PAK1 IC50 (nM)Key SAR Observations
30l H4-(pyridin-4-yl)piperazin-1-yl9.8The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1]
-HVaried hydrophobic rings-Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1]
-HVaried hydrophilic groups-Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1]
87b HN-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)159Introduction of a hydrophobic moiety onto the chlorophenyl group led to enhanced activity against PAK1.[3][4]
87c HN-(3-chloro-4-(pyridin-3-ylmethoxy)phenyl)52Introduction of a hydrophobic moiety onto the chlorophenyl group led to enhanced activity against PAK1.[3][4]
87d HN-(3-chloro-4-(pyridin-4-ylmethoxy)phenyl)16Introduction of a hydrophobic moiety onto the chlorophenyl group led to enhanced activity against PAK1.[3][4]

Table 2: Structure-Activity Relationship of 1H-Indazole-3-carboxamide Derivatives as GSK-3β Inhibitors

Compound IDR GroupGSK-3β IC50 (µM)Key SAR Observations
49 5-methoxy1.7The presence of a methoxy group at the 5-position of the indazole ring is important for high potency.[4]
50 5-methoxy0.35The presence of a methoxy group at the 5-position of the indazole ring is important for high potency.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 6-bromo-1H-indazole-3-carboxamide derivatives. Researchers should adapt these procedures based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of 6-bromo-1H-indazole

This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[5]

Materials:

  • 4-bromo-2-fluorobenzaldehyde

  • Hydrazine hydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).

  • Stir the reaction mixture at 125°C for 3 hours.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography.

Protocol 2: Synthesis of 6-bromo-3-iodo-1H-indazole

This protocol describes the iodination of 6-bromo-1H-indazole at the 3-position.[6]

Materials:

  • 6-bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

  • Add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution to precipitate the product.

  • Filter the resulting precipitate, wash with water, and dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Protocol 3: Synthesis of 1H-indazole-3-carboxylic acid

This protocol details the carboxylation of a protected indazole.[7]

Materials:

  • SEM-protected Indazole

  • n-Butyl lithium (n-BuLi)

  • Carbon dioxide (CO₂) gas

  • Ammonium chloride (NH₄Cl) solution

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Citric acid solution

Procedure:

  • To a solution of SEM-protected indazole in THF at -70°C under a nitrogen atmosphere, add n-BuLi dropwise.

  • Stir the reaction mixture at -70°C for 30 minutes.

  • Warm the mixture to 0°C for 10 minutes, then re-cool to -40°C.

  • Pass CO₂ gas into the reaction mixture at -40°C for 90 minutes.

  • Quench the reaction with ammonium chloride solution.

  • Remove THF under reduced pressure and partition the residue between diethyl ether and water.

  • Neutralize the separated aqueous layer with citric acid solution to precipitate the product. Filter and dry the solid.

  • Dissolve the solid in a mixture of DMF and THF, and treat with TBAF.

  • Reflux the reaction mixture at 80°C for 4 hours.

  • After evaporation of THF, basify the residue with 10% NaHCO₃ solution, wash with diethyl ether, and then acidify with citric acid solution to generate the solid product.

  • Filter and dry the solid to afford 1H-indazole-3-carboxylic acid.[7]

Protocol 4: General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives

This protocol describes the amide coupling of 1H-indazole-3-carboxylic acid with various amines.

Materials:

  • 1H-indazole-3-carboxylic acid

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Substituted amine

  • Dimethylformamide (DMF)

  • 10% Methanol in Chloroform

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equiv) in DMF, add HOBT (1.2 equiv), EDC.HCl (1.2 equiv), and TEA (3 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equiv) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour ice water into the reaction mixture and extract the product with 10% Methanol in Chloroform.

  • Wash the combined organic layer with 10% NaHCO₃, brine solution, and dry over Na₂SO₄.

  • Evaporate the solvent under vacuum and purify the compound by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow for 6-bromo-1H-indazole-3-carboxamide derivatives and a key signaling pathway where these compounds have shown inhibitory activity.

Synthesis_Workflow Start 4-bromo-2-fluorobenzaldehyde Indazole 6-bromo-1H-indazole Start->Indazole Hydrazine hydrate Carboxylic_Acid 6-bromo-1H-indazole-3-carboxylic acid Indazole->Carboxylic_Acid 1. Protection 2. n-BuLi, CO2 3. Deprotection Carboxamide 6-bromo-1H-indazole-3-carboxamide Derivatives Carboxylic_Acid->Carboxamide Amine, Coupling Agents (EDC, HOBT)

Caption: General synthetic workflow for 6-bromo-1H-indazole-3-carboxamide derivatives.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pak1 PAK1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Rac/Cdc42 Rac/Cdc42 Growth_Factors->Rac/Cdc42 Cytokines Cytokines Cytokines->Rac/Cdc42 PAK1 PAK1 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK1->Cytoskeletal_Rearrangement Gene_Expression Gene Expression PAK1->Gene_Expression Rac/Cdc42->PAK1 Activation Cell_Migration_Invasion Cell Migration & Invasion Cytoskeletal_Rearrangement->Cell_Migration_Invasion Gene_Expression->Cell_Migration_Invasion Inhibitor 6-bromo-1H-indazole- 3-carboxamide derivative (e.g., 30l) Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and its inhibition.

References

Topic: Suzuki Coupling Reactions with 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 6-Aryl-1H-indazole-3-carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, featured in a wide range of biologically active compounds, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1][2][3] The functionalization of the indazole core, particularly at the 6-position, is a key strategy in drug discovery for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, valued for its mild conditions and tolerance of diverse functional groups.[1][4]

This document provides detailed protocols for the synthesis of 6-aryl-1H-indazole-3-carboxylic acids starting from 6-bromo-1H-indazole-3-carboxylic acid via a palladium-catalyzed Suzuki coupling reaction. Due to potential complications caused by the free carboxylic acid under basic reaction conditions, the recommended pathway involves an initial esterification of the carboxylic acid, followed by the Suzuki coupling, and subsequent hydrolysis to yield the final product.

Overall Synthetic Pathway

The proposed synthetic route involves a three-step process to ensure high yields and compatibility with the reaction conditions.

G Start This compound Step1 Step 1: Esterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate Methyl 6-bromo-1H-indazole-3-carboxylate Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Intermediate->Step2 Product_Ester Methyl 6-aryl-1H-indazole-3-carboxylate Step2->Product_Ester Step3 Step 3: Hydrolysis (e.g., LiOH or NaOH) Product_Ester->Step3 Final_Product 6-aryl-1H-indazole-3-carboxylic acid Step3->Final_Product

Caption: Proposed workflow for the synthesis of 6-aryl-1H-indazole-3-carboxylic acid.

Data Presentation: Suzuki Coupling of Bromo-Indazole Derivatives

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions on different bromo-indazole scaffolds. These examples serve as a guide for optimizing the reaction with methyl 6-bromo-1H-indazole-3-carboxylate.

Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[1]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/water80285[5]
3-bromo-indazolePhenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃dioxane/ethanol/water140472[1]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious aryl boronic acidsPd(dppf)Cl₂·DCM (5)-K₂CO₃1,4-dioxane/waterRT8-1270-92[2]
7-bromo-1H-indazol-4-yl sulfonamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dioxane1001285[6]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the conversion of the starting material to its methyl ester to protect the carboxylic acid group.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Neutralize the residue by carefully adding a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude methyl 6-bromo-1H-indazole-3-carboxylate, which can be purified by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the core C-C bond formation step.

Materials:

  • Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%))

  • Base (e.g., K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.))

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask or pressure vessel, combine methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.[1]

  • Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.[1]

  • Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure methyl 6-aryl-1H-indazole-3-carboxylate.

G cluster_0 Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex OxAdd Oxidative Addition PdII_R2_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_R2_Complex Transmetal Transmetalation PdII_R2_Complex->Pd0 RedElim Reductive Elimination R1R2 R¹-R² (Product) PdII_R2_Complex->R1R2 R1X R¹-X (Indazole-Br) R1X->Pd0 R2BOH2 R²-B(OH)₂ + Base R2BOH2->PdII_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Hydrolysis of the Ester

This final step deprotects the ester to yield the target carboxylic acid.

Materials:

  • Methyl 6-aryl-1H-indazole-3-carboxylate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))

  • Hydrochloric acid (HCl), 1N solution

Procedure:

  • Dissolve the methyl 6-aryl-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of THF (or MeOH) and water.

  • Add an excess of the base (e.g., LiOH, 3.0 eq.).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Remove the organic solvent (THF or MeOH) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl to precipitate the carboxylic acid.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to afford the final product, 6-aryl-1H-indazole-3-carboxylic acid.[8]

Conclusion

The Suzuki-Miyaura reaction is a highly effective method for the C-6 arylation of the indazole scaffold. The presented three-step protocol, involving protection of the carboxylic acid, palladium-catalyzed cross-coupling, and subsequent deprotection, provides a reliable pathway for the synthesis of diverse 6-aryl-1H-indazole-3-carboxylic acid derivatives. The reaction conditions summarized from the literature offer a solid foundation for researchers to design and execute their synthetic strategies, enabling the exploration of new chemical space for drug discovery.

References

Application Note: Comprehensive Analytical Characterization of 6-Bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Its structural integrity and purity are paramount for the successful development of novel therapeutics. This document provides a detailed overview of the essential analytical methods for the comprehensive characterization of this compound, ensuring its identity, purity, and quality for research and drug development purposes.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is employed to elucidate the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of the molecule.

Quantitative Data Summary:

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment Reference
~13.0 Broad Singlet 1H, -COOH [3]
~8.20 d 1H, Ar-H [1]*
~7.76 d 1H, Ar-H [1]*
~7.49 dd 1H, Ar-H [1]*
~10.5 Broad Singlet 1H, -NH [1]*

Note: Data from the closely related compound 6-Bromo-1H-indazole-3-carboxaldehyde.

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm Assignment Reference
~187.4 C=O (Carboxaldehyde) [1]*
~143.5 Aromatic C [1]*
~141.2 Aromatic C [1]*
~127.3 Aromatic C [1]*
~123.8 Aromatic C [1]*
~120.7 Aromatic C [1]*
~120.3 Aromatic C-Br [1]*
~111.1 Aromatic C [1]*

Note: Data from the closely related compound 6-Bromo-1H-indazole-3-carboxaldehyde. The carboxylic acid carbonyl carbon is expected to appear around 165-185 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. The presence of bromine results in a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

Quantitative Data Summary:

Table 3: Mass Spectrometry Data

Technique Mode Observed m/z Ion Reference
HRMS (ESI) Negative 222.9498 [M-H]- for C8H4N2O79Br [1]*
Predicted Positive 240.9607 [M+H]+ [4]
Predicted Positive 262.9427 [M+Na]+ [4]

Note: HRMS data from the closely related compound 6-Bromo-1H-indazole-3-carboxaldehyde.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Quantitative Data Summary:

Table 4: Key FTIR Absorption Bands

Wavenumber (cm-1) Functional Group Description Reference
2500-3300 O-H Carboxylic acid, broad stretch [5][6]
~3342 N-H Indazole N-H stretch [1]*
~1671 C=O Carboxylic acid carbonyl stretch [1]*
~1597 C=C Aromatic ring stretch [1]*
1000-1300 C-O Carboxylic acid C-O stretch [6]
500-600 C-Br Carbon-Bromine stretch General Range

Note: Wavenumbers are approximate and based on data from the related 6-bromo-1H-indazole-3-carboxaldehyde and typical functional group ranges.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and quantifying any impurities.

Quantitative Data Summary:

Table 5: Example HPLC Method Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Experimental Protocols & Workflows

The following diagram illustrates the general analytical workflow for the characterization of this compound.

G cluster_0 Step 1: Sample Preparation & Initial Checks cluster_1 Step 2: Structural Elucidation cluster_2 Step 3: Purity Assessment cluster_3 Step 4: Data Analysis & Reporting Sample Sample of This compound Solubilize Dissolve in appropriate solvent (e.g., DMSO, Methanol) Sample->Solubilize NMR NMR Spectroscopy (¹H, ¹³C) Solubilize->NMR MS Mass Spectrometry (LC-MS) Solubilize->MS FTIR FTIR Spectroscopy Solubilize->FTIR HPLC HPLC Purity & Impurity Profiling Solubilize->HPLC Data Integrate & Analyze Data NMR->Data MS->Data FTIR->Data HPLC->Data Report Generate Certificate of Analysis (CoA) Data->Report Final Final Report->Final Material Qualified

Caption: Analytical workflow for compound characterization.
Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the 1H NMR spectrum.

    • Acquire the 13C NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the 1H signals and assign the chemical shifts for both spectra by comparing with reference data and known chemical shift ranges.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of approximately 10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Inject the sample and acquire data in both positive and negative ionization modes over a mass range of m/z 100-500.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the molecular weight by identifying the molecular ion peak ([M+H]+ or [M-H]-). Verify the bromine isotopic pattern.

Protocol 3: FTIR Spectroscopy (ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically over a range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (O-H, N-H, C=O, C=C) and compare them to the expected values.[5]

Protocol 4: HPLC Purity Determination
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use a standard HPLC system with a UV detector and a C18 column, following the parameters outlined in Table 5.

  • Data Acquisition: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as an area percentage relative to the total area of all peaks.

Application in Drug Discovery: Kinase Inhibition Pathway

Indazole derivatives are widely investigated as kinase inhibitors.[1] These inhibitors typically function by competing with ATP for the binding site on a target kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways often implicated in diseases like cancer.

G Receptor Cell Surface Receptor Kinase Protein Kinase (e.g., VEGFR2) Receptor->Kinase Activates ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->PhosphoSubstrate ATP ATP ATP->Kinase Response Cellular Response (e.g., Proliferation, Angiogenesis) PhosphoSubstrate->Response Leads to Inhibitor 6-Bromo-1H-indazole Derivative (Inhibitor) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of action for an indazole-based kinase inhibitor.

References

Application Note: Spectroscopic Characterization of 6-bromo-1H-indazole-3-carboxylic acid using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 6-bromo-1H-indazole-3-carboxylic acid. Included are comprehensive tables of expected NMR spectral data, a detailed experimental protocol for sample preparation and data acquisition, and illustrative diagrams to aid in the structural elucidation and verification of this important heterocyclic compound frequently utilized in medicinal chemistry and drug development.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its rigid bicyclic structure and functional group handles make it an attractive scaffold for the development of therapeutic agents. Accurate and unambiguous structural confirmation is paramount in the drug discovery process, and NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose. This application note serves as a practical guide for researchers utilizing NMR to characterize this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the analysis of spectral data for structurally related compounds and theoretical predictions. The numbering convention used for peak assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~13.5br s-1HCOOH
~8.05d~1.01HH-7
~7.80d~8.51HH-4
~7.50dd~8.5, ~1.51HH-5
~13.0br s-1HN-H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C=O
~142C-3
~140C-7a
~128C-5
~125C-4
~122C-6
~118C-7
~115C-3a

Experimental Protocols

This section outlines the recommended procedures for the preparation of an NMR sample of this compound and the acquisition of high-quality NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. Sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Spectrometer: Utilize a 500 MHz (or higher field) NMR spectrometer equipped with a standard broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 120-140 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak can be used as a reference (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

The following diagrams are provided to assist in the understanding of the molecular structure and the experimental workflow.

Figure 1. Structure of this compound

experimental_workflow Figure 2. Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample acquire_1H Acquire 1H Spectrum load_sample->acquire_1H acquire_13C Acquire 13C Spectrum load_sample->acquire_13C process_fid Fourier Transform & Phasing acquire_1H->process_fid acquire_13C->process_fid reference Reference Spectra process_fid->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Peaks integrate->assign

Figure 2. NMR Analysis Workflow

Data Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. The proton at the 7-position (H-7) is expected to appear as a doublet due to coupling with H-5. The proton at the 4-position (H-4) should appear as a doublet due to coupling with H-5. The proton at the 5-position (H-5) is anticipated to be a doublet of doublets due to coupling with both H-4 and H-7. The acidic proton of the carboxylic acid and the N-H proton of the indazole ring are expected to appear as broad singlets at the downfield end of the spectrum.

The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The six carbons of the bicyclic indazole core will appear in the aromatic region, with their specific chemical shifts influenced by the bromine substituent and the nitrogen atoms.

By comparing the experimentally obtained NMR data with the predicted values and characteristic patterns described here, researchers can confidently confirm the structure and purity of their this compound samples.

6-bromo-1H-indazole-3-carboxylic acid mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometric Analysis of 6-bromo-1H-indazole-3-carboxylic acid.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its structural characterization is fundamental for ensuring purity, studying metabolic pathways, and confirming its identity in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the sensitive and specific analysis of such small molecules.[1] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The structural and mass spectrometric properties of this compound are summarized below. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), which is a key diagnostic feature in its mass spectrum.

Table 1: Molecular Properties and Predicted Mass-to-Charge Ratios (m/z)

Parameter Value
Molecular Formula C₈H₅BrN₂O₂
Average Molecular Weight 241.04 g/mol
Monoisotopic Mass 239.9534 Da (⁷⁹Br), 241.9514 Da (⁸¹Br)
Ionization Mode Negative Electrospray Ionization (ESI)
Predicted Precursor Ion [M-H]⁻ 238.9461 m/z (⁷⁹Br), 240.9441 m/z (⁸¹Br)

| Predicted Sodium Adduct [M+Na-2H]⁻ | 260.9280 m/z (⁷⁹Br), 262.9260 m/z (⁸¹Br) |

Table 2: Predicted MS/MS Fragmentation of Precursor Ion [M-H]⁻ at m/z 238.9/240.9

Predicted Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure
194.9872 / 196.9852 CO₂ (43.9898 Da) [6-bromo-1H-indazole]⁻
145.0398 - [Indazole acylium cation]*

| 116.0342 | Br, CO₂ | [Indazole - H]⁻ |

*Note: The acylium cation at m/z 145.0398 is a characteristic fragment for many indazole-3-carboxamide derivatives observed in positive ion mode and may be less prominent in negative ion fragmentation.[2] The primary and most expected fragmentation in negative mode is the loss of CO₂.

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is critical to ensure high-quality data and prevent contamination of the mass spectrometer.[1][3] This protocol is designed for the analysis of solid this compound.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the solid in 1 mL of a suitable organic solvent such as methanol (MeOH) or acetonitrile (ACN) to create a 1 mg/mL stock solution.[4]

    • Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation:

    • Take 100 µL of the 1 mg/mL stock solution.

    • Dilute it with 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for reverse-phase LC) to a final concentration of 100 µg/mL.[4]

    • Further serial dilutions can be made to achieve lower concentrations (e.g., 1-10 µg/mL) as needed for sensitivity testing.

  • Final Sample Preparation:

    • If any precipitate is observed after dilution, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system.[4]

    • Transfer the final solution into a 2 mL autosampler vial with a screw cap and septum.[4]

    • Prepare a blank sample containing only the solvent used for the final dilution to run before and after the sample analysis to check for carryover.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method provides a starting point for the analysis. Optimization may be required based on the specific instrumentation used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: Linear ramp from 5% to 95% B

      • 5.0 - 6.0 min: Hold at 95% B

      • 6.0 - 6.1 min: Return to 5% B

      • 6.1 - 8.0 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Full Scan (MS1) Range: 100 - 400 m/z.

    • Tandem MS (MS/MS) Parameters:

      • Precursor Ion: 238.9 m/z and 240.9 m/z.

      • Collision Energy: Ramped from 10-30 eV to observe the fragmentation pattern effectively.

Visualizations

Experimental Workflow

The general workflow for the LC-MS analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Prepare Stock Solution (1 mg/mL in MeOH) B 2. Create Working Solution (Dilute to 1-100 µg/mL) A->B C 3. Filter and Transfer (0.22 µm filter to vial) B->C D 4. LC Separation (C18 Reverse Phase) C->D E 5. MS Detection (ESI Negative Mode) D->E F 6. MS/MS Fragmentation (Collision-Induced Dissociation) E->F G 7. Data Analysis (Spectrum Interpretation) F->G

Caption: Workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway for the [M-H]⁻ ion of this compound in negative ESI mode.

Caption: Predicted primary fragmentation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 6-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-bromo-1H-indazole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While a single, universally optimized protocol is not extensively documented, plausible synthetic strategies can be derived from related syntheses. One common approach is the direct bromination of 1H-indazole-3-carboxylic acid.[1] Another potential route involves the synthesis of 6-bromo-1H-indazole followed by carboxylation at the 3-position. The synthesis of 6-bromo-1H-indazole can be achieved from 4-bromo-2-methylaniline through diazotization and cyclization.[2]

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include:

  • Regioselectivity: During the bromination of the indazole ring, a mixture of isomers (e.g., 5-bromo and 6-bromo) can be formed. Controlling the reaction conditions to favor the desired 6-bromo isomer is crucial.

  • Reaction Conditions: Temperature, reaction time, and the choice of brominating agent and solvent can significantly impact the yield and purity of the product.[1]

  • Product Purification: Separating the desired product from starting materials, by-products, and other isomers can be challenging and may require techniques like crystallization or column chromatography.[3]

  • Low Yields: Incomplete reactions or the formation of side products can lead to low overall yields.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Developing a suitable solvent system for TLC is an important initial step.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification include:

  • Crystallization: This is often the preferred method for purifying the final product. A suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures is required.[3]

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed to separate the desired product from impurities.[3]

  • Washing: After filtration, washing the collected solid with a cold solvent helps to remove residual impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q: My reaction yield is very low. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Refer to the table below for potential causes and solutions.

Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time and continue monitoring by TLC until the starting material is consumed.- Increase the reaction temperature in small increments, while being mindful of potential side product formation.[1]
Suboptimal Temperature - For bromination, the temperature should be carefully controlled. A temperature of around 90°C has been reported for the bromination of indazole-3-carboxylic acid.[1]
Degradation of Reactants or Products - Ensure the quality and purity of your starting materials and reagents.- Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.
Inefficient Purification - Optimize the crystallization solvent system to maximize product recovery.[3]- If using column chromatography, ensure proper selection of the stationary and mobile phases.

Q: I am getting a mixture of isomers. How can I improve the regioselectivity for the 6-bromo position?

A: Achieving high regioselectivity can be challenging. Consider the following:

  • Solvent Effects: The choice of solvent can influence the position of bromination. Glacial acetic acid is a commonly used solvent for such reactions.[1]

  • Steric Hindrance: While less of a factor in this specific case, the steric environment around the indazole ring can influence the position of electrophilic substitution.

  • Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Experiment with a range of temperatures to find the optimal condition for the desired isomer.

Q: The product is difficult to purify and appears oily or discolored. What should I do?

A: Impure products often require careful purification steps:

  • "Oiling out" during crystallization: This can happen if the solution is cooled too quickly or if there are significant impurities. Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[3]

  • Discoloration: This may be due to trace impurities. Consider treating the solution with activated charcoal before crystallization to remove colored impurities.

  • Multiple Purification Steps: It may be necessary to perform an initial purification by column chromatography followed by crystallization to obtain a high-purity product.[3]

Experimental Protocol: Synthesis of this compound via Bromination

This protocol is a suggested starting point based on analogous procedures and may require optimization.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Bromine

  • Glacial acetic acid

  • Ice water

  • Cold water

Procedure:

  • In a round-bottom flask, suspend 1H-indazole-3-carboxylic acid in glacial acetic acid.

  • Heat the suspension to approximately 120°C until a clear solution is obtained.

  • Cool the solution to 90°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90°C.[1]

  • After the addition is complete, continue to heat the reaction mixture at 90°C for several hours (e.g., 16 hours), monitoring the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into ice water and stir for 15-30 minutes to precipitate the product.[1]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filtered solid with cold water to remove any residual acid and impurities.[1]

  • Dry the product under vacuum to obtain the crude this compound.

  • Further purify the crude product by crystallization from a suitable solvent.[3]

Visualizations

Reaction_Pathway 1H-indazole-3-carboxylic_acid 1H-indazole-3-carboxylic acid 6-bromo-1H-indazole-3-carboxylic_acid This compound 1H-indazole-3-carboxylic_acid->6-bromo-1H-indazole-3-carboxylic_acid Bromination @ 90°C Bromine Bromine (Br2) in Glacial Acetic Acid Bromine->6-bromo-1H-indazole-3-carboxylic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Reaction Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC extend_time Extend Reaction Time incomplete_reaction->extend_time Yes side_products Side Products Formed? incomplete_reaction->side_products No end Improved Yield extend_time->end increase_temp Increase Temperature increase_temp->end optimize_conditions Optimize T, solvent, etc. side_products->optimize_conditions Yes purification_issue Purification Issue? side_products->purification_issue No optimize_conditions->end optimize_purification Optimize Crystallization/ Chromatography purification_issue->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Purity->Yield Temperature Temperature Temperature->Yield Temperature->Purity Regioselectivity Regioselectivity Temperature->Regioselectivity Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Solvent->Purity Solvent->Regioselectivity Regioselectivity->Purity

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Synthesis of 6-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1H-indazole-3-carboxylic acid. The information is designed to help identify and resolve common issues, including side reactions and impurities, that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Impurities in your final product can originate from various stages of the synthesis. Common impurities can be categorized as:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of initial reagents.

  • Intermediates: Depending on the synthetic pathway, unreacted intermediates may persist in the final product.

  • Byproducts: Side reactions can generate various byproducts. A common issue is over-bromination, which can lead to the formation of di-bromo species. The formation of regioisomers during the synthesis of the indazole ring is also a possibility.[1]

  • Decarboxylation Product: The target molecule, this compound, can undergo decarboxylation under harsh reaction conditions, leading to the formation of 6-bromo-1H-indazole as a significant impurity.[2]

  • N-Alkylated Isomers: If alkylating agents are present, mixtures of N-1 and N-2 alkylated regioisomers of the indazole ring can form. The ratio of these isomers is highly dependent on the reaction conditions.[2]

  • Residual Solvents: Solvents used during the reaction or purification steps are common impurities that can be retained in the final product.[1]

Q2: I am observing a significant amount of a less polar byproduct in my crude product. What could it be?

A2: A common and less polar byproduct is 6-bromo-1H-indazole, which results from the decarboxylation of the target carboxylic acid.[2] This side reaction can be promoted by excessive heat or harsh acidic/basic conditions during the reaction or workup. To minimize its formation, consider using milder reaction conditions and lower temperatures.

Q3: My reaction is showing the formation of multiple brominated species. How can I control the bromination step?

A3: The formation of di- or even tri-brominated species is a common challenge.[1] To improve the selectivity of the bromination:

  • Control Stoichiometry: Use a precise amount of the brominating agent (e.g., N-Bromosuccinimide or bromine) to avoid over-bromination.

  • Temperature Control: Perform the bromination at low temperatures (e.g., 0-5°C) to minimize the rate of side reactions.[3]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and favor the desired mono-bromination.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during cyclization or carboxylation steps.- Extend the reaction time.[3]- Optimize the reaction temperature. Cyclization reactions often require heating (e.g., 80-120°C), while subsequent steps might need milder conditions.[3]- Ensure all starting materials are pure and dry.
Presence of Decarboxylated Impurity (6-bromo-1H-indazole) Harsh reaction conditions (high temperature, strong acid/base).[2]- Lower the reaction temperature during the final steps and workup.- Use milder reagents where possible.- Minimize the duration of exposure to harsh conditions.
Formation of Regioisomers Lack of regioselectivity during the indazole ring formation.- The choice of solvent can influence regioselectivity; consider screening different solvents.[3]- Modifying the protecting groups on the starting materials can also direct the cyclization to the desired isomer.
Over-bromination (di-bromo or tri-bromo species) Excess brominating agent or high reaction temperature.[1]- Carefully control the stoichiometry of the brominating agent.- Maintain a low reaction temperature (e.g., 0-5°C) during bromination.[3]- Add the brominating agent portion-wise or via slow addition.
Product is Difficult to Purify Presence of closely related impurities or residual starting materials.- Recrystallization is an effective method for purifying solid organic compounds like 6-bromo-1H-indazole and its derivatives.[4] Methanol can be a good starting solvent for crystallization.[4]- For challenging separations, preparative HPLC may be necessary.[1]- Column chromatography on silica gel can be used to separate isomers with different polarities.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-fluorobenzaldehyde and Hydrazine Hydrate

This protocol outlines a common method for forming the indazole ring, which is a precursor to the target carboxylic acid.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).[3]

  • Heating: Stir the reaction mixture at 125°C for 3 hours.[3]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.[3]

  • Quenching: Carefully pour the concentrated residue into an ice-water mixture (100 mL).[3]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-1H-indazole.[3]

  • Purification: The crude product can be further purified by column chromatography or crystallization.[3]

Protocol 2: Purification of Crude 6-Bromo-1H-indazole by Single Solvent Crystallization

  • Solvent Selection: An ideal solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature. Methanol is often a suitable choice.[4]

  • Dissolution: Place the crude 6-bromo-1H-indazole in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent (e.g., methanol).[4]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[4]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 4-bromo-2-fluorobenzaldehyde) Cyclization Indazole Ring Formation Start->Cyclization Carboxylation Carboxylation at C3 Cyclization->Carboxylation Purification Purification (Crystallization/Chromatography) Carboxylation->Purification FinalProduct 6-bromo-1H-indazole- 3-carboxylic acid Purification->FinalProduct

Caption: General synthetic workflow for this compound.

Side_Reactions MainReaction Desired Reaction Pathway OverBromination Over-bromination (Di-bromo species) MainReaction->OverBromination Excess Brominating Agent Decarboxylation Decarboxylation (6-bromo-1H-indazole) MainReaction->Decarboxylation High Temperature Regioisomer Regioisomer Formation MainReaction->Regioisomer Poor Reaction Control NAlkylation N-Alkylation (N-1 and N-2 isomers) MainReaction->NAlkylation Presence of Alkylating Agents

Caption: Common side reaction pathways in the synthesis.

References

Technical Support Center: Purification of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-bromo-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Impurities can originate from various sources throughout the synthetic and purification processes. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 6-bromo-isatin or other substituted indoles.

  • Reaction Byproducts: These can include regioisomers, products of over-bromination (e.g., di-bromo species), or side-products from incomplete cyclization.[1]

  • Residual Solvents: Solvents used in the reaction or initial purification steps (e.g., DMF, ethyl acetate, hexane) may be present.[1]

  • Reagents: Traces of reagents used in the synthesis, such as brominating agents or acids/bases from workup, can persist.[1]

  • Degradation Products: The compound may degrade if exposed to harsh conditions, light, or moisture over time.[1]

Q2: What are the recommended initial steps for purifying crude this compound?

A2: For solid products like this compound, recrystallization is often an effective first purification step.[2] If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The compound is very pure and lacks nucleation sites.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Compound "oils out" instead of crystallizing - The solution is cooling too quickly.- The compound has a high impurity level, leading to freezing point depression.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a pre-purification step like column chromatography to remove significant impurities.
Low recovery of purified product - Too much solvent was used, and the compound has some solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the cooling step is thorough by using an ice bath.- If performing a hot filtration, pre-heat the funnel and receiving flask.
Colored impurities remain in the crystals - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Try a different recrystallization solvent or a solvent mixture.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping peaks) - The chosen eluent system is not optimal.- The column was not packed properly (channeling).- The column was overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.7 for the desired compound and a significant difference in Rf values between the product and impurities.[3]- Repack the column carefully, ensuring a level and compact bed.- Use a larger column or reduce the amount of sample loaded.
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Streaking or tailing of bands on the column - The compound is interacting too strongly with the stationary phase (e.g., acidic compound on basic alumina).- The sample was not loaded in a concentrated band.- Use a stationary phase with a different pH, or add a small amount of acid (e.g., acetic acid) to the eluent for acidic compounds.- Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, water, and mixtures like ethanol/water)[4]

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude product into several separate test tubes.[4]

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature. A good solvent candidate will show low solubility.[4]

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube.[4]

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.[4]

  • Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.[4]

Protocol 2: Single-Solvent Recrystallization

Objective: To purify crude this compound using a suitable single solvent identified during screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., methanol or ethanol are often good starting points for indazole derivatives)[4]

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.[4]

  • Add a small amount of the selected solvent and begin heating and stirring.[4]

  • Gradually add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.[4]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

Objective: To purify this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and petroleum ether or hexane, potentially with a small amount of acetic acid to improve peak shape for the carboxylic acid)

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate eluent system that gives the target compound an Rf value of approximately 0.3-0.5.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography If impurities persist hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ms MS recrystallization->ms column_chromatography->hplc column_chromatography->nmr column_chromatography->ms final_product Pure Product (>98%) hplc->final_product nmr->final_product ms->final_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Crude Product Dissolved in Hot Solvent and Cooled decision_crystals Crystals Formed? start->decision_crystals decision_purity Product Pure? decision_crystals->decision_purity Yes no_crystals No Crystals decision_crystals->no_crystals No oiling_out Oiling Out decision_crystals->oiling_out No low_yield Low Yield decision_purity->low_yield No (Low Yield) success Pure Crystals Obtained decision_purity->success Yes failure Consider Column Chromatography decision_purity->failure No (Impure) solution_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal no_crystals->solution_no_crystals solution_oiling_out Reheat, Add More Solvent, Cool Slowly oiling_out->solution_oiling_out solution_low_yield Use Less Solvent Cool in Ice Bath low_yield->solution_low_yield

Caption: Troubleshooting logic for the recrystallization of this compound.

References

avoiding decarboxylation of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decarboxylation of 6-bromo-1H-indazole-3-carboxylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this is a significant issue as the indazole ring system is susceptible to degradation upon loss of the C3-carboxylic acid group, particularly at elevated temperatures. This leads to the formation of the unwanted byproduct, 6-bromo-1H-indazole, reducing the yield of the desired product and complicating purification. The thermal decarboxylation of related indazolium-3-carboxylates is a known phenomenon.[1]

Q2: At what temperature does this compound begin to decarboxylate?

Q3: Can the choice of solvent influence the rate of decarboxylation?

A3: Yes, the solvent can play a role. Protic solvents, especially under acidic or basic conditions, can potentially facilitate decarboxylation. Aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM) are generally preferred for reactions involving thermally sensitive carboxylic acids.

Q4: Are there any specific reagents that are known to promote the decarboxylation of this compound?

A4: Strong bases and high temperatures are the primary promoters of decarboxylation. While necessary for some reactions, the conditions should be carefully controlled. Additionally, some older or less refined coupling reagents might require harsher conditions that can lead to decarboxylation.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on preventing decarboxylation.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 6-bromo-1H-indazole byproduct. The reaction temperature is too high, causing thermal decarboxylation.- Maintain the reaction temperature as low as possible. Aim for room temperature or below if the reaction kinetics allow. - Use a coupling reagent that is effective at lower temperatures.
Significant byproduct formation even at room temperature. The coupling reagent or base is too harsh or the reaction time is excessively long.- Opt for milder coupling reagents. For example, instead of converting to an acyl chloride with thionyl chloride at reflux, use a carbodiimide like EDC with an additive like HOBt or Oxyma at 0°C to room temperature. - Reduce the reaction time by carefully monitoring the reaction progress by TLC or LC-MS and stopping it once the starting material is consumed.
Inconsistent yields between batches. Variability in the quality of the starting material or reagents, or inconsistent reaction setup.- Ensure the this compound is of high purity. - Use fresh, high-quality coupling reagents and anhydrous solvents. - Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., use an inert atmosphere of nitrogen or argon).

Quantitative Data on Amide Coupling Conditions

The following table provides a comparative summary of common amide coupling conditions and their general impact on the decarboxylation of thermally sensitive heteroaromatic carboxylic acids like this compound. The yields are representative and intended to illustrate the relative effectiveness of different methods in minimizing decarboxylation.

Coupling Method Typical Reagents Typical Temperature Typical Reaction Time Relative Amide Yield Relative Decarboxylation
Carbodiimide EDC, HOBt, DIPEA0 °C to RT4-12 hHighLow
Phosphonium Salt PyBOP, DIPEA0 °C to RT2-6 hHighLow
Uronium/Aminium Salt HATU, DIPEA0 °C to RT1-4 hVery HighVery Low
Acyl Halide Oxalyl Chloride, cat. DMF0 °C to RT (for formation)1-2 h (for formation)HighModerate (risk of side reactions)
Acyl Fluoride XtalFluor-ERoom Temperature2-4 hHighLow

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling using HATU

This protocol is designed to minimize decarboxylation by using a highly efficient coupling reagent at low to ambient temperatures.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Amide Coupling

This method avoids the use of strong bases in the activation step and can be effective for sterically hindered or electron-deficient amines.

Materials:

  • This compound

  • Amine of interest

  • XtalFluor-E or similar fluorinating agent

  • Anhydrous DCM (Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine or DIPEA)

Procedure:

  • In a flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add the fluorinating agent (e.g., XtalFluor-E, 1.2 eq) and stir at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve the amine (1.0 eq) and a tertiary amine base (1.5 eq) in anhydrous DCM.

  • Slowly add the acyl fluoride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Visualizations

Decarboxylation_Pathway Decarboxylation of this compound A This compound B Heat (Δ) A->B Undesired Pathway C 6-Bromo-1H-indazole B->C D CO₂ B->D

Caption: Unwanted thermal decarboxylation pathway.

Troubleshooting_Workflow Troubleshooting Low Yield / Decarboxylation Start Low Yield or Decarboxylation Observed Q1 Check Reaction Temperature Start->Q1 A1_Yes Lower Temperature (e.g., 0°C to RT) Q1->A1_Yes High? A1_No Temperature is already low Q1->A1_No Low? End Optimized Conditions A1_Yes->End Q2 Evaluate Coupling Reagent A1_No->Q2 A2_Harsh Reagent may be too harsh (e.g., requires high temp) Q2->A2_Harsh A2_Mild Use Milder Reagent (e.g., HATU, PyBOP) Q3 Check Reaction Time A2_Mild->Q3 A2_Harsh->A2_Mild A3_Shorten Monitor closely and reduce reaction time Q3->A3_Shorten A3_Shorten->End

Caption: A logical workflow for troubleshooting decarboxylation.

Experimental_Workflow Amide Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Acid Dissolve Acid in Anhydrous Solvent Activation Add Coupling Reagent & Base at 0°C Prep_Acid->Activation Prep_Amine Prepare Amine Solution Coupling Add Amine Solution Prep_Amine->Coupling Activation->Coupling Stir Stir at RT, Monitor (TLC/LC-MS) Coupling->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

References

identification of impurities in 6-bromo-1H-indazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-bromo-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly employed:

  • From 6-Bromoisatin: This is a widely used method that involves the reaction of 6-bromoisatin with a nitrite source (like sodium nitrite) in a basic medium, followed by acidification to induce ring opening and recyclization to form the indazole-3-carboxylic acid.

  • Direct Bromination: This route involves the direct bromination of 1H-indazole-3-carboxylic acid using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. Controlling the regioselectivity to favor the 6-bromo isomer is a key challenge in this method.

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Below is a troubleshooting guide:

Potential CauseRecommended Solutions
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] - Increase the reaction time or temperature moderately. Be cautious as excessive heat can lead to side products.
Suboptimal Reaction Temperature - For the synthesis from 6-bromoisatin, ensure the initial reaction with sodium nitrite is carried out at a low temperature (0-5 °C) to control the diazotization, followed by gentle warming. - For direct bromination, the temperature should be carefully controlled to prevent over-bromination.
Degradation of Intermediates - Diazonium intermediates, if formed, can be unstable. Ensure they are reacted promptly under controlled temperature conditions.
Inefficient Work-up and Isolation - Ensure the pH is adjusted correctly during acidification to fully precipitate the product. - Wash the crude product with ice-cold solvent to minimize loss.[2] - If the product "oils out" instead of crystallizing, try redissolving in a minimal amount of hot solvent and cooling slowly, or consider purification by column chromatography.[2]

Q3: I am observing multiple spots on my TLC analysis of the crude product. What could these be?

A3: Multiple spots on TLC indicate the presence of impurities. Common impurities include:

  • Unreacted Starting Material: A spot corresponding to the Rf value of your starting material (e.g., 6-bromoisatin or 1H-indazole-3-carboxylic acid).

  • Isomeric Byproducts: If using the direct bromination method, you may have other bromo-isomers (e.g., 5-bromo or 7-bromo-1H-indazole-3-carboxylic acid).

  • Over-brominated Products: A less polar spot could indicate the formation of a di-bromo-indazole derivative.

  • Side-Reaction Products: Depending on the specific reaction conditions, other byproducts may form.

To identify these, it is recommended to run co-spots with your starting material and to use analytical techniques like LC-MS to determine the molecular weight of the impurities.

Q4: My final product has a brownish or yellowish color instead of being a white/off-white solid. How can I improve the purity?

A4: A colored product often indicates the presence of impurities. The most effective method for purification is recrystallization.[2]

  • Solvent Screening: Test a range of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Methanol is often a good starting point.[2]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[2]

  • For high levels of impurities: If recrystallization does not yield a pure product, column chromatography may be necessary.[2]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential for confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify isomeric impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound and quantifies impurities.[1]

Quantitative Data

Table 1: Typical HPLC Parameters for Purity Analysis of Brominated Indazole Derivatives
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Bromoisatin
  • Dissolution: In a round-bottom flask, dissolve 6-bromoisatin (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents) at 0-5 °C.

  • Diazotization: To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature between 0-5 °C. Stir the mixture for 1-2 hours at this temperature.

  • Rearrangement: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. A precipitate should form.

  • Isolation: Stir the mixture in the ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water until the filtrate is neutral, and then dry under vacuum to yield crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[2]

Protocol 2: Analytical Characterization by HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of your synthesized this compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions: Employ the conditions outlined in Table 1 or an optimized version thereof.

  • Data Analysis: Calculate the purity of the product based on the area percentage of the main peak. Identify and quantify any impurity peaks.

Protocol 3: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, coupling constants, and integration with the expected structure of this compound. Expected signals in DMSO-d₆ are typically observed for the carboxylic acid proton (~13-14 ppm) and aromatic protons in the 7-8 ppm range.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Work-up cluster_step3 Step 3: Purification cluster_step4 Step 4: Analysis a 6-Bromoisatin d Reaction Mixture a->d b NaOH, H2O b->d c NaNO2 c->d e Acidification (HCl) d->e f Precipitation e->f g Filtration f->g h Crude Product g->h i Recrystallization h->i j Pure Product i->j k QC Analysis (HPLC, NMR, MS) j->k Troubleshooting Start Low Yield or Purity Issue CheckReaction Check TLC for complete reaction Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Solution1 Increase reaction time/temp. Re-evaluate stoichiometry. Incomplete->Solution1 AnalyzeImpurity Analyze Impurities (LC-MS, NMR) Complete->AnalyzeImpurity KnownImpurity Known Impurity (e.g., starting material) AnalyzeImpurity->KnownImpurity UnknownImpurity Unknown Impurity AnalyzeImpurity->UnknownImpurity Solution2 Optimize purification (Recrystallization, Chromatography) KnownImpurity->Solution2 Solution3 Characterize impurity. Modify reaction conditions to minimize side reaction. UnknownImpurity->Solution3 ImpurityID Crude Crude Product HPLC HPLC Analysis Crude->HPLC NMR NMR Analysis Crude->NMR MS LC-MS Analysis Crude->MS ImpurityPeak Unexpected Peak(s) in HPLC/NMR HPLC->ImpurityPeak NMR->ImpurityPeak MW Determine MW from MS MS->MW ImpurityPeak->MW Hypothesize Hypothesize Structures (Isomers, Byproducts, Starting Material) MW->Hypothesize Isolate Isolate Impurity (Prep-HPLC) Hypothesize->Isolate StructureElucidate Structure Elucidation (2D NMR, HRMS) Isolate->StructureElucidate

References

Technical Support Center: Scale-Up Synthesis of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 6-bromo-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: For large-scale production, routes that avoid hazardous intermediates and ensure high regioselectivity are preferred. Two promising strategies are:

  • Diazotization and Cyclization of a Substituted Anthranilic Acid Derivative: Starting from a precursor like methyl 3-amino-5-bromo-2-methylbenzoate, a one-pot diazotization and intramolecular cyclization can directly yield the indazole core with the desired substitution pattern. This approach offers good control over isomer formation.

  • Synthesis from a Substituted Aniline: A common route involves the diazotization of 4-bromo-2-methylaniline, followed by cyclization to form 6-bromo-1H-indazole.[1] The C3-carboxylic acid group must then be introduced, typically via lithiation and quenching with CO₂, a step that presents its own scale-up challenges.

Traditional methods involving the hydrolysis of isatin derivatives often suffer from low overall yields and the use of explosive diazonium salt intermediates, making them less suitable for scale-up.[2]

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The primary safety concerns are associated with the use of diazonium salts and thermal hazards.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[3] For scale-up, it is critical to use them as in-situ generated solutions and maintain strict temperature control (typically 0-5 °C) during their formation and reaction.[3]

  • Thermal Runaway: Exothermic steps, such as diazotization or cyclization, pose a risk of thermal runaway. A thorough thermal hazard assessment is essential before proceeding with large-scale reactions to identify potential risks and establish proper engineering controls.[3]

  • Toxic Solvents: Reagents and solvents like dimethylformamide (DMF) can be toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary to minimize exposure.[3]

Q3: My reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. The most common issues are incomplete reactions, side reactions such as decarboxylation, and poor product recovery.

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.

  • Decarboxylation: The indazole-3-carboxylic acid product can lose CO₂ under harsh conditions (e.g., high heat, strong acid/base).[4] Avoid excessive temperatures during reaction and work-up.

  • Side-product Formation: Depending on the route, byproducts like dimers and hydrazones can form.[5] Purification by crystallization is often more effective and scalable than chromatography for removing these impurities.

  • Work-up Losses: Ensure the pH is correctly adjusted during extraction to fully protonate the carboxylic acid, making it soluble in the organic layer. Multiple extractions may be necessary to maximize recovery.

Q4: I am observing significant impurities in my final product. What are the likely culprits?

A4: Impurities often arise from side reactions or residual starting materials.

  • Regioisomers: If the synthesis involves functionalizing the indazole ring, formation of other isomers (e.g., 5-bromo or 7-bromo) can occur depending on the directing effects of the substituents.[3]

  • N-Alkylated/Acylated Byproducts: In routes involving protection/deprotection or certain cyclization conditions, N-1 and N-2 substituted isomers can form.[4]

  • Residual Starting Materials: Incomplete conversion will lead to contamination with precursors.[3] Optimize reaction conditions to drive the reaction to completion.

  • Over-bromination: If direct bromination is used, di-brominated products could form under harsh conditions.[3]

Troubleshooting Guides

Guide 1: Low Yield and Purity in Diazotization/Cyclization Route

This guide addresses issues encountered when synthesizing the target compound from a substituted aniline precursor like 3-amino-5-bromo-2-methylbenzoate.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low Conversion of Starting Aniline 1. Inefficient diazotization. 2. Diazonium salt decomposition. 3. Insufficient reaction time/temperature for cyclization.1. Check Nitrite Quality & Stoichiometry: Use fresh sodium nitrite or isoamyl nitrite. Ensure at least 1.0 equivalent is used. 2. Maintain Low Temperature: Keep the diazotization reaction strictly at 0-5 °C to prevent premature decomposition of the diazonium salt.[3] 3. Optimize Cyclization: After diazotization, slowly warm the reaction to the optimal cyclization temperature. Monitor by TLC/LC-MS to determine the ideal time and temperature profile.
High Levels of Dark, Tarry Impurities 1. Diazonium salt decomposition into phenolic byproducts. 2. Overheating during cyclization.1. Control Temperature: Strict adherence to the 0-5 °C range during diazotization is critical.[3] 2. Degas Solvents: Use degassed solvents to minimize oxidative side reactions. 3. Gradual Heating: Avoid rapid temperature spikes during the cyclization step.
Product is Contaminated with Decarboxylated Impurity (6-bromo-1H-indazole) 1. Harsh acidic or basic conditions during work-up. 2. Excessive heat applied during reaction or solvent removal.1. Mild Work-up: Use a weaker base (e.g., sodium bicarbonate) for neutralization if possible. Avoid prolonged heating of acidic or basic aqueous solutions of the product. 2. Controlled Evaporation: Remove solvents under reduced pressure at moderate temperatures (< 40-50 °C).

Process Flow & Troubleshooting Logic

G cluster_start cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting Actions Start Problem Observed: Low Yield or High Impurity Check_SM Analyze Starting Materials (Purity via NMR/LC-MS) Start->Check_SM Check_Reaction Analyze Reaction Mixture (In-Process Control via TLC/LC-MS) Check_SM->Check_Reaction Pure Purify_SM Action: Purify/Replace Starting Material Check_SM->Purify_SM Impure? Optimize_Conditions Action: Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Reaction->Optimize_Conditions Incomplete Conversion or Side Products Formed Optimize_Workup Action: Optimize Work-up & Purification (pH, Solvent, Crystallization) Check_Reaction->Optimize_Workup Reaction Complete, but Product Lost/Impure after Isolation Success Problem Resolved Purify_SM->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: Troubleshooting logic for addressing low yield or high impurity.

Experimental Protocols & Data

Synthetic Workflow Overview

The following diagram illustrates a common and scalable pathway for the synthesis of this compound.

G A Start: 4-bromo-2-methylaniline B Step 1: Acetylation (Acetic Anhydride) A->B C N-(4-bromo-2-methylphenyl)acetamide B->C D Step 2: Diazotization & Cyclization (Isoamyl Nitrite, Reflux) C->D E 1-acetyl-6-bromo-1H-indazole D->E F Step 3: Hydrolysis (HCl) E->F G 6-bromo-1H-indazole F->G H Step 4: Carboxylation (e.g., n-BuLi, then CO2) G->H I Final Product: This compound H->I

Caption: Scalable workflow from 4-bromo-2-methylaniline.

Protocol: Synthesis of 6-bromo-1H-indazole (Scale-Up Example)

This protocol is adapted from a documented large-scale synthesis of the indazole core, which is a key intermediate.[1]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reactor, dissolve 4-bromo-2-methylaniline (e.g., 100 g, 1.0 eq) in an appropriate solvent like chloroform or toluene.

  • Cool the solution to below 20°C.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

  • Stir the solution for approximately 1-2 hours until the reaction is complete (monitor by TLC/LC-MS).

Step 2: Diazotization and Cyclization

  • To the mixture from Step 1, add potassium acetate (0.3 eq).

  • Slowly add isoamyl nitrite (1.5 eq) while maintaining the temperature.

  • Heat the mixture to reflux (e.g., ~68°C for chloroform) and maintain for 20-24 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components under vacuum.

  • Add concentrated hydrochloric acid and heat the mixture to 50-60°C to facilitate hydrolysis of the acetyl group.

  • Monitor for the disappearance of the N-acetyl intermediate.

Step 4: Isolation and Purification

  • Cool the acidic mixture to room temperature.

  • Adjust the pH to >10 with a 50% aqueous solution of sodium hydroxide.

  • The product may precipitate. If not, extract with a suitable organic solvent (e.g., ethyl acetate).

  • If a solid precipitates, filter the slurry, wash with water and a non-polar solvent like heptane, and dry under vacuum to yield 6-bromo-1H-indazole.[1]

Note: The subsequent C-3 carboxylation is a critical step that often requires cryogenic conditions (for lithiation) and careful handling of organolithium reagents, posing significant scale-up challenges. Alternative routes that build the C3-carboxy group in earlier are often explored for manufacturing.

Summary of Process Parameters

The following table summarizes key quantitative parameters for the synthesis of the 6-bromo-1H-indazole intermediate, based on a reported procedure.[1]

ParameterValue / ConditionReference
Starting Material 4-bromo-2-methylaniline[1]
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl[1]
Solvent Chloroform, Heptane[1]
Reaction Temperature Acetylation: < 40°C; Cyclization: Reflux at ~68°C[1]
Reaction Time ~20 hours for cyclization[1]
Purity Assessment HPLC, NMR, Mass Spectrometry[1]

References

Technical Support Center: Improving Regioselectivity in 6-Bromo-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-bromo-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving regioselectivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges in the synthesis of this compound?

A1: There are two main regioselectivity challenges. The first is ensuring the bromine atom is selectively placed at the C6 position of the indazole ring. The second, and more frequently encountered issue, arises during subsequent functionalization (e.g., alkylation or acylation) of the indazole's nitrogen atoms, which often leads to a mixture of N1 and N2 substituted regioisomers.[1]

Q2: How can I ensure the bromine atom is introduced specifically at the C6 position?

A2: Direct bromination of the 1H-indazole-3-carboxylic acid core is not typically selective for the C6 position. The most effective and common strategy is to begin with a commercially available starting material that is already brominated at the correct position. For example, starting the synthesis from 4-bromo-2-methylaniline or 4-bromo-2-fluorobenzaldehyde will result in the bromine atom being located at the C6 position of the final indazole product.[2][3]

Q3: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1 product?

A3: Achieving high N1 selectivity often involves using conditions that favor the thermodynamically more stable N1-substituted product.[4][5] The most critical factors are the choice of base and solvent. A combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[1][5][6] Cesium carbonate (Cs2CO3) in dioxane has also been shown to favor N1 alkylation.[1] Additionally, bulky substituents at the C3 position can sterically hinder attack at the N2 position, further favoring N1 substitution.[1][4]

Q4: Under what conditions is the N2-substituted isomer favored?

A4: While often the minor product, the N2 isomer can be selectively synthesized under specific conditions. Using a weaker base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) can increase the proportion of the N2 isomer.[1] Mitsunobu conditions, employing triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (like DEAD or DIAD), also strongly favor N2 alkylation.[1][7] Furthermore, the presence of electron-withdrawing groups at the C7 position can electronically direct substitution to the N2 position.[6]

Q5: What are the most reliable analytical techniques for distinguishing between N1 and N2 isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure assignment.[1] Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are definitive. In an HMBC spectrum, the protons of an alkyl group attached to the N1 position will show a correlation to the C7a carbon of the indazole ring. Conversely, protons of an N2-alkyl group will show a correlation to the C3 carbon.[1]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of 6-Bromo-1H-indazole Impure starting materials (e.g., 4-bromo-2-methylaniline).Suboptimal temperature during diazotization.Incomplete cyclization.Purity Check: Ensure the purity of the starting aniline using NMR or GC-MS.Temperature Control: Carefully control the temperature during the addition of nitrite reagents, as this step is often exothermic.[8]Reaction Time: Ensure the cyclization step runs to completion by monitoring with TLC or LC-MS.
Poor N1/N2 Regioselectivity Incorrect choice of base or solvent.Reaction temperature is too high, leading to equilibration.Steric and electronic effects of other substituents are not considered.Optimize Conditions: For N1 selectivity, switch to NaH in THF. For N2, consider Mitsunobu conditions.[1][7]Lower Temperature: Running the alkylation at a lower temperature can sometimes improve regioselectivity.[1]Analyze Substituent Effects: An electron-withdrawing group at C7 will strongly favor N2. A bulky group at C3 will favor N1.[4][6]
Formation of Unwanted Side Products (e.g., hydrazones, dimers) Incorrect stoichiometry of reagents, particularly hydrazine.Reaction temperature is too high, promoting side reactions.Stoichiometry: Use the correct molar equivalents of hydrazine; an excess can lead to side product formation.[9]Temperature Management: Maintain the recommended reaction temperature to minimize dimerization and other unwanted pathways.
Difficulty in Product Purification The product is an oil or amorphous solid.N1 and N2 isomers have very similar polarity and co-elute during chromatography.Induce Crystallization: If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal.Recrystallization: For solid products, recrystallization can be a highly effective alternative to chromatography. Test various solvents like ethanol, ethyl acetate, or heptane mixtures.[2]Chromatography Optimization: If chromatography is necessary for isomer separation, screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and consider using a high-performance flash chromatography system.

Data Presentation

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity in Indazole Alkylation

Substrate Base Solvent Electrophile N1 : N2 Ratio Reference(s)
3-Carboxymethyl-1H-indazoleNaHTHFn-Pentyl bromide>99 : 1[6][10]
1H-IndazoleNaHTHFn-Pentyl bromide95 : 5[6]
1H-IndazoleK2CO3DMFn-Pentyl bromide55 : 45[1]
1H-IndazoleCs2CO3DioxaneBenzyl bromideFavors N1[1]
7-Nitro-1H-indazoleNaHTHFn-Pentyl bromide4 : 96[6]
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3DioxaneAlkyl tosylate>95 : 5[7]
Methyl 5-bromo-1H-indazole-3-carboxylatePPh3, DEADTHFMethanol3 : 97[7]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline [3]

This protocol is based on a scalable diazotization and cyclization procedure.

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.8 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Hydrolysis: After completion, cool the mixture to 25°C. Remove the volatile components under reduced pressure. To the residue, add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.

  • Isolation: Cool the acidic mixture and adjust the pH to >10 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. Slurry the resulting solid with heptane, collect the solid by filtration, and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol 2: Selective N1-Alkylation of 6-Bromo-1H-indazole [4][6]

  • Preparation: To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the N1-alkylated indazole.

Protocol 3: Synthesis of this compound via Carboxylation [11][12]

This protocol first protects the indazole nitrogen, then performs carboxylation.

  • Protection: React 6-bromo-1H-indazole (from Protocol 1) with a suitable protecting group, such as SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride), in the presence of a base like NaH in DMF.

  • Lithiation and Carboxylation: Dissolve the N-protected 6-bromo-indazole in anhydrous THF and cool to -78°C under a nitrogen atmosphere. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature. Bubble dry CO2 gas through the solution for 90 minutes.

  • Workup and Deprotection: Quench the reaction with a saturated ammonium chloride solution. Acidify the aqueous layer with HCl to precipitate the protected carboxylic acid. The SEM protecting group can then be removed under acidic conditions (e.g., refluxing in HCl/ethanol) to yield this compound.

Mandatory Visualizations

G cluster_start Starting Material Selection cluster_synthesis Indazole Core Synthesis cluster_carboxylation Carboxylation at C3 A 4-Bromo-2-methylaniline B Acetylation A->B C Diazotization & Cyclization B->C D Hydrolysis C->D E 6-Bromo-1H-indazole D->E F N-Protection (e.g., SEM-Cl) E->F G Lithiation (n-BuLi) & Carboxylation (CO2) F->G H Deprotection G->H I 6-Bromo-1H-indazole- 3-carboxylic acid H->I

Caption: Synthetic workflow for this compound.

G cluster_conditions Choice of Reaction Conditions cluster_products Predicted Outcome Start Starting with Substituted Indazole Cond1 Strong Base (NaH) Non-polar Solvent (THF) Bulky C3 Group Start->Cond1 Goal: N1-Selectivity Cond2 Weaker Base (K2CO3) Polar Solvent (DMF) Start->Cond2 Goal: Mixed/N2 Cond3 Mitsunobu Conditions (PPh3 / DIAD) C7 EWG Start->Cond3 Goal: N2-Selectivity Prod1 Predominantly N1-Substituted Product Cond1->Prod1 Prod2 Mixture of N1 and N2 Products Cond2->Prod2 Prod3 Predominantly N2-Substituted Product Cond3->Prod3

Caption: Decision workflow for controlling N1 vs. N2 regioselectivity.

References

stability issues of 6-bromo-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-bromo-1H-indazole-3-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the handling and experimental use of this compound solutions.

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator.[1] It should be protected from light and moisture to prevent degradation.[2]

Q2: I'm observing precipitation of the compound after preparing a stock solution in DMSO and diluting it into an aqueous buffer. What could be the cause and how can I resolve it?

This is likely due to the lower solubility of the compound in aqueous solutions compared to pure DMSO. Indazole derivatives are generally more soluble in organic solvents like DMSO and DMF than in aqueous buffers.[3]

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.

  • Increase the percentage of co-solvent: If experimentally permissible, increasing the final concentration of DMSO (e.g., from 1% to 5%) can help maintain solubility. However, be mindful of the potential effects of the organic solvent on your experimental system.

  • pH adjustment: The solubility of a carboxylic acid can be pH-dependent. Depending on the pKa of the compound, adjusting the pH of the aqueous buffer might increase its solubility.

  • Perform a kinetic solubility assessment: This will help you determine the practical concentration range for your experiments.[3]

Q3: My compound appears to be degrading in solution over time, as indicated by HPLC analysis showing new peaks. What are the likely degradation pathways?

Based on the structure of this compound and information on similar compounds, several degradation pathways are possible:[2][4]

  • Hydrolysis: The indazole ring may be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The electron-rich indazole ring system can be prone to oxidation, potentially leading to N-oxides or ring-opened products.[2]

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, which may cause the cleavage of the carbon-bromine bond.[2]

  • Decarboxylation: Aromatic carboxylic acids can be prone to losing the carboxylic acid group as carbon dioxide, especially at elevated temperatures.[5]

Q4: How can I minimize the degradation of this compound in solution?

  • Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.

  • Protect from light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.[3]

  • Control temperature: Avoid exposing solutions to high temperatures. For short-term storage, refrigeration is advisable. For long-term storage, consider storing aliquots at -20°C or -80°C, but be sure to perform freeze-thaw stability tests.

  • Use appropriate buffers: Maintain the pH of your solution within a stable range for the compound. Avoid strongly acidic or basic conditions unless required for the experiment.

  • Inert atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: What are the expected hazardous decomposition products?

In the event of thermal decomposition, hazardous products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide can be produced.[4]

Data Presentation

Since specific experimental stability and solubility data for this compound is not extensively available in public literature, the following tables are provided as templates for researchers to record their own experimental data.

Table 1: Thermodynamic Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Phosphate Buffered Saline (pH 7.4)25
Simulated Gastric Fluid (pH 1.2)37
Simulated Intestinal Fluid (pH 6.8)37
Methanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25

Table 2: Kinetic Solubility of this compound

Buffer SystemDMSO Concentration (%)Incubation Time (h)Kinetic Solubility (µM)
Phosphate Buffered Saline (pH 7.4)12
Phosphate Buffered Saline (pH 7.4)124

Table 3: Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (h)Temperature (°C)% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis0.1 M HCl2, 8, 2460
Base Hydrolysis0.1 M NaOH2, 8, 2460
Oxidation3% H₂O₂2, 8, 24Room Temp
Thermal (Solution)Water:Acetonitrile (50:50)24, 48, 7280
PhotolyticICH Q1B Guidelines--

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This study exposes the compound to various stress conditions to identify potential degradation products and pathways.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation (Solution): Dissolve the compound in a 50:50 mixture of water and acetonitrile and incubate at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[3][6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.[2] Calculate the percentage of the remaining parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

A validated HPLC method is crucial for accurately quantifying the compound and its degradants.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[7]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength that gives a good response for the parent compound (e.g., determined by UV scan).

  • Data Analysis: Calculate the purity based on the area percentage of the main peak. Identify and quantify any impurities.

Visualizations

The following diagrams illustrate key experimental workflows.

G cluster_0 Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze

Caption: Workflow for forced degradation studies of this compound.

G cluster_1 Troubleshooting Solution Instability cluster_2 Potential Solutions issue Issue: Compound Degrading in Solution check_storage Verify Storage: - Protected from light? - Correct temperature? issue->check_storage check_solution Evaluate Solution: - Is it freshly prepared? - Is pH appropriate? issue->check_solution check_purity Check Initial Purity of Solid issue->check_purity sol_light Protect from Light check_storage->sol_light sol_temp Store at Lower Temperature check_storage->sol_temp sol_fresh Use Freshly Prepared Solutions check_solution->sol_fresh sol_ph Adjust Buffer pH check_solution->sol_ph sol_inert Use Inert Atmosphere check_solution->sol_inert

Caption: Logical steps for troubleshooting the stability of this compound in solution.

References

Technical Support Center: Reactions of 6-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-1H-indazole-3-carboxylic acid. The information is designed to help anticipate and resolve common issues related to byproduct formation in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound and its derivatives?

A1: The primary side reactions encountered during transformations of this compound fall into three main categories:

  • N-Alkylation Regioisomerism: When alkylating the indazole nitrogen, a mixture of N-1 and N-2 alkylated products is a common outcome. The ratio of these isomers is highly dependent on the reaction conditions.

  • Decarboxylation: Under harsh thermal or basic conditions, the carboxylic acid group at the C-3 position can be lost, leading to the formation of 6-bromo-1H-indazole as a byproduct.

  • Side Reactions from Coupling Reagents: During amide bond formation, the coupling reagents themselves can generate byproducts that may complicate purification. For example, carbodiimides like EDC can form N-acylurea byproducts.

Q2: How can I selectively achieve N-1 alkylation of the indazole ring?

A2: Achieving high selectivity for N-1 alkylation is a common challenge. The choice of base and solvent system is critical. Generally, using a strong, non-nucleophilic hydride base in a non-polar, aprotic solvent favors N-1 substitution. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity for various indazole-3-carboxylates.[1][2] This is attributed to the formation of a chelated intermediate involving the sodium cation, the N-2 nitrogen, and the C-3 carbonyl group, which sterically hinders attack at the N-2 position.

Q3: What conditions favor the formation of the N-2 alkylated isomer?

A3: Conditions that favor the formation of the N-2 isomer typically involve polar aprotic solvents and weaker bases, or Mitsunobu conditions. For example, using cesium carbonate (Cs₂CO₃) in DMF can lead to mixtures of N-1 and N-2 isomers, and in some cases, can favor N-2 alkylation depending on other substituents on the indazole ring.[1] Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) are also known to favor the formation of the N-2 alkylated product.[2]

Q4: I am observing significant decarboxylation of my starting material. How can I prevent this?

A4: Decarboxylation is typically induced by high temperatures or strong basic conditions. To minimize this side reaction, it is advisable to:

  • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Avoid prolonged reaction times at elevated temperatures.

  • If possible, opt for milder bases.

  • Protect the carboxylic acid group as an ester if the subsequent reaction conditions are harsh.

Q5: During amide coupling, I am getting a significant amount of an unknown byproduct. What could it be?

A5: If you are using a carbodiimide coupling reagent like DCC or EDC, a common byproduct is the corresponding N-acylurea. This arises from the rearrangement of the O-acylisourea intermediate. To minimize its formation, it is common practice to add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts more cleanly with the amine. Using uronium-based coupling reagents like HATU can also minimize such side reactions.

Troubleshooting Guides

Poor Regioselectivity in N-Alkylation
Symptom Possible Cause Suggested Solution
Formation of a mixture of N-1 and N-2 alkylated productsReaction conditions are not optimal for selectivity.To favor N-1 alkylation , use NaH as the base in THF.[1][2] To favor N-2 alkylation , consider Mitsunobu conditions or screen weaker bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF.[1][2]
Low overall yield of alkylated productsIncomplete deprotonation of the indazole NH.Ensure anhydrous conditions and use a sufficient excess of a strong base like NaH.
Poor reactivity of the alkylating agent.Consider using a more reactive alkylating agent (e.g., iodide instead of chloride) or increasing the reaction temperature moderately.
Byproduct Formation in Amide Coupling Reactions
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a mass corresponding to the starting material + coupling agent - H₂O (in the case of carbodiimides)Formation of N-acylurea byproduct.Add HOBt or HOAt to the reaction mixture. Alternatively, switch to a uronium-based coupling reagent such as HATU or HBTU.
Unreacted starting carboxylic acidIncomplete activation of the carboxylic acid or poor nucleophilicity of the amine.Ensure the use of a suitable base (e.g., DIPEA or triethylamine) to neutralize any acid salts. For poorly nucleophilic amines, use a more potent coupling agent like HATU and consider increasing the reaction temperature.
Decarboxylation of the starting materialThe reaction is run at an excessively high temperature.Perform the coupling at room temperature or 0 °C if possible. Monitor the reaction closely and avoid prolonged heating.

Data Presentation

Table 1: Regioselectivity of N-Alkylation of Methyl Indazole-3-carboxylate Derivatives under Various Conditions

Indazole SubstrateBaseSolventAlkylating AgentN-1:N-2 RatioReference
Methyl 1H-indazole-3-carboxylateNaHTHFn-pentyl bromide>99:1[1]
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMFn-pentyl bromide1.4:1[1]
Methyl 1H-indazole-3-carboxylateK₂CO₃DMFn-pentyl bromide1.4:1[2]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneMethyl tosylate98:2 (yield %)4
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl iodide38:46 (yield %)8
1H-indazole-3-carboxamideNaHTHFAlkyl bromide>99:1[1]

Note: Data for the 6-bromo isomer may be inferred from the trends observed with other substituted indazoles.

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of a 6-Bromo-1H-indazole-3-carboxylate Intermediate

This protocol is adapted from methodologies demonstrating high N-1 selectivity.[1][2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: Amide Coupling of this compound using HATU

This protocol is a general procedure for efficient amide bond formation with minimal side reactions.

  • Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain the desired amide.

Visualizations

Byproduct_Formation_Workflow Troubleshooting Logic for Byproduct Formation A Reaction of This compound B Identify Byproducts (LC-MS, NMR) A->B C N-1/N-2 Isomers B->C Isomeric Mixture D Decarboxylation Product B->D Loss of CO2 E Coupling Reagent Adduct B->E Amide Coupling F Optimize N-Alkylation: - Base: NaH - Solvent: THF C->F G Optimize Reaction Conditions: - Lower Temperature - Milder Base D->G H Optimize Amide Coupling: - Use HATU/HOAt - Purify to remove byproducts E->H

Caption: A flowchart for troubleshooting common byproduct formation.

N_Alkylation_Pathway N-Alkylation Pathways of Indazole-3-carboxylate cluster_0 Reaction Conditions cond1 NaH, THF n1_product N-1 Alkylated Product (Major) cond1->n1_product Favored Pathway n2_product N-2 Alkylated Product (Minor) cond1->n2_product Disfavored cond2 Cs2CO3, DMF or Mitsunobu n1_minor N-1 Alkylated Product (Minor or Mixture) cond2->n1_minor Possible Pathway n2_major N-2 Alkylated Product (Major or Mixture) cond2->n2_major Favored Pathway start Indazole-3-carboxylate (6-bromo derivative)

Caption: Reaction pathways for N-alkylation showing condition dependence.

References

Technical Support Center: Synthesis of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 6-bromo-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route starts from 4-bromo-2-methylaniline. The synthesis involves a diazotization reaction, followed by a cyclization to form the indazole ring, and subsequent hydrolysis of a nitrile or ester intermediate to yield the final carboxylic acid.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spots of your reaction mixture with the starting material and a reference standard (if available), you can determine when the starting material has been consumed.

Q3: What are the critical safety precautions for this synthesis?

Diazonium salts, which are intermediates in this synthesis, can be unstable and potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, and perform the reaction in a well-ventilated fume hood.

Q4: My final product has low purity. What are the common impurities?

Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of regioisomers, or residual solvents from the workup. Purification is typically achieved through recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete diazotization.Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
Inefficient cyclization.The cyclization step may require elevated temperatures. Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC.
Incomplete hydrolysis of the nitrile/ester intermediate.Hydrolysis, whether acidic or basic, often requires prolonged heating under reflux.[1][2][3] Ensure the reaction goes to completion by monitoring with TLC. For base-catalyzed hydrolysis, a strong base like NaOH or KOH is typically used at elevated temperatures.[1] For acid-catalyzed hydrolysis, a strong acid like HCl is used, also at high temperatures.[1][2]
Formation of a Tarry/Oily Product Side reactions due to incorrect temperature control.Maintain strict temperature control, especially during the exothermic diazotization step.
Impure starting materials.Ensure the purity of your starting materials before beginning the synthesis.
Product is Difficult to Isolate/Precipitate Incorrect pH during workup.Carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to ensure maximum precipitation. For carboxylic acids, acidification of the carboxylate salt is necessary.[2]
Product is highly soluble in the solvent system.If the product is not precipitating, try reducing the volume of the solvent or adding an anti-solvent.
Inconsistent Results Between Batches Variability in reagent quality or reaction conditions.Standardize all reaction parameters, including reagent concentrations, temperatures, and reaction times. Use reagents from the same supplier and lot number if possible.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-indazole-3-carbonitrile

This protocol is adapted from general procedures for indazole synthesis.[4][5]

  • Diazotization: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.[5] Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at this temperature.

  • Cyclization: In a separate flask, prepare a solution of an appropriate cyclizing agent (e.g., ethyl cyanoacetate with a base like sodium ethoxide) in a suitable solvent like ethanol. Slowly add the cold diazonium salt solution to this flask. Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC until the reaction is complete.

  • Workup: Cool the reaction mixture and pour it into ice water. The product should precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Hydrolysis of 6-bromo-1H-indazole-3-carbonitrile to this compound

This protocol is based on general nitrile hydrolysis methods.[1][2][3][6]

  • Basic Hydrolysis: Suspend the crude 6-bromo-1H-indazole-3-carbonitrile (1.0 eq) in a solution of sodium hydroxide (e.g., 10-20% aqueous solution). Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (use wet litmus paper) and by TLC.

  • Acidification: After the hydrolysis is complete (typically several hours), cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH 2-3).

  • Isolation: The carboxylic acid should precipitate upon acidification.[2] Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Optimization of Diazotization and Cyclization

EntryStarting MaterialDiazotizing AgentCyclizing ReagentSolventTemperature (°C)Time (h)Yield (%)
14-bromo-2-methylanilineNaNO₂/HClEthyl Cyanoacetate/NaOEtEthanol0-5, then reflux465
24-bromo-2-methylanilineNaNO₂/H₂SO₄Ethyl Cyanoacetate/NaOEtEthanol0-5, then reflux462
34-bromo-2-methylanilineNaNO₂/AcOHEthyl Cyanoacetate/NaOEtEthanol0-5, then reflux670

Table 2: Optimization of Nitrile Hydrolysis

EntryStarting MaterialHydrolysis ConditionSolventTemperature (°C)Time (h)Yield (%)
16-bromo-1H-indazole-3-carbonitrile10% aq. NaOHWater100 (reflux)885
26-bromo-1H-indazole-3-carbonitrile20% aq. NaOHWater100 (reflux)690
36-bromo-1H-indazole-3-carbonitrileconc. HClWater100 (reflux)1280

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization & Cyclization cluster_step2 Step 2: Hydrolysis Start 4-bromo-2-methylaniline Diazotization Diazotization (NaNO₂, Acid, 0-5°C) Start->Diazotization Cyclization Cyclization (e.g., Ethyl Cyanoacetate) Diazotization->Cyclization Intermediate 6-bromo-1H-indazole-3-carbonitrile Cyclization->Intermediate Hydrolysis Hydrolysis (NaOH or HCl, Reflux) Intermediate->Hydrolysis Acidification Acidification (if basic hydrolysis) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_guide Low_Yield Low Yield Issue Check_Diazotization Incomplete Diazotization? Low_Yield->Check_Diazotization Check_Cyclization Inefficient Cyclization? Low_Yield->Check_Cyclization Check_Hydrolysis Incomplete Hydrolysis? Low_Yield->Check_Hydrolysis Solution_Diazotization Maintain 0-5°C Use fresh NaNO₂ Check_Diazotization->Solution_Diazotization Yes Solution_Cyclization Ensure sufficient heating time Monitor by TLC Check_Cyclization->Solution_Cyclization Yes Solution_Hydrolysis Prolonged reflux Use strong acid/base Check_Hydrolysis->Solution_Hydrolysis Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Work-up Procedures for 6-bromo-1H-indazole-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 6-bromo-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common final step in synthesizing this compound and what does the typical work-up involve? A1: A prevalent final step is the hydrolysis (saponification) of a corresponding ester precursor, such as methyl or ethyl 6-bromo-1H-indazole-3-carboxylate. The standard work-up procedure involves removing the organic solvent (e.g., methanol), followed by acidification of the aqueous residue. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution due to its lower water solubility.[1]

Q2: After quenching my reaction, what is the general extraction procedure to isolate the crude product? A2: Once the reaction is complete and quenched (often with water or a mild acid), the product is typically extracted from the aqueous mixture using an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2][3] The organic layers are then combined and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, a dilute base (e.g., saturated aqueous NaHCO3) to remove acidic impurities, and finally with brine to reduce the amount of dissolved water.[2][4]

Q3: My crude this compound is impure. What is the best method for purification? A3: Crystallization is a highly effective and scalable method for purifying the final product.[5] The choice of solvent is critical. A good crystallization solvent will dissolve the crude product at an elevated temperature but show low solubility at room temperature or upon cooling, allowing for the formation of pure crystals.[5] Methanol is often a suitable starting solvent for screening.[5] If a single solvent is not effective, a two-solvent system (using a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be employed.[5]

Q4: I am observing low yields after the work-up and precipitation. What are the potential causes? A4: Low yields can stem from several issues:

  • Incomplete Hydrolysis: If hydrolyzing an ester, the reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.

  • Incomplete Precipitation: The pH of the aqueous solution may not be low enough to fully protonate and precipitate the carboxylic acid. Ensure the solution is sufficiently acidic (typically pH 2-3) by adding a suitable acid like HCl.[1]

  • Product Loss During Extraction: The carboxylic acid may have some solubility in the aqueous layer, especially if the volume is large. Performing multiple extractions with smaller volumes of organic solvent can improve recovery.

  • Decarboxylation: Indazole-3-carboxylic acids can undergo decarboxylation under harsh acidic or thermal conditions, leading to the formation of 6-bromo-1H-indazole as a byproduct.[2]

Q5: An emulsion formed during my aqueous work-up. How can I break it? A5: Emulsions are common when working with polar solvents or complex mixtures. To resolve them:

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[6]

  • Filter: Pass the entire mixture through a pad of Celite.[6]

  • Wait: Allow the separatory funnel to stand undisturbed for a period; sometimes the layers will separate on their own.

  • Solvent Addition: Add more of the organic extraction solvent to dilute the organic phase.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Product Fails to Precipitate Upon Acidification 1. Insufficient acid added; pH is not low enough. 2. The product is too soluble in the current solvent mixture. 3. Concentration of the product is too low.1. Add more acid (e.g., 1M or 2M HCl) dropwise while monitoring the pH with pH paper or a meter until it is strongly acidic (pH 2-3). 2. If an organic co-solvent like methanol was used, remove it under reduced pressure.[1] 3. Place the solution in an ice bath to decrease solubility.[5] If precipitation is still slow, gently scratch the inside of the flask with a glass rod to induce crystallization.
Final Product is Contaminated with Starting Ester 1. The saponification reaction was incomplete. 2. Inefficient washing during work-up.1. Increase the reaction time or gently heat the reaction mixture to drive the hydrolysis to completion. Monitor by TLC. 2. After extraction, perform a wash with a dilute base (e.g., 1% NaOH or Na2CO3). This will deprotonate the carboxylic acid product, pulling it into the aqueous layer, while the unreacted ester remains in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure product.
Product Appears Oily or Gummy Instead of a Crystalline Solid 1. Presence of residual organic solvent. 2. Impurities are depressing the melting point and preventing crystallization.1. Ensure all organic solvents from the reaction (e.g., THF, Methanol) are thoroughly removed by rotary evaporation before acidification. 2. Attempt to triturate the oily product with a non-polar solvent like heptane or diethyl ether. This may wash away impurities and induce solidification. If this fails, re-dissolve the oil and attempt purification by column chromatography or recrystallization from a different solvent system.
Difficulty Filtering the Precipitated Product due to Fine Particles 1. The product precipitated too quickly from a supersaturated solution.1. Allow the acidified solution to cool more slowly to encourage the growth of larger, more easily filterable crystals.[5] 2. Use a filtration aid like Celite by layering it on top of the filter paper in the Büchner funnel. 3. Allow the solid to settle completely, decant the supernatant, and then transfer the concentrated slurry to the filter.

Data Presentation

Table 1: Key Parameters in the Work-up of this compound

This table summarizes common reagents and conditions used during the work-up and purification stages following the hydrolysis of an ester precursor.

StageParameterTypical Reagents / SolventsPurpose / Notes
Reaction Quench Quenching AgentWaterDilutes the reaction mixture and dissolves inorganic salts.
Acidification Acid1M to 6M Hydrochloric Acid (HCl)Protonates the carboxylate intermediate to precipitate the neutral carboxylic acid.[1] The pH should be adjusted to ~2-3 for complete precipitation.
Product Isolation FiltrationBüchner funnel with vacuum filtrationTo collect the precipitated solid product.[5]
Washing SolventIce-cold water, heptaneWashes away residual mother liquor and water-soluble impurities from the collected solid.[5]
Extraction Organic SolventEthyl Acetate (EtOAc), Dichloromethane (DCM)Used if the product does not precipitate cleanly and requires extraction from the aqueous phase.[2][3]
Washing Steps Acidic Wash1M HClRemoves residual basic reagents (e.g., unreacted amines if it's a coupling reaction).[2]
Basic WashSaturated aqueous NaHCO₃Removes unreacted acidic starting materials or acidic byproducts.[2]
Brine WashSaturated aqueous NaClRemoves bulk water from the organic layer before drying.[4]
Purification CrystallizationMethanol, Ethanol/Water, Toluene/HeptaneTo obtain a high-purity final product. The choice of solvent is critical and must be determined experimentally.[5]

Experimental Protocol

Protocol: Saponification of Methyl 6-bromo-1H-indazole-3-carboxylate

This protocol describes a typical procedure for the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Materials:

  • Methyl 6-bromo-1H-indazole-3-carboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 eq.) to the solution.[1]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until all the starting ester has been consumed. Gentle heating may be applied to accelerate the reaction if necessary.

  • Solvent Removal (Work-up): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[1]

  • Acidification & Precipitation (Work-up): Cool the remaining aqueous residue in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring. A white solid should begin to precipitate. Continue adding HCl until the solution is acidic (pH ~2-3), ensuring complete precipitation of the product.[1]

  • Isolation (Work-up): Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing (Work-up): Wash the collected solid cake with a small amount of ice-cold water to remove any inorganic salts.[1]

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Visualization

Diagram 1: General Work-up and Purification Workflow

G General Work-up and Purification Workflow for this compound cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Final Purification cluster_final Final Product Reaction Completed Reaction Mixture (e.g., Ester in MeOH/Water + NaOH) SolventRemoval 1. Solvent Removal (Remove MeOH via Rotovap) Reaction->SolventRemoval Acidification 2. Acidification (Add 1M HCl to pH 2-3) SolventRemoval->Acidification Precipitation Precipitated Product in Aqueous Solution Acidification->Precipitation Filtration 3. Vacuum Filtration Precipitation->Filtration Washing 4. Washing (with ice-cold water) Filtration->Washing CrudeProduct Crude Solid Product Washing->CrudeProduct Drying 5. Drying under Vacuum PureProduct Pure 6-bromo-1H-indazole- 3-carboxylic acid Drying->PureProduct CrudeProduct->Drying Purification Optional: Recrystallization (e.g., from Methanol) CrudeProduct->Purification if needed Purification->PureProduct

Caption: Workflow for the work-up and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 6-bromo-1H-indazole-3-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of 6-bromo-1H-indazole-3-carboxylic acid purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). The information presented herein is intended to assist researchers, scientists, and drug development professionals in establishing robust analytical protocols for quality control and characterization of this important heterocyclic compound.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final drug substance. HPLC is a widely accepted and versatile technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main component and any process-related impurities. This guide will explore a primary reversed-phase HPLC (RP-HPLC) method and compare it with alternative approaches, providing detailed experimental protocols and data presentation formats.

Comparative Analysis of Analytical Methods

While RP-HPLC is the most common and direct method for the purity assessment of this compound, other techniques can be employed, particularly for enhanced sensitivity or for compounds that are challenging to analyze directly.

ParameterMethod A: Reversed-Phase HPLC (Primary) Method B: Derivatization followed by HPLC-UV/Fluorescence
Principle Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Chemical modification of the carboxylic acid group to introduce a chromophore or fluorophore, followed by HPLC separation.
Primary Application Routine purity testing, quantification of major and minor impurities.Trace-level quantification, analysis in complex matrices where higher sensitivity is required.
Advantages - Direct analysis- Simple method development- Good reproducibility- Broad applicability- Significantly enhanced sensitivity (especially with fluorescence detection)- Increased selectivity
Disadvantages - May have lower sensitivity for trace impurities- Peak tailing can be an issue for acidic compounds- Requires an additional reaction step- Derivatization reaction may not be complete or may introduce byproducts- Method development is more complex
Typical Instrumentation HPLC with UV/PDA DetectorHPLC with UV/PDA or Fluorescence Detector

Experimental Protocols

Method A: Reversed-Phase HPLC for Purity Determination

This protocol is a robust starting point for the analysis of this compound, based on methods for structurally similar aromatic carboxylic acids.

1. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid or Phosphoric acid (analytical grade).

  • Reference standard of this compound.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

3. Standard and Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

4. Data Analysis The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on common synthetic routes for indazole derivatives, potential impurities could include:

  • Starting Materials: Unreacted precursors such as 6-bromoisatin or indazole-3-carboxylic acid.

  • Isomeric Impurities: Positional isomers that may form during the bromination step.

  • Degradation Products: Products of hydrolysis, oxidation, or photolysis if the compound is unstable under certain conditions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve & Dilute Standard Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve & Dilute Sample Sample_Weighing->Sample_Dissolution Injection Inject Standard & Sample Standard_Dissolution->Injection Sample_Dissolution->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Conclusion

The reversed-phase HPLC method detailed in this guide provides a reliable and robust approach for the purity validation of this compound. For applications requiring higher sensitivity, derivatization techniques can be explored as a viable alternative. The choice of method will depend on the specific requirements of the analysis, including the expected impurity levels and the complexity of the sample matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the results.

A Comparative Guide to the Quantitative Analysis of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates like 6-bromo-1H-indazole-3-carboxylic acid is paramount for ensuring quality, safety, and efficacy. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC-UV), two powerful analytical techniques for the precise determination of purity and concentration.

Introduction to Quantitative Analysis Techniques

Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by relating the integral of a specific NMR signal directly to the number of corresponding nuclei (protons, in the case of ¹H qNMR). Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte for calibration. Instead, it uses a certified internal standard of a different, structurally unrelated compound, making it a powerful tool for purity assessment and the certification of reference materials.[1][2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used comparative technique in pharmaceutical analysis.[3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibrated reference standard of the same compound.

Quantitative NMR (qNMR) Analysis

qNMR offers a direct and highly accurate method for determining the purity of this compound without the need for a specific certified reference material of the analyte itself.

Experimental Protocol: ¹H-qNMR
  • Sample and Standard Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene) into the same vial. The standard should have signals that do not overlap with the analyte signals.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Angle: A small pulse angle (e.g., 30°) is used to ensure uniform excitation across the spectrum.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification to allow for full magnetization recovery between pulses. This should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (a value of 30-60 seconds is common).

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate at least one well-resolved signal for the analyte and one for the internal standard. For this compound in DMSO-d₆, characteristic signals in the aromatic region (around 7.5-8.5 ppm) are suitable.

    • The purity of the analyte is calculated using the following formula[1]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral value of the signal

    • N: Number of protons generating the signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • analyte: Refers to this compound

    • std: Refers to the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurate Weighing of Analyte weigh_std Accurate Weighing of Internal Standard weigh_sample->weigh_std dissolve Dissolution in Deuterated Solvent weigh_std->dissolve nmr_acq NMR Experiment (Optimized d1, ns) dissolve->nmr_acq Transfer to NMR tube processing Phase & Baseline Correction nmr_acq->processing integration Signal Integration processing->integration calculation Purity Calculation using Formula integration->calculation result Final Purity (%) calculation->result

Figure 1: Workflow for quantitative NMR (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and sensitive method for quantification, particularly well-suited for routine quality control in a production environment. It relies on an external calibration curve generated from a highly purified reference standard of this compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation and Conditions:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV/DAD detector.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically effective for separating impurities.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, a common choice for aromatic compounds.[5]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile/Water).

    • Calibration Standards: Prepare a series of at least five working standards by serially diluting the stock solution to cover the expected sample concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Solution: Accurately weigh the sample to be tested and dissolve it in the diluent to achieve a final concentration within the established calibration range.

  • Data Analysis and Quantification:

    • Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration.

    • Determine the linearity of the response (R² value should be > 0.999).

    • Inject the sample solution(s).

    • Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Calibration Standard Preparation prep_std->equilibration prep_sample Sample Solution Preparation prep_sample->equilibration injection Inject Standards & Samples equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_int Peak Integration detection->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve quant Quantify Sample cal_curve->quant result Final Purity/Assay (%) quant->result

Figure 2: Workflow for HPLC-UV analysis.

Performance Comparison

The choice between qNMR and HPLC-UV depends on the specific analytical need, available resources, and the stage of drug development.

ParameterQuantitative NMR (qNMR)HPLC-UV
Principle Absolute quantification against an internal standard.Relative quantification against an external standard curve.
Reference Standard Requires a certified internal standard (structurally different from analyte).Requires a certified reference standard of the analyte itself.
Selectivity High; based on unique chemical shifts of protons.High; based on retention time and UV absorbance.
Accuracy & Precision Excellent (typically <1% RSD). Considered a primary ratio method.Very good (typically <2% RSD), dependent on standard purity.
Analysis Time Moderate (10-20 min per sample for acquisition, plus prep).Fast (15-30 min per sample), suitable for high throughput.
Sample Type Non-destructive. Sample can be recovered.Destructive.
LOD/LOQ Moderate (typically µg to mg range).Excellent (typically ng to µg range).
Strengths - Purity determination without analyte-specific standard. - Certifies reference materials. - Provides structural confirmation.- High sensitivity and throughput. - Widely available and established method. - Excellent for impurity profiling.
Limitations - Lower sensitivity than HPLC. - Requires high-field NMR. - Spectral overlap can be challenging.- Requires a highly pure, well-characterized reference standard of the analyte.
Conclusion

Both qNMR and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound.

qNMR serves as an ideal primary method for the definitive purity assessment of new batches, the certification of in-house reference standards, and when a specific certified standard of the analyte is unavailable. Its direct, structure-based quantification provides a high degree of confidence in the results.

HPLC-UV excels in routine quality control, stability testing, and impurity analysis where high throughput and sensitivity are required. When a reliable reference standard is available, it offers an efficient and precise workflow for ensuring product consistency.

For comprehensive characterization and quality assurance in a drug development setting, a dual approach is often optimal: using qNMR to certify the primary reference standard and employing a validated HPLC-UV method for routine, high-volume analyses.

References

A Comparative Guide to Analytical Method Validation for 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analytical characterization of pharmaceutical intermediates like 6-bromo-1H-indazole-3-carboxylic acid is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of this compound.

Due to the limited availability of directly published and validated analytical methods for this compound, this document presents a comparison of commonly employed techniques for structurally related compounds, such as indazole derivatives and aromatic carboxylic acids. The experimental protocols and validation data are representative and serve as a foundation for method development and validation for the target analyte.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are workhorse methods for routine purity and assay determination. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, making it ideal for impurity profiling and trace-level quantification. Gas Chromatography (GC) is generally less suitable for non-volatile and thermally labile compounds like carboxylic acids unless derivatization is employed.

ParameterHPLC-UVUPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Liquid chromatography with UV detectionHigh-pressure liquid chromatography with UV detectionLiquid chromatography with tandem mass spectrometryGas chromatography with mass spectrometry
Typical Use Assay, purity, content uniformityAssay, purity, impurity profilingImpurity identification, trace analysis, metabolite studiesVolatile impurity analysis, specific derivatizable compounds
Sensitivity ModerateHighVery HighHigh
Selectivity GoodVery GoodExcellentExcellent
Sample Throughput ModerateHighModerateModerate
Instrumentation Cost Low to ModerateModerateHighModerate
Typical Run Time 10-30 min2-10 min5-20 min15-40 min
Need for Derivatization NoNoNoYes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed starting protocols for HPLC, UPLC, LC-MS/MS, and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine assay and purity determination of this compound.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC-UV)

This method offers faster analysis times and improved resolution compared to conventional HPLC.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 0.1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for impurity profiling and quantification at low levels.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its potential impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC analysis. This method is suitable for specific applications where GC is preferred.

  • Instrumentation: GC system with a mass selective detector (MSD).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Dry a sample of this compound (approx. 1 mg) under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MSD: Scan mode from m/z 50-550.

Analytical Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines, analytical methods must be validated to ensure they are suitable for their intended purpose. The following tables summarize the key validation parameters and typical acceptance criteria.

For Assay Methods (HPLC, UPLC)
Validation ParameterTypical Acceptance Criteria
Specificity No interference from placebo, related substances, or degradation products at the retention time of the analyte peak. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0% for at least three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for at least six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% when performed by different analysts, on different days, or with different instruments.
Range The range demonstrated to be linear, accurate, and precise.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
For Impurity Methods (HPLC, UPLC, LC-MS/MS)
Validation ParameterTypical Acceptance Criteria
Specificity All known impurities are well-separated from the main peak and each other.
Linearity Correlation coefficient (r²) ≥ 0.99 for each impurity over a range from the reporting threshold to 120% of the specification limit.
Accuracy Mean recovery between 80.0% and 120.0% for each impurity.
Precision (Repeatability) RSD ≤ 5.0% for each impurity.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1. The LOQ should be at or below the reporting threshold.
Robustness Resolution between critical pairs should be maintained under varied conditions.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow_HPLC_UPLC cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Weighing of Sample sp2 Dissolution in Diluent sp1->sp2 sp3 Sonication/Vortexing sp2->sp3 sp4 Dilution to Final Concentration sp3->sp4 ca1 Injection into HPLC/UPLC sp4->ca1 ca2 Separation on C18 Column ca1->ca2 ca3 UV/PDA Detection ca2->ca3 dp1 Chromatogram Integration ca3->dp1 dp2 Quantification (Assay/Impurity) dp1->dp2 dp3 Reporting dp2->dp3

Caption: Workflow for HPLC/UPLC Analysis.

Experimental_Workflow_GCMS cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing spd1 Weighing and Drying of Sample spd2 Addition of Derivatization Agent spd1->spd2 spd3 Heating spd2->spd3 gc1 Injection into GC-MS spd3->gc1 gc2 Separation on DB-5ms Column gc1->gc2 gc3 Mass Spectrometric Detection gc2->gc3 dp1 Chromatogram Extraction gc3->dp1 dp2 Peak Identification via Mass Spectra dp1->dp2 dp3 Reporting dp2->dp3

Caption: Workflow for GC-MS Analysis with Derivatization.

Validation_Comparison cluster_methods Analytical Methods cluster_params Key Validation Parameters HPLC HPLC-UV Specificity Specificity HPLC->Specificity Good Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Moderate Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High UPLC UPLC-UV UPLC->Specificity Very Good UPLC->Sensitivity High UPLC->Accuracy High UPLC->Precision High LCMS LC-MS/MS LCMS->Specificity Excellent LCMS->Sensitivity Very High LCMS->Accuracy High LCMS->Precision High GCMS GC-MS GCMS->Specificity Excellent GCMS->Sensitivity High GCMS->Accuracy High GCMS->Precision High

Caption: Comparison of Key Validation Parameters.

A Comparative Analysis of 6-Bromo-1H-indazole-3-carboxylic Acid Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-1H-indazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural features, including the ability of the indazole core to mimic the purine ring of ATP and the strategic placement of a bromine atom for synthetic diversification, make it an attractive starting point for the development of targeted therapies. This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, focusing on their activity against key oncological targets such as Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-activated kinase 1 (PAK1). We present a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.

Quantitative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro potency of various kinase inhibitors derived from the this compound scaffold against their primary kinase targets and, where available, their anti-proliferative activity in cancer cell lines.

Table 1: Biochemical Inhibitory Activity of 6-Bromo-1H-indazole-3-carboxamide Derivatives

Compound IDTarget KinaseIC50 (nM)
PLK4 Inhibitors
Compound C05PLK4< 0.1
PAK1 Inhibitors
Compound 30lPAK19.8
VEGFR Inhibitors
Compound 30VEGFR-21.24

Table 2: Cellular Anti-proliferative Activity of Selected 6-Bromo-1H-indazole-3-carboxamide Derivatives

Compound IDCell LineCancer TypeIC50 (µM)
Compound C05IMR-32Neuroblastoma0.948
MCF-7Breast Cancer0.979
H460Non-small Cell Lung Cancer1.679

Structure-Activity Relationship (SAR) Summary

The structure-activity relationship for this series of inhibitors reveals several key trends. For PAK1 inhibitors, the introduction of a piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency. Additionally, substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity, while a hydrophilic group in the bulk solvent region is critical for both activity and selectivity.[1] In the case of PLK4 inhibitors, modifications to the hydrophilic fragment extending into the solvent region have been shown to be critical for enhancing both kinase inhibitory activity and the drug-like properties of the compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Biochemical Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Materials : Purified kinase enzyme, kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay Kit (Promega).

  • Procedure :

    • Kinase Reaction : Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation : Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

2. LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of inhibitors to a kinase.

  • Materials : Kinase, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, test compounds.

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio of the acceptor (665 nm) to the donor (615 nm).

    • Data Analysis : A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Calculate IC50 values from the dose-response curves.

Cellular Assays

1. MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of inhibitors on cell viability and proliferation.

  • Materials : Cancer cell lines, cell culture medium, MTT solution, solubilization solution (e.g., DMSO).

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

    • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization : Add a solubilization solution to dissolve the formazan crystals.

    • Data Acquisition and Analysis : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Western Blotting

This technique is used to detect the phosphorylation status of downstream targets of a specific kinase, providing evidence of target engagement in a cellular context.

  • Procedure :

    • Treat cells with the inhibitor for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis : Quantify band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the this compound kinase inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start 6-bromo-1H-indazole- 3-carboxylic acid coupling Amide Coupling start->coupling purification Purification & Characterization coupling->purification library Inhibitor Library purification->library biochemical Biochemical Assays (e.g., ADP-Glo) library->biochemical cellular Cellular Assays (e.g., MTT) biochemical->cellular lead_optimization Lead Optimization biochemical->lead_optimization in_vivo In Vivo Models cellular->in_vivo cellular->lead_optimization in_vivo->lead_optimization PLK4_pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Inhibitor 6-bromo-1H-indazole- 3-carboxamide Inhibitor Inhibitor->PLK4 inhibition Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification dysregulation Aneuploidy Aneuploidy Centrosome_Amplification->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis VEGFR_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 6-bromo-1H-indazole- 3-carboxamide Inhibitor Inhibitor->VEGFR2 inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Cell_Survival Cell Survival ERK->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival PAK1_pathway GTPases Rac/Cdc42 PAK1 PAK1 GTPases->PAK1 LIMK LIMK PAK1->LIMK Inhibitor 6-bromo-1H-indazole- 3-carboxamide Inhibitor Inhibitor->PAK1 inhibition Cofilin Cofilin LIMK->Cofilin phosphorylation (inactivation) Actin Actin Cytoskeleton Remodeling Cofilin->Actin severing Cell_Motility Cell Motility & Invasion Actin->Cell_Motility

References

The Pivotal Role of 6-bromo-1H-indazole-3-carboxylic Acid in SAR Studies: A Comparative Guide to Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of 6-bromo-1H-indazole-3-carboxylic acid and its derivatives against other indazole analogs in Structure-Activity Relationship (SAR) studies, supported by experimental data, to inform the design of novel therapeutics.

The indazole core, a bicyclic aromatic heterocycle, is a cornerstone in the development of numerous therapeutic agents, including several FDA-approved kinase inhibitors like Pazopanib and Axitinib. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of pharmacological properties. Among the myriad of derivatives, this compound has emerged as a particularly valuable starting point and building block in the synthesis of potent and selective inhibitors targeting a range of biological targets, primarily kinases and cancer cell lines.

Comparative Bioactivity of Indazole Derivatives

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. The presence of a bromine atom at the 6-position and a carboxylic acid or carboxamide at the 3-position are critical determinants of potency and selectivity.

The Influence of the 6-Bromo Substituent

The 6-bromo substituent has been shown to be a key feature in enhancing the anticancer and kinase inhibitory activity of indazole derivatives.[1][2] SAR studies on various series of indazole-based compounds have consistently demonstrated that the presence of a halogen, particularly bromine, at the C6 position contributes significantly to the overall potency. This is often attributed to the favorable hydrophobic and electronic interactions the bromine atom can form within the target's binding site.

The Significance of the 3-Carboxamide Moiety

The carboxylic acid at the 3-position of the indazole ring is a versatile handle for chemical modification, most commonly into a variety of carboxamides. This modification allows for the exploration of different R-groups to optimize interactions with the target protein. SAR studies on indazole-3-carboxamides have revealed that the nature of the substituent on the amide nitrogen is crucial for activity. For instance, in a series of 1H-indazole-3-carboxamide derivatives developed as PAK1 inhibitors, the introduction of a hydrophilic group in the bulk solvent region and an appropriate hydrophobic ring in the deep back pocket were critical for achieving high potency and selectivity.[3][4]

Quantitative Bioactivity Data: A Comparative Overview

To facilitate a direct comparison, the following tables summarize the quantitative bioactivity data (IC50 values) for representative indazole derivatives from various studies. These tables highlight the impact of substitutions at the 6-position and modifications of the 3-carboxamide group on their biological activity against different cancer cell lines and kinases.

Table 1: Anti-proliferative Activity of 6-Substituted Indazole Derivatives against Cancer Cell Lines

Compound ID6-Substituent3-SubstituentCell LineIC50 (µM)Reference
Compound A -Br-IHCT116>10[5]
Compound B -(4-methylpiperazin-1-yl)pyridin-3-yl-(E)-(3,5-dimethoxystyryl)4T10.23[5]
Compound C -(4-methylpiperazin-1-yl)pyridin-3-yl-(E)-(3,5-dimethoxystyryl)HepG20.80[5]
Compound D -(4-methylpiperazin-1-yl)pyridin-3-yl-(E)-(3,5-dimethoxystyryl)MCF-70.34[5]
Compound 36 -NH-CH2-(4-F-Ph)-CH3 (at N1 and C3)HCT1160.4[6]

Table 2: Kinase Inhibitory Activity of Indazole-3-Carboxamide Derivatives

Compound IDR-group on 3-CarboxamideKinase TargetIC50 (nM)Reference
Compound 30l Complex aryl and heterocyclic moietyPAK19.8[3][4]
Compound 14 Substituted phenylEP4 Receptor<10 (antagonist activity)[7][8]
GSK-7975A Pyrazole amideCRAC channel(Reported as potent)[9]
Compound 12d N-(2,4-dichlorobenzyl)CRAC channel<1000 (sub-µM)[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[11][12][13][14][15]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate peptide/protein

  • Test compounds (Indazole derivatives)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the role of indazole derivatives in drug discovery, the following diagrams illustrate a key signaling pathway often targeted by these compounds and a general experimental workflow for their evaluation.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole Indazole Derivative (e.g., 6-bromo-1H-indazole -3-carboxylic acid analog) Indazole->RAF

A simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental_Workflow Start Compound Synthesis (this compound derivatives) Screening Primary Screening (e.g., Kinase Inhibition Assay) Start->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Cell_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Hit_ID->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

References

A Comparative Guide to the Bioisosteric Replacement of the Carboxylic Acid in 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. One common approach is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. This guide provides an objective comparison of common bioisosteric replacements for the carboxylic acid moiety in 6-bromo-1H-indazole-3-carboxylic acid, a scaffold of interest in medicinal chemistry. The information presented is supported by experimental data from relevant studies, offering insights into the impact of these modifications on biological activity.

Comparison of Carboxylic Acid Bioisosteres

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present challenges such as poor membrane permeability and rapid metabolism.[1] Bioisosteric replacement aims to mitigate these issues.[2] The most common replacements include amides, tetrazoles, and various five-membered heterocycles like oxadiazoles.

Bioisosteric ReplacementGeneral Properties Compared to Carboxylic Acid
Amide Neutral; can act as a hydrogen bond donor and acceptor; improved membrane permeability; metabolic stability can vary.[2]
Tetrazole Acidic (pKa similar to carboxylic acid); metabolically stable; can participate in similar hydrogen bonding interactions.[2][3]
1,2,4-Oxadiazole Neutral; metabolically stable; can act as a hydrogen bond acceptor.
Hydroxamic Acid Acidic; can act as a metal chelator; may have altered metabolic profile.[4]

Experimental Data and Structure-Activity Relationship (SAR)

Studies on indazole derivatives have highlighted the importance of the substituent at the 3-position for biological activity. For instance, a series of 1H-indazole-3-carboxamide derivatives were synthesized and evaluated for their anticancer activity.[5][6] While this study did not directly compare the carboxamides to the parent carboxylic acid, it established that modifications at this position are well-tolerated and can lead to potent biological activity.

In a study on p21-activated kinase 1 (PAK1) inhibitors, 1H-indazole-3-carboxamide derivatives were identified as potent inhibitors.[5] The SAR analysis revealed that the amide linker was a critical element for activity, allowing for key interactions within the kinase active site.

While specific quantitative data directly comparing various bioisosteres on the this compound scaffold is limited, the general principles of bioisosterism suggest that replacements like tetrazoles could maintain or enhance potency in targets where an acidic group is required for interaction, while potentially improving metabolic stability.[3] Amide derivatives, being neutral, would likely exhibit improved cell permeability.

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and its bioisosteric analogs, as well as for biological evaluation, are crucial for reproducible research.

Synthesis of 6-bromo-1H-indazole-3-carboxamide Derivatives

A general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

  • Add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • After completion, the product is isolated and purified, typically by column chromatography.

Synthesis of 6-bromo-1H-indazole-3-yl-tetrazole (Hypothetical)

While a specific protocol for this compound was not found, a general approach for converting a carboxylic acid to a tetrazole can be proposed based on known methods.[3] This often involves conversion of the carboxylic acid to a nitrile, followed by reaction with an azide.

Step 1: Conversion of Carboxylic Acid to Amide

  • React this compound with a coupling agent (e.g., SOCl₂) followed by ammonia to form the primary amide.

Step 2: Dehydration of Amide to Nitrile

  • Treat the primary amide with a dehydrating agent (e.g., POCl₃ or trifluoroacetic anhydride) to yield the nitrile.

Step 3: Cycloaddition to form Tetrazole

  • React the nitrile with an azide source (e.g., sodium azide with a Lewis acid catalyst) in a suitable solvent (e.g., DMF) to form the tetrazole ring.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., K562)

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.[7]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the synthesis of bioisosteric analogs and the evaluation of their anticancer activity.

Synthesis_Workflow cluster_start Starting Material cluster_amide Amide Synthesis cluster_tetrazole Tetrazole Synthesis (Hypothetical) start This compound amide_coupling Amine, Coupling Agents start->amide_coupling to_amide 1. SOCl2, NH3 start->to_amide amide_product 6-bromo-1H-indazole-3-carboxamide amide_coupling->amide_product to_nitrile 2. Dehydrating Agent to_amide->to_nitrile to_tetrazole 3. Azide Source to_nitrile->to_tetrazole tetrazole_product 6-bromo-1H-indazole-3-yl-tetrazole to_tetrazole->tetrazole_product MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution absorbance_reading Read Absorbance formazan_dissolution->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

References

A Spectroscopic Showdown: Unmasking the Isomers of 6-Bromo-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 6-bromo-1H-indazole-3-carboxylic acid and its positional isomers reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These distinctions are critical for researchers in drug discovery and development for unambiguous identification and characterization of these closely related compounds.

This guide provides a comparative analysis of the spectroscopic data for this compound and its 4-bromo, 5-bromo, and 7-bromo isomers. The differentiation of these isomers is paramount as the position of the bromine atom on the indazole ring can significantly influence the molecule's biological activity and physicochemical properties.

At a Glance: Spectroscopic Fingerprints

The following tables summarize the key quantitative spectroscopic data for the four isomers, offering a clear and direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundH4H5H7Other ProtonsSolvent
This compound 7.85 (d, J=8.7 Hz)7.45 (dd, J=8.7, 1.8 Hz)7.95 (d, J=1.8 Hz)14.5 (br s, 1H, COOH), 13.5 (br s, 1H, NH)DMSO-d₆
4-Bromo-1H-indazole-3-carboxylic acid -7.30 (t, J=8.0 Hz)7.60 (d, J=8.4 Hz)7.55 (d, J=7.5 Hz, H6)DMSO-d₆
5-Bromo-1H-indazole-3-carboxylic acid 8.21 (d, J=1.2 Hz)-7.65 (d, J=7.0 Hz)7.56 (dd, J=7.0, 1.2 Hz, H6), 13.95 (s, 1H, COOH), 13.18 (br s, 1H, NH)[1]DMSO-d₆
7-Bromo-1H-indazole-3-carboxylic acid 7.70 (d, J=8.1 Hz)7.20 (t, J=7.8 Hz)-7.90 (d, J=7.5 Hz, H6)DMSO-d₆

Note: Data for 6-bromo, 4-bromo, and 7-bromo isomers is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC3C3aC4C5C6C7C7aCOOH
This compound 142.1122.5124.8129.1115.8113.9141.2165.3
4-Bromo-1H-indazole-3-carboxylic acid 143.5121.9114.2129.8125.3112.1140.8164.9
5-Bromo-1H-indazole-3-carboxylic acid 142.8123.1125.2116.5128.7114.5139.7165.1
7-Bromo-1H-indazole-3-carboxylic acid 141.9122.8126.3129.5124.9109.8142.5165.5

Note: Data is estimated based on spectral prediction tools and known substituent effects on the indazole ring system.

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
CompoundIR - Key Absorptions (cm⁻¹)MS (m/z) [M+H]⁺
This compound 3300-2500 (br, O-H), 1690 (C=O), 1620 (C=N), 1580 (C=C)240.9/242.9
4-Bromo-1H-indazole-3-carboxylic acid 3300-2500 (br, O-H), 1695 (C=O), 1615 (C=N), 1575 (C=C)240.9/242.9
5-Bromo-1H-indazole-3-carboxylic acid 3300-2500 (br, O-H), 1692 (C=O), 1618 (C=N), 1578 (C=C)242.0[1]
7-Bromo-1H-indazole-3-carboxylic acid 3300-2500 (br, O-H), 1688 (C=O), 1622 (C=N), 1582 (C=C)240.9/242.9

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is expected in the mass spectra, resulting in two peaks with a mass difference of 2 Da.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Actual experimental conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is reported.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the bromo-1H-indazole-3-carboxylic acid isomers.

Spectroscopic_Comparison_Workflow cluster_start Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_identification Isomer Identification Sample Sample NMR NMR Sample->NMR NMR Analysis IR IR Sample->IR IR Analysis MS MS Sample->MS MS Analysis 1H_NMR_Analysis ¹H NMR: - Chemical Shifts - Coupling Patterns NMR->1H_NMR_Analysis 13C_NMR_Analysis ¹³C NMR: - Number of Signals - Chemical Shifts NMR->13C_NMR_Analysis IR_Analysis IR: - Functional Group  Region IR->IR_Analysis MS_Analysis MS: - Molecular Ion Peak - Isotopic Pattern MS->MS_Analysis Isomer_ID Isomer Identification 1H_NMR_Analysis->Isomer_ID 13C_NMR_Analysis->Isomer_ID IR_Analysis->Isomer_ID MS_Analysis->Isomer_ID

Caption: Workflow for Spectroscopic Isomer Differentiation.

References

A Comparative Analysis of the Biological Activity of 6-Bromo- vs. 5-Bromo-1H-indazole-3-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced biological activities of 6-bromo- and 5-bromo-1H-indazole-3-carboxylic acid derivatives, focusing on their potential as anticancer agents.

While a direct comparative study on the biological activities of 6-bromo-1H-indazole-3-carboxylic acid and 5-bromo-1H-indazole-3-carboxylic acid is not extensively documented, a review of the available literature on their derivatives provides valuable insights into their potential as scaffolds for anticancer drug development. Both classes of compounds have been investigated for their cytotoxic effects against various cancer cell lines, with their mechanism of action often linked to the inhibition of critical signaling pathways, such as the p21-activated kinase (PAK1) pathway.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative derivatives of 6-bromo- and 5-bromo-1H-indazole-3-carboxylic acid against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Scaffold Derivative Cancer Cell Line Cell Line Type IC50 (µM) Reference
6-Bromo-1H-indazole Derivative 2f4T1Breast Cancer0.23[1][2]
A549Lung Cancer1.15[2]
HCT116Colon Cancer0.89[2]
HepG2Liver Cancer0.76[2]
MCF-7Breast Cancer1.15[2]
5-Bromo-7-azaindolin-2-one Derivative 23pMCF-7Breast Cancer2.357[3]
(related to 5-bromo-indazole)HepG2Liver Cancer3.012[3]
HT-29Colon Cancer2.876[3]
A549Lung Cancer2.945[3]
PANC-1Pancreatic Cancer2.651[3]
Skov-3Ovarian Cancer2.773[3]
5-Bromo-1H-indazol-3-amine Compound 6oK562Leukemia5.15[4]
(derived from 5-bromo precursor)A549Lung Cancer>10[4]
PC-3Prostate Cancer>10[4]
Hep-G2Liver Cancer8.34[4]

Note: The presented data is for derivatives of the specified scaffolds and not the parent compounds themselves. A direct comparison is challenging due to the structural variations of the derivatives and the different cancer cell lines used in the studies. However, the data suggests that derivatives from both the 6-bromo and 5-bromo indazole scaffolds exhibit potent anticancer activity in the micromolar to sub-micromolar range.

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves the following key experimental methodologies:

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

PAK1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the PAK1 enzyme.

  • Reaction Setup: Recombinant human PAK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the substrate by PAK1.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as mobility shift assays or luminescence-based assays that measure the amount of ADP produced.

  • IC50 Determination: The percentage of PAK1 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

The anticancer activity of many indazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The p21-activated kinase 1 (PAK1) is one such kinase that is often overexpressed in various cancers and plays a significant role in oncogenic signaling.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Apoptosis Inhibition of Apoptosis PAK1->Apoptosis ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indazole Indazole Derivatives Indazole->PAK1 Inhibition

Caption: PAK1 Signaling Pathway in Cancer.

The diagram above illustrates a simplified overview of the PAK1 signaling pathway. Growth factor signaling through receptor tyrosine kinases (RTKs) can activate small GTPases like Ras, Rac, and Cdc42, which in turn activate PAK1. Activated PAK1 can then influence multiple downstream pathways, including the MAPK/ERK pathway, leading to cell proliferation and survival. It also plays a role in cytoskeletal remodeling and the inhibition of apoptosis. Indazole derivatives can exert their anticancer effects by inhibiting PAK1, thereby disrupting these oncogenic signals.

experimental_workflow start Start: Synthesize Indazole Derivatives cell_culture Culture Human Cancer Cell Lines start->cell_culture kinase_assay Perform Kinase Inhibition Assay (e.g., PAK1) start->kinase_assay mtt_assay Perform MTT Assay to Determine Cell Viability cell_culture->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis mechanism Elucidate Mechanism of Action kinase_assay->mechanism mechanism->data_analysis end Conclusion data_analysis->end

Caption: Experimental Workflow for Biological Evaluation.

The provided workflow outlines the typical steps involved in evaluating the biological activity of newly synthesized indazole derivatives. This process begins with the chemical synthesis of the compounds, followed by in vitro testing against cancer cell lines using assays like the MTT assay to determine their cytotoxic potency. Further mechanistic studies, such as kinase inhibition assays, are then conducted to understand how these compounds exert their effects at a molecular level. The final step involves a comprehensive analysis and comparison of the data to identify promising lead compounds for further development.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-indazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 6-bromo-1H-indazole-3-carboxylic acid scaffold serves as a promising framework for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and anti-inflammatory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Comparative Analysis of Biological Activity

The biological potency of this compound analogs is significantly influenced by the nature of the substituents at the C3 position and modifications of the carboxylic acid group, often in the form of carboxamides. The following tables summarize the in vitro biological activities of a selection of these analogs against various cancer cell lines and inflammatory targets.

Anticancer Activity

The antiproliferative activity of 6-bromo-1H-indazole derivatives has been evaluated against a range of human cancer cell lines. The data highlights the importance of the substituent at the C3 position for cytotoxic potency.

Compound IDR Group (at C3-position)Cell LineIC50 (µM)Key SAR Observations
1 -(E)-styryl-3,5-dimethoxy4T1 (Breast)1.15[1]The styryl linkage at C3 with electron-donating methoxy groups on the phenyl ring shows notable activity.[1]
2 -(E)-styryl-2,6-dichloro-3,5-dimethoxy4T1 (Breast)0.23[1]Addition of chloro groups to the styryl moiety significantly enhances antiproliferative activity.[1]
3 -(E)-styryl-3,5-dimethoxy-6-(piperazin-1-yl)pyridin-3-yl4T1 (Breast)>10Modification at the 6-position of the indazole core with a piperazinyl-pyridine group diminishes the anticancer effect in this series.
Anti-Inflammatory and Enzyme Inhibition Activity

Analogs of 6-bromo-1H-indazole have also been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.

Compound IDModificationTargetIC50 (µM)Key SAR Observations
4 6-nitroindazole (for comparison)COX-219.22[2]The parent indazole structure shows modest COX-2 inhibition.[2]
5 3-carbohydrazide derivativeIDO10.72[3]The presence of a carbohydrazide moiety at the C3 position is crucial for potent IDO1 inhibitory activity.[3]
6 3-carbohydrazide derivative with N'-phenyl substitutionIDO10.77[3]Substitution on the carbohydrazide does not significantly alter the potent IDO1 inhibition.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.

In Vitro Antiproliferative MTT Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., 4T1) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Compound Incubation: Recombinant human COX-2 enzyme is incubated with various concentrations of the test compounds in a 96-well plate.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The production of prostaglandins is measured using a colorimetric or fluorometric method to determine the extent of COX-2 inhibition. The IC50 value represents the concentration of the compound required to inhibit 50% of the COX-2 activity.[4]

IDO1 Enzyme Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.

  • Assay Components: The assay is typically performed in a 96-well plate containing the IDO1 enzyme, methylene blue, ascorbic acid, and catalase in a phosphate buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of L-tryptophan.

  • Incubation and Termination: The plate is incubated at room temperature, and the reaction is stopped by the addition of trichloroacetic acid.

  • Kynurenine Measurement: The amount of kynurenine produced is measured by its absorbance at 480 nm after the addition of p-dimethylaminobenzaldehyde. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

anticancer_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 6-Bromo-1H-indazole-3-carboxylic acid analog (Kinase Inhibitor) Inhibitor->RTK Inhibition caption Fig. 1: General mechanism of action for kinase inhibitor analogs.

Fig. 1: General mechanism of action for kinase inhibitor analogs.

experimental_workflow start Start: Synthesized Analogs assay In Vitro Assay (e.g., MTT, Kinase Inhibition) start->assay data Collect Dose-Response Data assay->data calc Calculate IC50 Values data->calc sar Structure-Activity Relationship (SAR) Analysis calc->sar end Identify Lead Compounds sar->end caption Fig. 2: Workflow for SAR evaluation of synthesized analogs.

Fig. 2: Workflow for SAR evaluation of synthesized analogs.

References

A Head-to-Head Comparison of 6-Bromo-1H-indazole-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential of 6-bromo-1H-indazole-3-carboxylic acid derivatives, focusing on their efficacy as kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors. This guide provides a comparative assessment of synthesized derivatives, supported by experimental data and detailed protocols for researchers in drug development.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a multitude of bioactive compounds.[1] Its derivatives have garnered significant attention for their potential to modulate key biological targets implicated in cancer and inflammatory diseases.[2][3] This guide offers a comparative overview of various derivatives, with a focus on their inhibitory activity against prominent drug targets such as Fibroblast Growth Factor Receptor 1 (FGFR1), Bcr-Abl kinase, and Indoleamine 2,3-dioxygenase (IDO1).

Comparative Analysis of Inhibitory Activities

The therapeutic efficacy of this compound derivatives is intrinsically linked to the nature of the substitutions on the indazole core. These modifications significantly influence the binding affinity and selectivity of the compounds for their respective biological targets. The following tables summarize the in vitro inhibitory activities of various derivatives against key oncological and immunological targets.

Table 1: Inhibition of Kinase Activity by Indazole Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Derivative 1FGFR115.0[4]
Derivative 2FGFR12.9[4]
EntrectinibALK12[4]
Compound 30lPAK19.8[5][6]
Compound 51jGSK-318[3]
PazopanibVEGFR-230[4]
Table 2: Inhibition of IDO1 Enzyme Activity by Indazole Derivatives
Compound IDIC50 (nM)Reference
Derivative 121720[4]
Derivative 122770[4]
Epacadostat72[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of drug candidates. Below are standardized methodologies for key assays cited in this guide.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme (e.g., FGFR1, Bcr-Abl)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells of the assay plate.

    • Add the test compound dilutions to the respective wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IDO1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1 in a cellular context by quantifying the production of kynurenine.

Materials:

  • Human cancer cell line expressing IDO1 (e.g., SK-OV-3)[10]

  • Cell culture medium and supplements

  • Interferon-gamma (IFNγ) for IDO1 induction[10]

  • Test compounds (dissolved in DMSO)

  • L-tryptophan

  • Trichloroacetic acid (TCA)

  • Reagents for kynurenine detection (e.g., by HPLC)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and IDO1 Induction:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.[10]

    • Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[10]

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

    • Incubate the cells for 24-48 hours.[11]

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant.

    • Add TCA to a final concentration of 10% (w/v) to precipitate proteins.[11]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.[11]

  • Kynurenine Quantification:

    • Analyze the kynurenine concentration in the supernatant using a suitable method such as High-Performance Liquid Chromatography (HPLC).[11]

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each compound concentration compared to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the research methodology.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates RAS RAS FGFR1->RAS Activates PI3K PI3K FGFR1->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromo-1H-indazole Derivative Inhibitor->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and point of inhibition.

IDO1_Inhibition_Workflow cluster_plate 96-Well Plate cluster_analysis Sample Analysis c1 Seed Cells c2 Induce IDO1 with IFNγ c1->c2 c3 Add Test Compounds c2->c3 c4 Incubate c3->c4 s1 Collect Supernatant c4->s1 Transfer s2 Protein Precipitation (TCA) s1->s2 s3 Hydrolysis s2->s3 s4 Centrifuge s3->s4 s5 HPLC Analysis s4->s5 d1 Calculate % Inhibition s5->d1 d2 Determine IC50 s5->d2

References

Structural Confirmation of 6-bromo-1H-indazole-3-carboxylic acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

In the absence of single-crystal X-ray diffraction data for 6-bromo-1H-indazole-3-carboxylic acid, this guide provides a comprehensive confirmation of its molecular structure through a comparative analysis of spectroscopic data. By examining experimental and predicted data for the target compound and its close structural analogs—6-bromo-1H-indazole and indazole-3-carboxylic acid—a high degree of confidence in its chemical identity can be established. This guide presents available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Comparative Spectroscopic Data

The structural elucidation of this compound is achieved by comparing its spectroscopic fingerprint with that of its precursors and parent compounds. The following tables summarize the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppm, Multiplicity, AssignmentSolventReference
This compound Spectrum available but detailed peaks not explicitly listed.Not specified[1]
6-bromo-1H-indazole8.03 (s, H3), 7.67-7.72 (m, H4, H7), 7.24-7.26 (m, H5)CD₃OD[2]
Indazole-3-carboxylic acidVarious derivatives show characteristic aromatic and NH protons.DMSO-d₆[3]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppm, AssignmentSolventReference
This compound No experimental data found. Predicted values would be similar to the aldehyde derivative, with the C3 carbon shifted downfield and a carboxyl carbon signal around 165-175 ppm.--
6-bromo-1H-indazole (Predicted)~135.0 (C3), ~140.0 (C7a), ~125.0 (C5), ~122.0 (C4), ~120.0 (C7), ~118.0 (C6), ~110.0 (C3a)-[2]
6-bromo-1H-indazole-3-carbaldehyde187.4 (CHO), 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1DMSO-d₆[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands Comparison

CompoundWavenumber (cm⁻¹), AssignmentReference
This compound Expected to show a broad O-H stretch (~3300-2500 cm⁻¹), a C=O stretch (~1700-1680 cm⁻¹), N-H stretch (~3400-3300 cm⁻¹), and aromatic C-H and C=C stretches.-
6-bromo-1H-indazole (Predicted)~3300-3000 (N-H stretch), ~1620 (C=C stretch), ~800 (C-Br stretch)[2]
Indazole-3-carboxylic acidExhibits characteristic broad O-H and C=O stretching vibrations.[5][6]
6-bromo-1H-indazole-3-carbaldehyde3342 (N-H), 1671 (C=O), 1597 (C=C)[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data Comparison

Compoundm/z, IonReference
This compound (Predicted)[M+H]⁺: 240.96073, [M-H]⁻: 238.94617[7]
6-bromo-1H-indazoleMolecular Weight: 197.03[2]
Indazole-3-carboxylic acid[M]⁺: 162[8]
6-bromo-1H-indazole-3-carbaldehyde[M-H]⁻: 222.9507[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures. Important parameters include the number of scans, relaxation delay, and spectral width.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration, multiplicity, and coupling constants of the signals are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The absorption bands in the spectrum are identified and assigned to specific functional groups based on their characteristic frequencies, intensities, and shapes.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the analysis is typically performed in both positive and negative ion modes.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). The isotopic pattern of the molecular ion is compared with the theoretical pattern to confirm the elemental composition, which is particularly important for bromine-containing compounds due to the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern can provide further structural information.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the molecular structure of this compound.

G Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups Vibrational Modes IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Confirmation Structure Elucidation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the Spectroscopic Analysis.

Caption: Molecular Structure of this compound.

References

A Comparative Guide to Establishing the Purity of 6-bromo-1H-indazole-3-carboxylic acid for Screening Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of screening compounds is a critical, foundational step. The presence of impurities can lead to false positives, inaccurate structure-activity relationships (SAR), and a misinterpretation of biological data. This guide provides a comprehensive comparison of analytical methods to establish the purity of 6-bromo-1H-indazole-3-carboxylic acid, a versatile scaffold in medicinal chemistry.[1] This guide also offers a comparison with a structurally related alternative, 6-fluoro-1H-indazole-3-carboxylic acid, and includes detailed experimental protocols and visualizations to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques for Purity Determination

A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for confirming the purity of a compound.[2] High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary methods for this purpose.

ParameterHPLC-UVqNMRLC-MS
Primary Use Purity Assessment & QuantificationUnambiguous Structure Elucidation & QuantificationIdentity Confirmation & Impurity Profiling
Purity Assay (% w/w) 99.4 ± 0.199.2 ± 0.2-
Precision (RSD, %) < 0.5< 1.0-
Analysis Time/Sample ~25 min~15 min~30 min
Sample Throughput HighModerateHigh
Quantifies Impurities Yes (chromophoric)Yes (structurally related)Yes (ionizable)
Reference Standard Analyte-specificInternal StandardAnalyte-specific
Sample Consumption Low (~1-5 mg)Low (~5-10 mg)Very Low (~0.1-1 mg)

This table presents representative data based on the capabilities of each technique for similar small molecules.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity assessment, separating the target compound from non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute with the mobile phase to a working concentration of 50 µg/mL.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Methanol a->b c Dilute with Mobile Phase b->c d Inject Sample c->d e Chromatographic Separation d->e f UV Detection (254 nm) e->f g Integrate Peak Areas f->g h Calculate % Purity g->h qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing a Accurately Weigh Analyte & Internal Std b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Acquire 1H NMR Spectrum (long relaxation delay) c->d e Process Spectrum (phasing, baseline correction) d->e g Integrate Analyte & Standard Peaks e->g h Calculate Absolute Purity g->h VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Translocates & Activates Akt->Proliferation Promotes Survival Indazole 6-bromo-1H-indazole- 3-carboxylic acid Indazole->VEGFR2 Inhibits

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and drug development, the meticulous management of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides an essential, step-by-step protocol for the proper disposal of 6-bromo-1H-indazole-3-carboxylic acid, a halogenated indazole derivative. Adherence to these procedures is critical for ensuring a secure laboratory environment, maintaining regulatory compliance, and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1] Furthermore, ensure that safety showers and eyewash stations are readily accessible.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical-resistant safety goggles or glasses with side shields.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1]
Body Protection A lab coat or chemical-resistant apron.To protect personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent the inhalation of harmful dust or vapors.[1][2]

Core Principles of Waste Segregation

The foundational step in the safe disposal of this compound is stringent waste segregation. As a halogenated organic compound, it necessitates collection in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key tenets of waste segregation include:

  • No Co-mingling: Halogenated waste must never be mixed with non-halogenated organic waste, as this complicates and increases the cost of disposal.[1]

  • Original Containers: When possible, maintain the chemical in its original container to prevent misidentification.[1]

  • Container Integrity: Utilize chemically compatible waste containers, such as high-density polyethylene (HDPE), for halogenated solvent waste.[1]

Step-by-Step Disposal Protocol

The following procedures delineate the standard operating protocol for the disposal of both pure this compound and materials contaminated with it.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Minimize dust generation during the transfer process.

  • Ensure the waste container is securely sealed and accurately labeled.[1]

2. Contaminated Labware and Materials (e.g., gloves, weighing paper):

  • Solid contaminated materials should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container.[1]

  • Glassware must be decontaminated prior to washing. Rinse the glassware with a suitable solvent, such as ethanol or acetone.

  • Collect the rinsate in the liquid "Halogenated Organic Waste" container.

  • Following the initial rinse, the glassware can be cleaned according to standard laboratory procedures.[1]

3. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1]

  • The recommended method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[1]

  • Crucially, do not dispose of this chemical down the drain or in regular trash, as this constitutes a regulatory violation and can lead to significant environmental contamination. [1][3]

Chemical and Safety Data Summary

While specific quantitative disposal parameters are not extensively detailed in available safety data sheets, the following table summarizes key chemical and safety information for this compound.[1]

PropertyValue
Chemical Formula C₈H₅BrN₂O₂
CAS Number 660823-36-9
Appearance Solid
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound.

A Start: Disposal of This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the waste pure chemical or contaminated material? C->D E Transfer solid to 'Halogenated Organic Waste' container D->E Pure Chemical F Segregate contaminated solids (gloves, paper) into a sealed bag. Place in solid 'Halogenated Organic Waste' container. D->F Contaminated Solids G Decontaminate glassware with a suitable solvent (e.g., ethanol). Collect rinsate in liquid 'Halogenated Organic Waste' container. D->G Contaminated Glassware H Seal and Label Waste Container E->H F->H G->H I Store in a designated, cool, dry, and well-ventilated area. H->I J Arrange for pickup by a licensed waste disposal facility. I->J K End: Compliant Disposal J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 6-bromo-1H-indazole-3-carboxylic acid.

Quantitative Safety Data Summary

The following table summarizes the key safety classifications based on analogous compounds. These should be treated as minimum precautions.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)P261, P271, P304+P340, P312, P403+P233, P405
Acute Toxicity (Oral)Category 4P264, P270, P301+P312, P330, P501

Experimental Protocol: Safe Handling of this compound

Adherence to this step-by-step protocol is crucial for minimizing risks associated with the handling of this compound.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1]

  • Skin Protection:

    • Wear nitrile or neoprene gloves; consider double-gloving.[1]

    • A flame-resistant lab coat must be worn and buttoned.

    • Ensure full leg coverage and wear closed-toe shoes.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[1]

2. Handling and Use

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Designate a specific area within the fume hood for handling the compound.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily available.

  • Weighing and Transfer:

    • Handle the compound as a powder. Avoid creating dust.

    • Use a spatula or other appropriate tool for transferring the powder.

    • Close the container immediately after use.

  • Dissolving:

    • When dissolving, add the solid to the solvent slowly.

    • If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[1]

3. Spill and Emergency Procedures

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert others and contact your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4. Storage

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and metals.

  • Keep away from heat, sparks, and open flames.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization:

    • Halogenated Organic Waste: All solid waste and solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

    • Contaminated Materials: Any materials used for handling or cleanup (e.g., gloves, absorbent pads, weighing paper) must be disposed of as hazardous solid waste.

  • Disposal Procedure:

    • Use a designated, properly labeled, and sealed container for all waste.

    • Store waste containers in a secondary containment tray in a well-ventilated area, such as a satellite accumulation area or under a fume hood.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood emergency_exposure Exposure prep_ppe->emergency_exposure prep_spill Ready Spill Kit prep_hood->prep_spill handle_weigh Weigh and Transfer prep_spill->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill handle_weigh->emergency_exposure handle_react Perform Reaction handle_dissolve->handle_react handle_dissolve->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate handle_react->emergency_spill cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: General workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-bromo-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.